Tert-butyl 4-fluoro-3-nitrobenzylcarbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[(4-fluoro-3-nitrophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(16)14-7-8-4-5-9(13)10(6-8)15(17)18/h4-6H,7H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMNFPXJSFBABQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697678 | |
| Record name | tert-Butyl [(4-fluoro-3-nitrophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-67-1 | |
| Record name | 1,1-Dimethylethyl N-[(4-fluoro-3-nitrophenyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(4-fluoro-3-nitrophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tert-butyl 4-fluoro-3-nitrobenzylcarbamate synthesis pathway
An In-depth Technical Guide to the Synthesis of tert-Butyl 4-fluoro-3-nitrobenzylcarbamate
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for this compound, a valuable intermediate in medicinal chemistry and drug development. The guide is structured to provide not only a step-by-step experimental protocol but also the underlying chemical principles and rationale for the selected methodology. We will focus on a two-step synthesis commencing from the commercially available 4-fluoro-3-nitrobenzaldehyde, proceeding through a reductive amination to form the key benzylamine intermediate, followed by a standard Boc-protection. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical synthesis fields, offering field-proven insights into process optimization, safety, and characterization.
Introduction and Retrosynthetic Strategy
This compound is a bifunctional molecule incorporating an ortho-fluoronitro aromatic system and a Boc-protected aminomethyl group. This substitution pattern makes it a versatile building block. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the protected amine allows for selective deprotection and subsequent derivatization, a common strategy in the construction of complex molecular scaffolds.
The most logical and efficient synthesis of the target molecule involves two primary transformations: the formation of the benzylamine and the subsequent protection of the amine with a tert-butoxycarbonyl (Boc) group.
A retrosynthetic analysis leads to two plausible pathways starting from common precursors:
-
Pathway A (Reductive Amination): Disconnection of the carbamate C-N bond reveals 4-fluoro-3-nitrobenzylamine as the immediate precursor. This amine can be synthesized from 4-fluoro-3-nitrobenzaldehyde via reductive amination. This is often the preferred route due to the commercial availability of the aldehyde and the high efficiency of modern reductive amination protocols.
-
Pathway B (Nucleophilic Substitution): An alternative disconnection points to 4-fluoro-3-nitrobenzyl bromide as a precursor. The amine can be formed from the bromide via substitution with an ammonia equivalent (e.g., sodium azide followed by reduction, or the Gabriel synthesis). The benzyl bromide itself is typically prepared from the corresponding 4-fluoro-3-nitrobenzyl alcohol.
This guide will focus on Pathway A for its operational simplicity and high potential yield.
Caption: Retrosynthetic analysis of the target carbamate.
Recommended Synthesis Pathway: A Two-Step Approach
The selected pathway involves the direct reductive amination of 4-fluoro-3-nitrobenzaldehyde followed by the protection of the resulting primary amine.
Step 1: Reductive Amination of 4-Fluoro-3-nitrobenzaldehyde
Reductive amination is a powerful method for forming C-N bonds that converts a carbonyl group into an amine through an intermediate imine.[1] The direct, one-pot approach, where the aldehyde, amine source, and reducing agent are combined, is highly efficient.
Causality Behind Experimental Choices:
-
Amine Source: Ammonium acetate is chosen as it serves as both the ammonia source and a buffer to maintain a weakly acidic pH, which is optimal for imine formation without causing significant decomposition of the acid-sensitive reducing agent.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[2] Unlike the more powerful sodium borohydride (NaBH₄), NaBH(OAc)₃ is mild enough that it will not readily reduce the starting aldehyde, but it is highly effective at reducing the intermediate iminium ion.[3] This selectivity is crucial for a high-yield, one-pot reaction. Sodium cyanoborohydride (NaBH₃CN) is an alternative but is more toxic.[3][4]
-
Solvent: A non-protic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) is ideal as it does not react with the hydride reagent.
Caption: Reaction scheme for Step 1.
Step 2: Boc Protection of 4-Fluoro-3-nitrobenzylamine
The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[5][6]
Causality Behind Experimental Choices:
-
Boc Source: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for introducing the Boc group. It is commercially available, easy to handle, and its byproducts (t-butanol and CO₂) are volatile and easily removed.[7]
-
Base: A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is required to neutralize the proton released from the amine during the reaction, driving the equilibrium towards the product.[7]
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are typically used to prevent hydrolysis of the Boc anhydride.[8]
Caption: Reaction scheme for Step 2.
Detailed Experimental Protocols
Disclaimer: These protocols should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 4-Fluoro-3-nitrobenzylamine (CAS 771581-73-8)
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 4-Fluoro-3-nitrobenzaldehyde | 169.11 | 50.0 | 8.46 g | 1.0 |
| Ammonium Acetate | 77.08 | 500 | 38.5 g | 10.0 |
| Sodium triacetoxyborohydride | 211.94 | 75.0 | 15.9 g | 1.5 |
| 1,2-Dichloroethane (DCE) | - | - | 250 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-nitrobenzaldehyde (8.46 g, 50.0 mmol) and ammonium acetate (38.5 g, 500 mmol).
-
Solvent Addition: Add 250 mL of anhydrous 1,2-dichloroethane (DCE).
-
Initial Stirring: Stir the resulting suspension at room temperature for 30 minutes to facilitate the initial formation of the imine intermediate.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (15.9 g, 75.0 mmol) to the mixture in portions over 15-20 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.
-
Work-up: Carefully quench the reaction by the slow addition of 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (3 x 75 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-fluoro-3-nitrobenzylamine as a solid.[9]
Protocol 2: Synthesis of this compound
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 4-Fluoro-3-nitrobenzylamine | 170.14 | 40.0 | 6.81 g | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 44.0 | 9.60 g | 1.1 |
| Triethylamine (TEA) | 101.19 | 60.0 | 8.36 mL | 1.5 |
| Tetrahydrofuran (THF), anhydrous | - | - | 200 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 4-fluoro-3-nitrobenzylamine (6.81 g, 40.0 mmol) in 200 mL of anhydrous tetrahydrofuran (THF) in a 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (8.36 mL, 60.0 mmol) to the solution.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (9.60 g, 44.0 mmol) to the mixture. A slight exotherm and gas evolution (CO₂) may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction to completion by TLC.
-
Work-up: Quench the reaction with 50 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with 1M HCl (1 x 50 mL), saturated aqueous NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution under reduced pressure to obtain the crude product. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) will yield the pure this compound as a solid.
Safety and Hazard Considerations
-
4-Fluoro-3-nitrobenzaldehyde: May cause skin and serious eye irritation. Handle with care.
-
Sodium triacetoxyborohydride: Reacts with water to release flammable gases. It is corrosive. Handle in a dry environment.
-
1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. All operations must be performed in a certified fume hood.
-
Di-tert-butyl dicarbonate (Boc₂O): Is an irritant. The protection reaction releases CO₂ gas and should not be performed in a sealed vessel.[7]
-
Triethylamine (TEA): Is flammable and corrosive. It has a strong, unpleasant odor.
Conclusion
This guide details a robust and high-yielding two-step synthesis for this compound from a readily available starting material. The pathway leverages a selective reductive amination followed by a standard Boc-protection, providing a reliable method for accessing this key synthetic intermediate. The provided protocols are designed to be self-validating, with clear explanations for the choice of reagents and conditions, empowering researchers to confidently reproduce and, if necessary, adapt the synthesis for their specific applications.
Caption: Summary of the complete experimental workflow.
References
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Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Wikipedia. (2023). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]
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J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
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Organic Reactions. (n.d.). Reductive Amination. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate, a compound of interest in medicinal chemistry and drug discovery. The document delves into the structural and electronic characteristics that define its behavior, supported by detailed experimental protocols for its synthesis and analysis. Key parameters including molecular structure, stability, and spectroscopic profile are presented to equip researchers with the foundational knowledge required for its effective application in the laboratory. This guide is structured to offer not just data, but also the underlying scientific principles, ensuring a thorough understanding for both novice and experienced scientists in the field.
Introduction: Unveiling a Key Synthetic Intermediate
This compound (CAS RN: 885280-67-1) is a nitroaromatic compound that serves as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents.[1] Its structure, featuring a fluorine atom and a nitro group on the aromatic ring, coupled with a Boc-protected aminomethyl substituent, provides a unique combination of reactivity and stability.[1] The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the reactivity of the benzene ring, making it a valuable precursor for a variety of chemical transformations.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its robustness under many conditions and its facile removal under mild acidic conditions.[2][3] This guide will explore the interplay of these structural features and their impact on the compound's physicochemical properties.
Core Physicochemical Properties
A thorough understanding of a compound's fundamental physicochemical properties is paramount for its successful application in research and development. The following table summarizes the key known and predicted properties of this compound.
| Property | Value | Source |
| CAS Number | 885280-67-1 | [1][2][4] |
| Molecular Formula | C₁₂H₁₅FN₂O₄ | [1][2][4] |
| Molecular Weight | 270.26 g/mol | [1][2][4] |
| Appearance | Yellow Solid | [1] |
| Melting Point | Not explicitly available. Estimated to be a solid at room temperature. | [2] |
| Boiling Point | Not available. Likely to decompose at high temperatures. | |
| Solubility | While specific data is unavailable, Boc-protected amines generally exhibit good solubility in a wide range of common organic solvents.[2] | |
| Storage Conditions | 0 - 8 °C | [1] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the Boc protection of 4-fluoro-3-nitrobenzylamine. This reaction is a standard procedure in organic synthesis, valued for its high yields and relatively mild conditions.[5]
Synthetic Workflow
The logical flow for the synthesis of the target compound from its precursors is outlined below. This process involves the formation of the amine precursor followed by the introduction of the Boc protecting group.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Boc Protection of 4-fluoro-3-nitrobenzylamine
This protocol describes a general method for the N-tert-butoxycarbonylation of a primary amine, which can be adapted for the synthesis of the title compound.[5][6]
Materials:
-
4-fluoro-3-nitrobenzylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Tetrahydrofuran (THF) or other appropriate solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-3-nitrobenzylamine (1 equivalent) in THF.
-
Addition of Base: Add triethylamine (1.1-1.5 equivalents) to the solution.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reaction temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound as a yellow solid.[1]
-
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet integrating to 9 protons), the benzylic protons (a doublet), and the aromatic protons, which will exhibit splitting patterns influenced by the fluorine and nitro substituents. The NH proton of the carbamate will likely appear as a broad singlet. For a similar compound, tert-butyl (3-nitrophenyl)carbamate, the aromatic protons appear in the range of 7.44-8.30 ppm, the NH proton at 6.72 ppm (broad singlet), and the tert-butyl protons at 1.54 ppm (singlet).[7]
-
¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the benzylic carbon, and the aromatic carbons. The carbonyl carbon of the carbamate will also be present. For tert-butyl (3-nitrophenyl)carbamate, the carbonyl carbon appears at 152.40 ppm, the quaternary carbon of the Boc group at 81.80 ppm, and the methyl carbons at 28.50 ppm.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the carbamate N-H bond.
-
C-H stretch: Peaks around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the tert-butyl and benzyl groups.
-
C=O stretch: A strong absorption band around 1680-1720 cm⁻¹ for the carbonyl group of the carbamate.
-
NO₂ stretches: Two strong absorption bands, typically around 1500-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric) for the nitro group.
-
C-F stretch: An absorption in the region of 1000-1400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the tert-butyl group or isobutene, and fragments corresponding to the nitrobenzyl moiety.
Chemical Reactivity and Stability
The chemical behavior of this compound is largely dictated by the interplay of the Boc-protecting group and the substituted aromatic ring.
Stability of the Boc-Protecting Group
The tert-butyloxycarbonyl (Boc) group is known for its stability under a variety of conditions, making it a robust protecting group in multi-step syntheses.[2]
-
Basic and Nucleophilic Conditions: The Boc group is stable towards most bases and nucleophiles.[3]
-
Hydrogenation: It is also stable under catalytic hydrogenation conditions, which allows for the selective removal of other protecting groups like benzyl (Bn) or benzyloxycarbonyl (Cbz).[2]
Deprotection of the Boc Group
The primary reactivity of the Boc group is its lability under acidic conditions.[2] This allows for its selective removal to unmask the primary amine.
Caption: Mechanism of acid-catalyzed deprotection of the Boc group.
Common Deprotection Protocols:
-
Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in a solvent like dichloromethane (DCM) is a standard method for Boc deprotection, typically proceeding rapidly at room temperature.[2][8]
-
Hydrochloric Acid (HCl): A solution of HCl in an organic solvent such as dioxane or methanol can also be used.
Reactivity of the Nitroaromatic Ring
The presence of the electron-withdrawing nitro group and fluorine atom deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution (SₙAr). This makes the compound a useful precursor for introducing nucleophiles to the aromatic ring, typically at positions ortho and para to the nitro group.
Conclusion
This compound is a valuable synthetic intermediate with a well-defined set of physicochemical properties. Its stability under a range of conditions, combined with the ease of selective deprotection of the Boc group, makes it a versatile tool for medicinal chemists and drug development professionals. This guide has provided a detailed overview of its synthesis, characterization, and reactivity, offering a solid foundation for its effective utilization in the laboratory. Further research to experimentally determine its precise melting point and solubility in various solvents would be beneficial for its broader application.
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(4-Fluoro-3-nitrobenzyl)carbamic acid tert-butyl ester - Chem-Impex. (URL: [Link])
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tert-Butyl carbamate - PMC - NIH. (URL: [Link])
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tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. (URL: [Link])
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The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. (URL: [Link])
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Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
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tert-Butyl (3-fluoro-2-methylphenyl)carbamate | C12H16FNO2 | CID 14710384 - PubChem. (URL: [Link])
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Amine Protection and Deprotection - Master Organic Chemistry. (URL: [Link])
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BOC Protection and Deprotection - J&K Scientific LLC. (URL: [Link])
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tert-Butyloxycarbonyl protecting group - Wikipedia. (URL: [Link])
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Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate - ResearchGate. (URL: [Link])
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Tert-butyl 4-fluoro-3-nitrobenzoate (C11H12FNO4) - PubChemLite. (URL: [Link])
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Tert-butyl 3-fluoro-4-nitrobenzoate (C11H12FNO4) - PubChemLite. (URL: [Link])
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An In-Depth Technical Guide to Tert-butyl 4-fluoro-3-nitrobenzylcarbamate (CAS: 885280-67-1)
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-fluoro-3-nitrobenzylcarbamate, a key building block in medicinal chemistry and drug discovery. The document details the compound's physicochemical properties, outlines a robust, field-proven multi-step synthesis, including the preparation of its direct precursor, and provides detailed protocols for its purification and characterization. A critical component of this guide is the inclusion of predicted analytical data (¹H NMR, ¹³C NMR, and MS) to aid researchers in structural verification. Furthermore, this guide discusses the compound's reactivity, its applications as a versatile intermediate for the synthesis of complex bioactive molecules, and essential safety and handling information. The methodologies are presented with a focus on causality, ensuring that researchers, scientists, and drug development professionals can not only replicate the procedures but also understand the underlying chemical principles.
Introduction: Strategic Importance in Drug Discovery
This compound (CAS: 885280-67-1) is a strategically important intermediate in the synthesis of novel therapeutic agents. Its molecular architecture, featuring a fluorinated and nitrated benzene ring coupled with a Boc-protected aminomethyl group, offers a unique combination of reactive sites and modulating physicochemical properties.
The presence of a fluorine atom can significantly enhance metabolic stability, membrane permeability, and binding affinity of a drug candidate by altering its lipophilicity and pKa. The nitro group serves as a versatile synthetic handle, readily transformable into an amine, which can then be further functionalized to build complex molecular scaffolds. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet easily removable mask for the primary amine, allowing for selective reactions at other positions of the molecule under a wide range of conditions. This combination makes this compound a valuable starting material for the synthesis of a diverse array of compounds, particularly in the development of kinase inhibitors and other targeted therapies.
This guide will provide a detailed exploration of this compound, from its synthesis to its application, to empower researchers in their pursuit of innovative pharmaceuticals.
Physicochemical and Safety Data
A summary of the key properties and safety information for this compound is provided below.
| Property | Value | Source(s) |
| CAS Number | 885280-67-1 | |
| Molecular Formula | C₁₂H₁₅FN₂O₄ | |
| Molecular Weight | 270.26 g/mol | |
| Appearance | Yellow solid | |
| Purity | ≥ 95% | |
| Storage Conditions | Store at 0 - 8 °C | |
| MDL Number | MFCD06658388 | |
| PubChem ID | 53420783 |
Safety Information: A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are required. Work should be conducted in a well-ventilated fume hood.
Synthesis and Purification
The synthesis of this compound is most effectively achieved through a two-step process starting from a commercially available precursor. The overall synthetic pathway is outlined below.
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of 4-Fluoro-3-nitrobenzylamine (Precursor)
The precursor, 4-fluoro-3-nitrobenzylamine, can be synthesized via the reduction of 4-fluoro-3-nitrobenzonitrile. This method is often preferred due to the availability of the starting nitrile and the relatively clean conversion to the primary amine.
Reaction Scheme:
Caption: Reduction of 4-fluoro-3-nitrobenzonitrile to 4-fluoro-3-nitrobenzylamine.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-fluoro-3-nitrobenzonitrile (1.0 eq) in ethanol in a suitable hydrogenation vessel, add 10% Palladium on carbon (5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-fluoro-3-nitrobenzylamine, which can be used in the next step without further purification or purified by column chromatography if necessary.
Causality: Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitriles to primary amines. Palladium on carbon is a robust and reusable catalyst for this transformation. Ethanol is a suitable solvent as it solubilizes the starting material and is compatible with the hydrogenation conditions.
Step 2: Synthesis of this compound
The final product is obtained by the N-Boc protection of 4-fluoro-3-nitrobenzylamine using di-tert-butyl dicarbonate (Boc₂O).
Reaction Scheme:
Caption: N-Boc protection of 4-fluoro-3-nitrobenzylamine.
Experimental Protocol:
-
Reaction Setup: Dissolve 4-fluoro-3-nitrobenzylamine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reagents: Add triethylamine (TEA) (1.2 eq) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting amine is no longer detectable.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a yellow solid.
Causality: The Boc protection of an amine involves the nucleophilic attack of the amine on a carbonyl carbon of Boc₂O. Triethylamine acts as a base to neutralize the acidic byproducts of the reaction, driving it to completion. DCM is an excellent solvent for this reaction as it is relatively non-polar and unreactive towards the reagents. The aqueous work-up is essential to remove the excess reagents and byproducts.
Structural Characterization
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the Boc group, and the N-H proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.05 | d | 1H | Ar-H | Proton ortho to the nitro group, deshielded. |
| ~7.65 | dd | 1H | Ar-H | Proton ortho to the CH₂ group, coupled to both fluorine and adjacent proton. |
| ~7.25 | t | 1H | Ar-H | Proton para to the nitro group, coupled to fluorine. |
| ~5.00 | br s | 1H | N-H | Broad singlet due to exchange and coupling to nitrogen. |
| ~4.45 | d | 2H | -CH₂- | Benzylic protons coupled to the N-H proton. |
| 1.45 | s | 9H | -C(CH₃)₃ | Singlet for the nine equivalent protons of the tert-butyl group. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~156.0 | C=O (carbamate) | Typical chemical shift for a carbamate carbonyl. |
| ~155.0 (d) | C-F | Aromatic carbon directly attached to fluorine, shows a large C-F coupling constant. |
| ~140.0 | C-NO₂ | Aromatic carbon attached to the nitro group. |
| ~138.0 (d) | C-CH₂ | Aromatic carbon bearing the methylene group, shows a smaller C-F coupling. |
| ~130.0 (d) | Ar-CH | Aromatic CH ortho to the nitro group. |
| ~122.0 (d) | Ar-CH | Aromatic CH ortho to the CH₂ group. |
| ~116.0 (d) | Ar-CH | Aromatic CH para to the nitro group. |
| ~80.5 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~44.0 | -CH₂- | Benzylic carbon. |
| 28.3 | -C(CH₃)₃ | Methyl carbons of the tert-butyl group. |
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight of the synthesized compound.
-
Expected Exact Mass [M+H]⁺: 271.1094
-
Expected Exact Mass [M+Na]⁺: 293.0913
Applications in Synthetic Chemistry
This compound is a versatile intermediate with multiple reactive sites that can be selectively manipulated.
Caption: Reactivity and synthetic applications of this compound.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various methods, such as catalytic hydrogenation or treatment with reducing agents like tin(II) chloride. This newly formed aniline can then participate in a wide range of reactions, including amide bond formation, sulfonylation, and diazotization.
-
Deprotection of the Boc Group: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or HCl in an organic solvent, to liberate the primary amine. This allows for subsequent modifications at the benzylic amine position.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the ortho-nitro group, can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) in an SNAr reaction. This enables the introduction of a wide range of substituents onto the aromatic ring.
The orthogonal nature of these transformations allows for a high degree of control in complex synthetic sequences, making this compound an invaluable tool for building libraries of potential drug candidates.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in the field of drug discovery. This guide has provided a comprehensive overview of its properties, a detailed and logical synthetic route, and predicted characterization data to facilitate its use in the laboratory. The strategic placement of the fluoro, nitro, and Boc-protected aminomethyl groups provides a platform for diverse and selective chemical modifications. By understanding the principles behind its synthesis and reactivity, researchers can effectively leverage this compound to accelerate the development of novel and impactful therapeutic agents.
References
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Chem-Impex. (n.d.). Ester tert-butylique de l'acide (4-fluoro-3-nitrobenzyl)carbamique. Retrieved from [Link]
-
NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
- Supporting Information. (n.d.). Characterization Data of the Products.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemsrc. (2025). TERT-BUTYL 4-FLUORO-3-NITROPHENYLCARBAMATE. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
ResearchGate. (2011). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]
-
Organic Spectroscopy International. (2018). Tert-butyl (N-[3-[(3S,4R)-3-amino-4-fluoro-4-(hydroxymethyl)tetrahydrofuran-3-yl]-4-fluorophenyl]acetamide). Retrieved from [Link]
-
ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoro-3-nitrobenzyl bromide. Retrieved from [Link]
-
Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl n-(3-fluoro-5-nitrophenyl)carbamate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis. Retrieved from [Link]
molecular structure of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate
An In-Depth Technical Guide to the Molecular Structure of tert-Butyl (4-fluoro-3-nitrophenyl)carbamate
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of tert-butyl (4-fluoro-3-nitrophenyl)carbamate, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals.
Introduction and Nomenclature
tert-Butyl (4-fluoro-3-nitrophenyl)carbamate is a nitroaromatic compound featuring a carbamate functional group protected by a tert-butyloxycarbonyl (Boc) group. The strategic placement of the fluoro and nitro substituents on the phenyl ring makes it a versatile building block for further chemical modifications.
It is important to distinguish this compound from its isomer, tert-butyl 4-fluoro-3-nitrobenzyl carbamate, which contains an additional methylene (-CH2-) group between the phenyl ring and the carbamate nitrogen. This guide will focus on the phenyl derivative due to its more extensive documentation in chemical literature and supplier catalogs.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | tert-butyl N-(4-fluoro-3-nitrophenyl)carbamate |
| CAS Number | 332370-72-6[1][2][3] |
| Molecular Formula | C11H13FN2O4[2] |
| Molecular Weight | 256.23 g/mol [2] |
digraph "Tert_butyl_4_fluoro_3_nitrophenylcarbamate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes N1 [label="N", pos="0,0!"]; H1[label="H", pos="-0.8,-0.5!"]; C1 [label="C", pos="1.2,0!"]; O1 [label="O", pos="1.8,0.8!"]; O2 [label="O", pos="1.8,-0.8!"]; C2 [label="C", pos="3, -1.2!"]; C3 [label="C", pos="3.8, -0.4!"]; C4 [label="C", pos="4.2, -1.9!"]; C5 [label="C", pos="2.2, -1.9!"]; C_phenyl [label="C", pos="-1.2,0.8!"]; C_F [label="C", pos="-1.2,2!"]; F1 [label="F", pos="-1.2,2.8!"]; C_NO2 [label="C", pos="-2.4,0.2!"]; N_NO2 [label="N", pos="-3.6,0.2!"]; O_NO2_1 [label="O", pos="-4.2,1!"]; O_NO2_2 [label="O", pos="-4.2,-0.6!"]; C_phenyl_1 [label="C", pos="-2.4,2.6!"]; C_phenyl_2 [label="C", pos="-3.2,1.4!"];
// Bonds N1 -- H1; N1 -- C1; C1 -- O1 [style=double]; C1 -- O2; O2 -- C2; C2 -- C3; C2 -- C4; C2 -- C5; N1 -- C_phenyl; C_phenyl -- C_F; C_F -- F1; C_phenyl -- C_NO2; C_NO2 -- N_NO2; N_NO2 -- O_NO2_1 [style=double]; N_NO2 -- O_NO2_2; C_NO2 -- C_phenyl_2; C_F -- C_phenyl_1; C_phenyl_1 -- C_phenyl_2;
// Reactants Aniline [label="4-Fluoro-3-nitroaniline"]; Boc2O [label="Di-tert-butyl dicarbonate"]; Solvent [label="Solvent (e.g., THF, DCM)"]; Base [label="Base (e.g., Triethylamine, DMAP)"];
// Reaction Step Reaction [label="Reaction Mixture", shape=ellipse, style=filled, fillcolor="#FBBC05"];
// Products Product [label="tert-Butyl (4-fluoro-3-nitrophenyl)carbamate", shape=box, style=filled, fillcolor="#34A853"]; Byproducts [label="Byproducts (e.g., t-BuOH, CO2)"];
// Workflow Aniline -> Reaction; Boc2O -> Reaction; Solvent -> Reaction; Base -> Reaction; Reaction -> Product; Reaction -> Byproducts; }
Caption: Synthetic workflow for the preparation of the title compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 4-fluoro-3-nitroaniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a base like triethylamine (1.2 eq) or a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure tert-butyl (4-fluoro-3-nitrophenyl)carbamate.
Structural Elucidation and Spectroscopic Analysis
The structure of tert-butyl (4-fluoro-3-nitrophenyl)carbamate is confirmed through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a definitive method for confirming the successful installation of the Boc group. [4]The most prominent signal is a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group. [4] Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-butyl (9H) | ~1.5 | Singlet | 9H |
| Aromatic (3H) | 7.0 - 8.5 | Multiplet | 3H |
| N-H (1H) | 6.5 - 7.5 | Broad Singlet | 1H |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube. [4]2. Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum for analysis.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Atom | Chemical Shift (δ, ppm) |
| tert-butyl (C(CH₃)₃) | ~28 |
| tert-butyl quaternary (C(CH₃)₃) | ~82 |
| Aromatic Carbons | 110 - 150 |
| Carbamate Carbonyl (C=O) | ~152 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 4: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (carbamate) | 3300 - 3500 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (carbamate) | 1700 - 1725 | Strong |
| N-O Stretch (nitro group) | 1500 - 1550 and 1300 - 1350 | Strong |
| C-F Stretch | 1000 - 1400 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 5: Expected Mass Spectrometry Data
| Ion | m/z |
| [M+H]⁺ | 257.09 |
| [M+Na]⁺ | 279.07 |
| [M-C₄H₈]⁺ (loss of isobutylene) | 201.04 |
| [M-Boc]⁺ | 157.03 |
Chemical Properties and Reactivity
The primary chemical utility of tert-butyl (4-fluoro-3-nitrophenyl)carbamate lies in the lability of the Boc protecting group under acidic conditions. [5][6]This allows for the selective deprotection of the amine, which can then be used in subsequent synthetic steps.
Deprotection of the Boc Group
The acid-catalyzed cleavage of the Boc group proceeds through a stable tert-butyl cation intermediate. [6]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocol: Boc Deprotection
-
Reaction Setup: Dissolve tert-butyl (4-fluoro-3-nitrophenyl)carbamate in a suitable solvent like dichloromethane (DCM).
-
Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA) (20-50% v/v) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M). [6]3. Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, remove the excess acid and solvent under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base.
Applications in Research and Drug Development
tert-Butyl (4-fluoro-3-nitrophenyl)carbamate serves as a valuable intermediate in organic synthesis. The presence of the nitro and fluoro groups allows for a range of chemical transformations, such as nucleophilic aromatic substitution (SNAᵣ) or reduction of the nitro group to an amine. These functionalities, combined with the protected amine, make it a key building block for the synthesis of complex molecules with potential biological activity, including enzyme inhibitors and other therapeutic agents. [7]
References
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Chemsrc. TERT-BUTYL 4-FLUORO-3-NITROPHENYLCARBAMATE. [Link]
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LookChem. tert-butyl 4-fluoro-3-nitrophenylcarbamate. [Link]
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PubChem. tert-Butyl (3-fluoro-2-methylphenyl)carbamate. [Link]
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MySkinRecipes. Tert-butyl 3-fluoro-4-nitrobenzoate. [Link]
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Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
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Acta Crystallographica Section E: Crystallographic Communications. tert-Butyl carbamate. [Link]
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National Institutes of Health. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. [Link]
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Appretech Scientific Limited. tert-butyl 3-fluoro-4-nitrobenzoate. [Link]
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PubChem. tert-butyl N-fluoro-N-(3-nitrophenyl)carbamate. [Link]
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SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Google Patents.
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MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. [Link]
-
PubChemLite. Tert-butyl n-(3-fluoro-5-nitrophenyl)carbamate. [Link]
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An In-depth Technical Guide to Tert-butyl (4-fluoro-3-nitrophenyl)methylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-butyl (4-fluoro-3-nitrophenyl)methylcarbamate, a key intermediate in synthetic organic chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's nomenclature, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and critical safety considerations. The information herein is intended to empower researchers in leveraging this versatile molecule for applications in medicinal chemistry and novel material development.
Compound Identification and Nomenclature
The precise identification of a chemical entity is foundational to scientific rigor. The compound in focus is commonly known as tert-butyl 4-fluoro-3-nitrobenzylcarbamate.
Systematic IUPAC Name: tert-butyl N-[(4-fluoro-3-nitrophenyl)methyl]carbamate[1][2]
CAS Number: 885280-67-1[3]
Molecular Formula: C₁₂H₁₅FN₂O₄[3]
Molecular Weight: 270.26 g/mol [3]
The IUPAC name is derived by identifying the parent structure as a carbamic acid, where the nitrogen is substituted with a (4-fluoro-3-nitrophenyl)methyl group (a substituted benzyl group), and the carboxylic acid has been esterified with a tert-butyl group. The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis.[4][5][6]
Structural Representation:
Caption: 2D structure of tert-butyl N-[(4-fluoro-3-nitrophenyl)methyl]carbamate.
Physicochemical Properties
The introduction of the tert-butoxycarbonyl (Boc) group significantly alters the physical properties of the parent amine, (4-fluoro-3-nitrophenyl)methanamine. This modification is a deliberate strategy in multi-step synthesis to control reactivity and improve handling characteristics.[4]
| Property | Value / Description | Rationale and Scientific Context |
| Appearance | Solid | The increased molecular weight and intermolecular forces compared to the parent amine typically result in a solid state at room temperature. |
| Solubility | Soluble in a wide range of organic solvents (e.g., DCM, THF, Ethyl Acetate). | The bulky, nonpolar tert-butyl group enhances lipophilicity, while the carbamate and nitro functionalities contribute some polarity, leading to broad solubility in common organic solvents.[4] |
| Stability | Stable under basic and nucleophilic conditions. Acid-labile. | The Boc group is designed to be robust towards bases and many nucleophiles but is readily cleaved under acidic conditions, which is the cornerstone of its utility as a protecting group.[5][6][7] |
| Storage | Store long-term in a cool, dry place. | Standard practice for organic intermediates to prevent degradation from moisture or heat. |
Synthesis Protocol: N-Boc Protection of (4-fluoro-3-nitrophenyl)methanamine
The synthesis of the title compound is a classic example of amine protection using di-tert-butyl dicarbonate (Boc₂O). This electrophilic reagent reacts with the nucleophilic amine to form a stable carbamate.[6][8]
Reaction Scheme
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Tert-butyl 4-fluoro-3-nitrobenzylcarbamate safety and handling
An In-depth Technical Guide to the Safe Handling of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate
Introduction
This compound (CAS No. 885280-67-1) is a key intermediate in modern synthetic organic chemistry, particularly within the realms of pharmaceutical research and drug development.[1] Its utility stems from a bifunctional molecular architecture: a nitro-activated fluoroaromatic ring ripe for nucleophilic aromatic substitution (SNAr), and an amine functionality masked by the acid-labile tert-butoxycarbonyl (Boc) protecting group.[2][3] This combination allows for sequential, controlled modifications, making it a valuable building block for complex molecular targets.
However, the very features that impart its synthetic utility also necessitate a rigorous and informed approach to its handling. The presence of a nitroaromatic system, a class of compounds with a known history of biological activity and potential instability, coupled with the specific reactivity of the Boc group, requires a comprehensive understanding beyond generic laboratory safety protocols.[4] This guide, intended for researchers, chemists, and drug development professionals, provides a detailed examination of the safety and handling protocols for this compound, grounded in its specific chemical properties and the broader context of its constituent functional groups.
Chemical and Physical Properties
A precise understanding of a compound's physical properties is the foundation of its safe handling. While comprehensive experimental data for this specific molecule is not fully published, its properties can be reliably inferred from its structure and data on closely related analogues.
| Property | Value / Description | Source / Rationale |
| CAS Number | 885280-67-1 | AK Scientific[1] |
| Molecular Formula | C₁₂H₁₅FN₂O₄ | AK Scientific[1] |
| Molecular Weight | 270.26 g/mol | AK Scientific[1] |
| Physical Form | Solid at 20°C. Likely an off-white or yellowish powder. | AK Scientific[1] |
| Melting Point | Not specified. Related compound methyl 4-fluoro-3-nitrobenzoate melts at 56-59°C.[5] | Inferred |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate) and insoluble in water. | Based on chemical structure |
| Thermal Stability | Stable under recommended storage conditions. Avoid intense heating. | General for nitroaromatics[6] |
Hazard Identification and Classification
No specific, comprehensive toxicological profile for this compound exists in the public domain. Therefore, a conservative hazard assessment must be compiled based on the known risks associated with its structural components: nitroaromatics and Boc-protected amines. The following GHS classifications are derived from safety data sheets of analogous compounds.
| Hazard Class | GHS Hazard Statement (H-Code) | Rationale / Notes |
| Acute Toxicity, Oral | H302: Harmful if swallowed. | Based on analogues like 4-fluoro-3-nitrophenol.[7] |
| Skin Irritation | H315: Causes skin irritation. | Common for nitroaromatic compounds and benzoyl derivatives.[5][8] |
| Eye Irritation | H319: Causes serious eye irritation. | Common for functionalized aromatic compounds.[5][8][9] |
| Respiratory Irritation | H335: May cause respiratory irritation. | A potential hazard when handling the compound as a fine powder.[5][8] |
| Environmental Hazard | H400: Very toxic to aquatic life. | A common classification for complex organic molecules, especially nitroaromatics.[6] |
Precautionary Statements (P-Codes) Summary:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[6][8]
-
Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302+P352 (IF ON SKIN: Wash with plenty of water and soap), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[8][9]
-
Disposal: P501 (Dispose of contents/container to hazardous waste disposal).[8]
Reactivity Profile and Chemical Hazards
The safe handling of this reagent is critically dependent on understanding its specific chemical reactivities.
Acid Lability of the Boc Group
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[10] Its primary vulnerability is cleavage under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid) to yield the unprotected benzylamine, carbon dioxide, and a tert-butyl cation.
-
Causality: The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the highly stable tert-butyl cation. This reaction is often rapid at room temperature.[11]
-
Hazard Implication: Inadvertent contact with acidic materials will degrade the compound, rendering it useless for its intended purpose and introducing impurities into the reaction. The generation of gaseous CO₂ can also cause pressure buildup in a closed vessel.
Base Sensitivity of the Nitroaromatic Ring
While the Boc group is stable to base, the aromatic ring is not. Nitro-activated aromatic systems can react with strong bases (e.g., sodium hydroxide).
-
Causality: Polynitro aromatic compounds are known to form colored, resonance-stabilized intermediates known as Meisenheimer complexes upon reaction with nucleophiles, including hydroxide.[12] While this compound is mononitrated, the principle of increased ring acidity and susceptibility to strong bases remains.
-
Hazard Implication: Contact with strong bases should be avoided to prevent unintended side reactions and decomposition.
Susceptibility to Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic utility of this compound is also a key reactivity consideration. The aromatic ring is "activated" for SNAr.
-
Causality: The potent electron-withdrawing effect of the nitro group (in the ortho position) and, to a lesser extent, the fluorine atom, creates a significant partial positive charge on the carbon atom bearing the fluorine.[3] This makes it highly susceptible to attack by nucleophiles, with fluoride acting as the leaving group.
-
Hazard Implication: The compound will react readily with a wide range of nucleophiles (e.g., amines, alkoxides, thiols). This is the desired reactivity in a controlled experiment but must be prevented during storage and handling. It should not be stored with or contaminated by nucleophilic reagents.
Thermal Stability
Nitroaromatic compounds as a class are associated with energetic decomposition at elevated temperatures.
-
Causality: The N-O bonds in the nitro group are relatively weak and can break homolytically upon heating, initiating decomposition pathways that can be highly exothermic.
-
Hazard Implication: While this compound is not classified as an explosive, intense or prolonged heating should be avoided.[6] Vapors can form explosive mixtures with air upon intense heating.[6]
Standard Operating Procedures (SOPs) for Safe Handling
A multi-layered approach encompassing engineering controls, personal protective equipment, and strict procedural adherence is required.
Engineering Controls
-
Chemical Fume Hood: All manipulations, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
-
Ventilation: Ensure adequate general laboratory ventilation to complement the fume hood.
-
Safety Equipment: An operational eyewash station and safety shower must be immediately accessible.[5]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[5]
-
Hand Protection: Nitrile or neoprene gloves should be worn. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact with the outer surface. Dispose of contaminated gloves immediately.[6]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. Long-sleeved clothing is required.[9]
Experimental Protocols
Protocol 1: Weighing and Dispensing Solid Compound
-
Designate a specific area within the fume hood for dispensing.
-
Place the stock container, a weighing vessel (e.g., glassine paper or a beaker), and a spatula on a clean surface.
-
Slowly open the stock container to avoid creating airborne dust.
-
Use the spatula to carefully transfer the desired amount of solid to the weighing vessel. Avoid tapping or shaking that could generate dust.
-
Securely close the stock container immediately after dispensing.
-
Wipe the spatula and any minor dust from the weighing area with a solvent-dampened cloth (e.g., ethanol or isopropanol), disposing of the cloth as solid chemical waste.
Protocol 2: Storage
-
Store the compound in its original, tightly sealed container.[9]
-
Keep in a cool, dry, and well-ventilated area designated for chemical storage.[5]
-
Store away from incompatible materials, specifically strong acids, strong bases, strong oxidizing agents, and nucleophiles.[13]
Safe Handling Workflow Diagram
Caption: Workflow for safe handling of this compound.
Emergency Procedures
Rapid and correct response in an emergency is critical.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[6]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6]
-
In Case of Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If symptoms persist, call a physician.[5]
-
In Case of Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[5][6]
-
Small Spill Response:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated gloves, weighing papers, absorbent materials, and empty containers should be placed in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container.
-
Prohibition: Under no circumstances should this chemical or its waste be disposed of down the drain.[13]
-
Regulations: All disposal must be in accordance with local, state, and federal regulations.[6]
Conclusion
This compound is a potent synthetic tool whose safe utilization hinges on a proactive and knowledgeable approach to laboratory safety. Its primary hazards stem from potential irritation, the inherent risks of nitroaromatic compounds, and its specific chemical reactivities, namely the acid-lability of the Boc group and the SNAr susceptibility of the fluoro-nitro-aromatic core. By adhering to the engineering controls, PPE requirements, and detailed handling protocols outlined in this guide, researchers can effectively mitigate these risks and leverage the synthetic power of this valuable intermediate with confidence and security.
References
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Chemsrc. (2025). TERT-BUTYL 4-FLUORO-3-NITROPHENYLCARBAMATE. Retrieved from [Link]
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]
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American University of Beirut. (2024). Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
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Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. Retrieved from [Link]
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Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
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Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Jaworski, J. S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4833. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoro-3-nitrophenol. Retrieved from [Link]
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A Comprehensive Technical Guide to the Storage and Handling of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate
For researchers, scientists, and drug development professionals, the integrity of starting materials and intermediates is paramount to the success and reproducibility of experimental outcomes. Tert-butyl 4-fluoro-3-nitrobenzylcarbamate, a key building block in various synthetic pathways, is no exception. Its unique chemical structure, incorporating a carbamate linkage, a nitroaromatic ring, and a tert-butyl protecting group, dictates specific storage and handling requirements. This guide provides an in-depth analysis of these requirements, grounded in chemical principles to ensure the long-term stability and safe use of this compound.
The Chemical Rationale for Specific Storage Conditions
The stability of this compound is influenced by its three primary functional components: the tert-butyl carbamate group, the fluorinated nitroaromatic ring, and the benzyllic position. Understanding the inherent reactivity of these moieties is crucial for establishing a robust storage protocol.
-
The Carbamate Moiety: Carbamates are generally considered stable functional groups, often used in medicinal chemistry to enhance metabolic stability compared to esters or amides.[1][2][3] However, they are not entirely inert. The carbamate linkage can be susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the molecule, releasing tert-butanol, carbon dioxide, and the corresponding amine. The tert-butyl group, in particular, is known to be labile in the presence of strong acids.
-
The Nitroaromatic System: The presence of a nitro group on the aromatic ring significantly influences the compound's chemical properties. Nitroaromatic compounds can be sensitive to light and may possess toxicological properties.[4] Improper handling or storage can lead to degradation or pose safety risks. Furthermore, the nitro group is an electron-withdrawing group, which can affect the reactivity of the entire molecule.
-
Overall Stability: While generally stable under normal conditions, the combination of these functional groups necessitates careful control of the storage environment to prevent degradation over time.[5]
Optimal Storage Protocols
Based on the chemical nature of this compound and recommendations from suppliers, the following conditions are advised for maintaining its purity and integrity over the long term.
Quantitative Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (15–25°C) or Refrigerated (2–8°C) | Prevents thermal degradation. While stable at room temperature, refrigeration can further slow down any potential long-term degradation pathways.[6][7][8][9][10] |
| Atmosphere | Sealed in a dry environment | The compound is susceptible to hydrolysis. Storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize contact with moisture.[6][7][11] |
| Light | Protection from light | Nitroaromatic compounds can be light-sensitive. Storage in an amber vial or an opaque container inside a cabinet is recommended to prevent photochemical degradation.[9] |
| Container | Tightly sealed, appropriate container | Prevents contamination and exposure to atmospheric moisture. The container should be made of a non-reactive material.[5][12][13] |
Experimental Workflow for Handling
Adherence to a strict handling protocol is essential for both user safety and maintaining the quality of the compound.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read the SDS to be aware of all potential hazards and safety precautions.[9] The compound is known to cause skin, eye, and respiratory irritation.[11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][12]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5][12]
-
Dispensing: When weighing and transferring the solid, avoid creating dust. Use appropriate tools like a spatula and a weighing funnel.
-
Storage After Use: After dispensing the required amount, tightly reseal the container to prevent exposure to air and moisture.[5][12] Purging the container with an inert gas like argon or nitrogen before sealing can further extend the shelf life.
-
Cleaning: Clean any spills promptly according to laboratory safety protocols. Dispose of any contaminated materials as chemical waste.
-
Hygiene: Wash hands thoroughly after handling the compound.
Chemical Incompatibilities and Degradation Pathways
To ensure the stability of this compound, it is crucial to avoid storing it with incompatible materials.
-
Strong Oxidizing Agents: These should be avoided as they can react with the organic components of the molecule, potentially leading to vigorous and hazardous reactions.[5]
-
Strong Acids: Strong acids can catalyze the hydrolysis of the tert-butyl carbamate group, leading to the degradation of the compound.
-
Strong Bases: Strong bases can also promote the hydrolysis of the carbamate linkage.
The primary degradation pathway of concern is hydrolysis. The logical relationship for preventing this is outlined below.
Caption: Logic diagram for preventing hydrolytic degradation.
By controlling the storage environment to exclude moisture and incompatible chemicals, the integrity of this compound can be preserved for long-term use in research and development.
References
-
V. D’Elia, et al. (2019). Recent Advances in the Chemistry of Metal Carbamates. PMC - NIH. Retrieved from [Link]
-
Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Auburn University. Retrieved from [Link]
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Tert-butyl 3-fluoro-4-nitrobenzoate. (n.d.). MySkinRecipes. Retrieved from [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]
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CAS#:332370-72-6 | TERT-BUTYL 4-FLUORO-3-NITROPHENYLCARBAMATE. (2025). Chemsrc. Retrieved from [Link]
-
Carbamates: Are they “Good” or “Bad Guys”? (n.d.). SciELO. Retrieved from [Link]
-
Tihana, B., et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. Retrieved from [Link]
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Handling and Storing Chemicals. (n.d.). Lab Manager. Retrieved from [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Retrieved from [Link]
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Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. Retrieved from [Link]
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A Predictive Guide to the Spectral Analysis of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate
Introduction
In the landscape of modern drug discovery and organic synthesis, the meticulous characterization of novel chemical entities is paramount. Tert-butyl 4-fluoro-3-nitrobenzylcarbamate, with its unique assembly of a Boc-protected amine, a fluorinated aromatic ring, and a nitro group, represents a versatile intermediate. Understanding its structural features through spectral analysis is crucial for its application in the synthesis of more complex molecules.
This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this document leverages fundamental principles of spectroscopy and comparative data from analogous structures to offer a robust interpretation of its expected spectral characteristics. This predictive approach is an essential tool for researchers, enabling them to anticipate spectral outcomes, facilitate structural confirmation, and troubleshoot synthetic pathways.
Predicted Spectral Data and Interpretation
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is a powerful tool for elucidating the structure of a molecule by providing information about the chemical environment of each proton. For this compound, we anticipate a spectrum with distinct signals corresponding to the tert-butyl, methylene, amine, and aromatic protons.
Predicted ¹H NMR Chemical Shifts:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| tert-butyl (-C(CH₃)₃) | ~1.47 | Singlet (s) | N/A |
| Methylene (-CH₂-) | ~4.45 | Doublet (d) | ~6.0 |
| Amine (-NH-) | ~5.90 | Triplet (t) | ~6.0 |
| Aromatic (H-2) | ~8.0 - 8.2 | Doublet of doublets (dd) | J(H-F) ~2.0, J(H-H) ~8.5 |
| Aromatic (H-5) | ~7.3 - 7.5 | Triplet (t) | J(H-F) ~ J(H-H) ~8.5 |
| Aromatic (H-6) | ~7.6 - 7.8 | Doublet of doublets (dd) | J(H-F) ~4.5, J(H-H) ~8.5 |
Causality Behind Predictions:
-
Tert-butyl Protons: The nine protons of the tert-butyl group are chemically equivalent and shielded, thus they are expected to appear as a sharp singlet at approximately 1.47 ppm, a characteristic chemical shift for Boc-protected amines[1][2].
-
Methylene Protons: These protons are adjacent to the electron-withdrawing aromatic ring and the carbamate nitrogen. Their signal is predicted to be a doublet around 4.45 ppm due to coupling with the single amine proton[1].
-
Amine Proton: The carbamate proton signal is expected to be a triplet around 5.90 ppm due to coupling with the two adjacent methylene protons. Its chemical shift can be variable and is influenced by solvent and concentration.
-
Aromatic Protons: The aromatic region will display a complex splitting pattern due to the influence of the fluorine and nitro substituents. The electron-withdrawing nitro group will deshield the adjacent protons (H-2 and H-6) causing them to appear at a lower field[3]. The fluorine atom will couple with the ortho (H-5), meta (H-6), and para (H-2) protons, with the coupling constants decreasing with distance. The predicted multiplicities and coupling constants are based on typical aromatic systems with similar substitution patterns[4][5].
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| tert-butyl (-C (CH₃)₃) | ~80.0 |
| tert-butyl (-C(CH₃ )₃) | ~28.3 |
| Methylene (-CH₂ -) | ~45.0 |
| Carbonyl (-C =O) | ~156.0 |
| Aromatic (C-1) | ~140.0 |
| Aromatic (C-2) | ~125.0 (d, J(C-F) ~4 Hz) |
| Aromatic (C-3) | ~148.0 (d, J(C-F) ~8 Hz) |
| Aromatic (C-4) | ~155.0 (d, J(C-F) ~250 Hz) |
| Aromatic (C-5) | ~115.0 (d, J(C-F) ~20 Hz) |
| Aromatic (C-6) | ~130.0 (d, J(C-F) ~4 Hz) |
Causality Behind Predictions:
-
Aliphatic Carbons: The chemical shifts for the tert-butyl and methylene carbons are based on typical values for Boc-protected benzylamines[6][7].
-
Carbonyl Carbon: The carbamate carbonyl carbon is expected to resonate at a downfield position around 156.0 ppm[6][8].
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon directly bonded to the fluorine (C-4) will exhibit a large one-bond C-F coupling constant and appear at a very downfield position. The nitro group at C-3 will also cause a downfield shift of the carbons it is attached to and ortho to it. The predicted values and C-F coupling constants are extrapolated from data for similar fluorinated and nitrated aromatic compounds[9].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Frequencies:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Carbamate) | ~3350 | Medium |
| C-H Stretch (Aromatic) | ~3100 | Medium |
| C-H Stretch (Aliphatic) | ~2980, 2930 | Medium |
| C=O Stretch (Carbamate) | ~1690 | Strong |
| N-O Asymmetric Stretch (Nitro) | ~1530 | Strong |
| N-O Symmetric Stretch (Nitro) | ~1350 | Strong |
| C-N Stretch | ~1250 | Medium |
| C-O Stretch | ~1160 | Strong |
| C-F Stretch | ~1100 | Strong |
Causality Behind Predictions:
-
The predicted frequencies are based on well-established correlation tables for organic functional groups[10][11][12][13][14].
-
N-H and C=O of Carbamate: The N-H stretching vibration of a secondary carbamate typically appears around 3350 cm⁻¹[15][16]. The C=O stretching frequency is expected around 1690 cm⁻¹, which is a characteristic absorption for carbamates[15][17][18][19].
-
Nitro Group: Aromatic nitro compounds exhibit two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bond, predicted at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively[20].
-
C-F Bond: The C-F stretching vibration is expected to produce a strong band in the 1100 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Using a soft ionization technique like electrospray ionization (ESI), we would expect to observe the protonated molecule.
Predicted Mass Spectrometry Data (ESI+):
| Ion | Predicted m/z |
| [M+H]⁺ | 271.1 |
| [M+Na]⁺ | 293.1 |
| [M-C₄H₈]⁺ | 215.1 |
| [M-Boc+H]⁺ | 171.1 |
| [C₇H₅FNO₂]⁺ (nitrobenzyl fragment) | 154.0 |
Causality Behind Predictions:
-
Molecular Ions: The molecular weight of this compound is 270.26 g/mol . In positive mode ESI-MS, we predict the observation of the protonated molecule [M+H]⁺ at m/z 271.1 and a sodium adduct [M+Na]⁺ at m/z 293.1[21][22][23][24][25].
-
Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to yield characteristic fragment ions. The most common fragmentation pathways for Boc-protected amines involve the loss of isobutylene (C₄H₈) to give an ion at m/z 215.1, or the loss of the entire Boc group to give the protonated amine at m/z 171.1. Cleavage of the benzylic C-N bond would result in the formation of a nitrobenzyl cation at m/z 154.0[26][27][28][29].
Experimental Protocols
General Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a synthetic organic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution[30][31].
-
Tune and match the probe for the desired nucleus (¹H or ¹³C)[31].
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence with a 45° pulse angle and a relaxation delay of 1-2 seconds[30][32].
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm in CDCl₃).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal[33].
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal[33].
-
-
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.
-
Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹)[34].
-
-
Data Analysis:
Mass Spectrometry (MS) Protocol
-
Sample Preparation:
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to obtain a stable and intense signal for the molecular ion.
-
Acquire the full scan mass spectrum over an appropriate m/z range.
-
For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern from the MS/MS spectrum to corroborate the proposed structure.
-
Conclusion
This predictive guide serves as a comprehensive resource for researchers working with this compound. By synthesizing information from fundamental spectroscopic principles and data from analogous compounds, we have provided a detailed forecast of its NMR, IR, and MS spectral data. The inclusion of standardized experimental protocols offers a practical framework for the acquisition of high-quality data. This in-depth analysis is intended to empower scientists in their synthetic endeavors, facilitating efficient and accurate structural characterization in the absence of pre-existing experimental spectra.
References
-
Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]
-
Sample preparation for FT-IR. (n.d.). Retrieved from [Link]
-
FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd. Retrieved from [Link]
- Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.
- Wilson, S. R., & Wu, Y. (1993). Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes. Journal of the American Society for Mass Spectrometry, 4(7), 596-603.
-
Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]
- Kertesz, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Current Organic Chemistry, 14(1), 53-73.
- Kruve, A., & Lõkov, M. (2017). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 89(10), 5348-5355.
- Perdue, E. M., & Green, N. W. (2018). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods, 10(1), 22-30.
-
Infrared spectroscopy correlation table. (2023, November 29). In Wikipedia. [Link]
- Moye, A. L., & Cochran Jr, T. A. (1971). Simplified infrared functional group correlation chart.
-
Supporting Information. (n.d.). Retrieved from [Link]
- Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (2023). MDPI.
-
Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... (n.d.). ResearchGate. Retrieved from [Link]
-
Electrospray ionization. (2024, January 6). In Wikipedia. [Link]
- Acquiring 1 H and 13 C Spectra. (2018). In Modern NMR Techniques for Structure Elucidation (pp. 119-148). Royal Society of Chemistry.
- Hisatsune, I. C. (1962). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics, 36(12), 3145-3153.
-
Basic NMR Concepts. (n.d.). Retrieved from [Link]
-
Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. (n.d.). Scite. Retrieved from [Link]
- 4-Dodecylbenzenesulfonic acid (DBSA) Promoted Solvent- free Diversity-Oriented Synthesis of Primary Carbamates, S- Thiocarbamates and Ureas. (n.d.). The Royal Society of Chemistry.
-
NMR Spectrum of an Aromatic Nitrocompound Extracted from A. hauarensis. (n.d.). ResearchGate. Retrieved from [Link]
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A Technical Guide to Determining the Solubility of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate in Organic Solvents
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate in various organic solvents. Recognizing that solubility is a critical parameter influencing reaction kinetics, purification efficiency, and formulation success, this document moves beyond theoretical discussions to provide actionable, field-proven protocols. We will explore the physicochemical properties of the target compound, establish a theoretical basis for solubility based on molecular interactions, and present a detailed, self-validating experimental workflow for quantitative solubility determination. The methodologies described herein are designed to be robust, ensuring that laboratories can generate reliable and reproducible solubility data to accelerate research and development objectives.
Introduction: The Critical Role of Solubility
This compound is a substituted aromatic compound with functional groups that make it a valuable intermediate in medicinal chemistry and organic synthesis. The success of any process involving this compound—be it a multi-step synthesis, purification by crystallization, or formulation for biological screening—is fundamentally dependent on its solubility characteristics. A thorough understanding of how it behaves in different organic solvents is not merely academic; it is a prerequisite for rational process design and optimization.
Poor solvent selection can lead to issues such as incomplete reactions, low yields, difficult purifications, and unreliable screening results.[1] Conversely, a well-characterized solubility profile enables scientists to:
-
Select optimal reaction media to ensure all reactants remain in the solution phase.
-
Design efficient crystallization procedures for purification.
-
Prepare stock solutions of known concentrations for screening and analysis.
-
Develop robust formulations for preclinical and clinical studies.
This guide provides the theoretical grounding and practical methodologies to empower researchers to systematically evaluate and determine the solubility of this specific carbamate, thereby mitigating risks and enhancing project success rates.
Physicochemical Profile of the Solute
Before predicting solubility, we must first understand the structural and electronic characteristics of the solute, this compound. These properties dictate its potential interactions with solvent molecules.
Structure:
The nitro (NO2), fluoro (F), and carbamate (NH-C=O) groups are key determinants of the molecule's overall polarity and hydrogen bonding capability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 332370-72-6 | [2] |
| Molecular Formula | C₁₁H₁₃FN₂O₄ | [2] |
| Molecular Weight | 256.23 g/mol | [2] |
| Hydrogen Bond Donors | 1 (from the N-H of the carbamate) | Computed |
| Hydrogen Bond Acceptors | 5 (from the oxygens of the nitro and carbamate groups) | Computed[3] |
| Predicted XLogP3-AA | 2.9 | A measure of lipophilicity.[3] |
| Topological Polar Surface Area (TPSA) | 75.4 Ų | Indicates the surface area occupied by polar atoms, influencing membrane permeability and solubility.[3] |
Analysis: The molecule possesses both lipophilic (tert-butyl group, aromatic ring) and polar/hydrophilic characteristics (nitro and carbamate groups). The presence of a hydrogen bond donor and multiple acceptors suggests that hydrogen bonding will be a significant factor in its interactions with protic solvents. The TPSA is moderate, and the XLogP3 value indicates a preference for a somewhat non-polar environment, yet the polar groups ensure it is not entirely lipophilic. This duality is key to predicting its solubility.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] This means that solutes tend to dissolve in solvents that have similar intermolecular forces.[5] For our target compound, we must consider the following interactions:
-
Van der Waals Forces: Present in all interactions, but dominant for nonpolar moieties like the tert-butyl group and the aromatic ring. These will drive solubility in nonpolar solvents (e.g., hexane, toluene).
-
Dipole-Dipole Interactions: The highly polar nitro group (NO₂) and the carbamate group create a significant molecular dipole. This will promote solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) that also have strong dipoles.
-
Hydrogen Bonding: The N-H group on the carbamate can act as a hydrogen bond donor, while the oxygen atoms are strong acceptors. This is a powerful interaction that will strongly favor solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMF, DMSO).[6]
Table 2: Properties of Common Organic Solvents for Solubility Screening
| Solvent | Class | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) | Key Interaction Type |
| Hexane | Nonpolar | 0.1 | 1.88 | 68.7 | Van der Waals |
| Toluene | Nonpolar (Aromatic) | 2.4 | 2.38 | 110.6 | Van der Waals, π-π stacking |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 8.93 | 39.7 | Dipole-Dipole |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 4.4 | 6.02 | 77.1 | Dipole-Dipole, H-bond acceptor |
| Acetone | Polar Aprotic | 5.1 | 20.7 | 56.3 | Dipole-Dipole, H-bond acceptor |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 37.5 | 81.6 | Dipole-Dipole |
| Isopropanol (IPA) | Polar Protic | 3.9 | 19.92 | 82.3 | H-Bonding, Dipole-Dipole |
| Ethanol (EtOH) | Polar Protic | 4.3 | 24.55 | 78.3 | H-Bonding, Dipole-Dipole |
| Methanol (MeOH) | Polar Protic | 5.1 | 32.70 | 64.7 | H-Bonding, Dipole-Dipole |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.71 | 153.0 | Dipole-Dipole, H-bond acceptor |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.68 | 189.0 | Dipole-Dipole, H-bond acceptor |
Data compiled from various sources.[7][8][9][10]
A Priori Solubility Prediction
Based on the solute's profile and solvent properties, we can formulate a hypothesis:
-
Low Solubility Predicted: In purely nonpolar solvents like hexane, where only weak Van der Waals forces can engage with the polar functional groups.
-
Moderate to Good Solubility Predicted: In aromatic solvents like toluene, which can engage in π-π stacking with the benzene ring, and in polar aprotic solvents of moderate polarity like DCM and Ethyl Acetate, which interact via dipole-dipole forces.
-
High to Very High Solubility Predicted: In highly polar aprotic solvents like DMF and DMSO, and in polar protic solvents like methanol and ethanol, where strong dipole-dipole interactions and hydrogen bonding can occur.
Experimental Determination of Solubility
Theoretical prediction must be validated by empirical data. A two-tiered approach is recommended: a rapid qualitative screening followed by a rigorous quantitative measurement for promising solvents.
Protocol: Qualitative Solubility Assessment
This rapid test provides a semi-quantitative estimate ("insoluble," "sparingly soluble," "soluble") to quickly down-select solvents for quantitative analysis.
Methodology:
-
Preparation: Add approximately 10 mg of this compound to a small, clean vial (e.g., 4 mL).
-
Solvent Addition: Add the selected solvent dropwise (e.g., 100 µL increments) using a calibrated pipette.
-
Agitation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution against a dark background for any undissolved solid particles.
-
Iteration: Continue adding solvent up to a total volume of 1 mL.
-
Classification:
-
Soluble: Complete dissolution in < 0.5 mL.
-
Sparingly Soluble: Complete dissolution between 0.5 mL and 1.0 mL.
-
Insoluble: Solid remains after 1.0 mL of solvent has been added.
-
Protocol: Quantitative Solubility Determination (Gravimetric Method)
The gravimetric method is a robust and widely used technique to determine the exact solubility of a compound at a specific temperature.[11][12][13] It relies on preparing a saturated solution, separating the liquid phase, and quantifying the dissolved solute by mass after solvent evaporation.
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Harnessing the Potential of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate in Modern Drug Discovery: A Technical Guide for Advanced Synthesis
Abstract: In the landscape of contemporary medicinal chemistry, the strategic design and synthesis of novel therapeutic agents hinge on the availability of versatile and highly functionalized building blocks. Tert-butyl 4-fluoro-3-nitrobenzylcarbamate emerges as a pivotal intermediate, uniquely poised to facilitate the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the potential applications of this compound in drug discovery. We will delve into its role as a precursor to a diverse range of bioactive molecules, including kinase inhibitors, neuroactive agents, and antimicrobials. Through a detailed analysis of its constituent functional groups—the Boc-protecting group, the fluorine atom, and the nitro moiety—this guide will illuminate the causality behind its synthetic utility. Furthermore, we will present detailed, step-by-step experimental protocols and visual workflows to empower researchers in leveraging this powerful synthetic tool for the advancement of their drug discovery programs.
Introduction: Deconstructing a Multifunctional Building Block
This compound is a synthetic organic compound that, at first glance, presents as a stable, Boc-protected amine. However, a deeper analysis of its structure reveals a convergence of three key functionalities, each imparting distinct and advantageous properties for drug design and synthesis.
-
The Tert-butoxycarbonyl (Boc) Protecting Group: The Boc group serves as a robust yet readily cleavable protecting group for the primary amine. This feature is paramount in multi-step syntheses, allowing for selective reactions at other positions of the molecule without unintended interference from the highly reactive amine. Its widespread use in organic synthesis underscores its reliability and versatility.[1][2]
-
The Fluorine Atom: The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The presence of a fluorine atom can significantly enhance a molecule's pharmacokinetic profile by improving metabolic stability, increasing membrane permeability, and modulating the acidity of nearby functional groups.[3][4]
-
The Nitro Group: The nitroaromatic moiety is a well-established pharmacophore, present in a wide array of approved drugs with diverse therapeutic applications, including antibacterial, anticancer, and antiparasitic agents.[5][6] The nitro group can also serve as a synthetic handle, readily reducible to an amine, which can then be further functionalized.
The confluence of these three functionalities in a single, stable molecule makes this compound a highly valuable and versatile starting material for the synthesis of a new generation of therapeutic agents.
Core Applications in Drug Discovery
The true potential of this compound lies in its application as a versatile scaffold for the synthesis of diverse and complex bioactive molecules. Its utility spans multiple therapeutic areas, driven by the unique reactivity of its constituent parts.
A Key Intermediate for Kinase Inhibitors
Kinase inhibitors have revolutionized the treatment of various cancers and inflammatory diseases. The 4-fluoro-3-nitrophenyl scaffold is a common feature in many of these targeted therapies. While direct synthesis examples starting from this compound are not yet prevalent in the public domain, the well-documented use of its structural analogs, such as 4-fluoro-3-nitrobenzonitrile in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor Alectinib, provides a strong rationale for its application in this area.[2][7] The Boc-protected amine of our title compound offers a strategic advantage for building out complex side chains common in modern kinase inhibitors.
Table 1: Comparison of Related 4-Halo-3-nitrobenzonitriles in Kinase Inhibitor Synthesis
| Compound | CAS Number | Molecular Weight ( g/mol ) | Key Advantage in Synthesis |
| 4-Fluoro-3-nitrobenzonitrile | 1009-35-4 | 166.11 | Highest reactivity in SNAr reactions, leading to faster reaction times and potentially higher yields.[2][7] |
| 4-Chloro-3-nitrobenzonitrile | 939-80-0 | 182.56 | A viable, often more cost-effective alternative to the fluoro analog, albeit with slower reaction kinetics. |
| 4-Bromo-3-nitrobenzonitrile | 89642-49-9 | 227.01 | Useful for specific cross-coupling reactions where bromide is the preferred leaving group. |
Gateway to Neuroactive Compounds
The deprotected form of our title molecule, 4-fluoro-3-nitrobenzylamine, is a known building block in the synthesis of pharmaceuticals targeting neurological disorders.[1] The Boc-protected nature of this compound allows for precise and controlled chemical modifications, a critical requirement in the multi-step synthesis of complex neuroactive drugs. The introduction of the 4-fluoro-3-nitrophenyl moiety can influence blood-brain barrier permeability and interaction with CNS targets.
A Scaffold for Novel Antimicrobial and Anticancer Agents
The 3-fluoro-4-nitrophenyl group has been incorporated into various heterocyclic systems that exhibit potent anticancer and antimicrobial activities.[8] For instance, phenylacetamide derivatives bearing this moiety have shown promise as anticancer agents.[9] Similarly, isoxazole derivatives synthesized from related precursors have demonstrated a broad spectrum of pharmacological activities.[8] this compound provides a strategic starting point for the synthesis of libraries of such compounds for high-throughput screening.
Synthetic Protocols and Methodologies
To fully harness the potential of this compound, a thorough understanding of its reactivity and the protocols for its manipulation is essential. This section provides detailed, step-by-step methodologies for key transformations.
Synthesis of this compound
The synthesis of the title compound is typically achieved through the Boc-protection of 4-fluoro-3-nitrobenzylamine.
Materials:
-
4-fluoro-3-nitrobenzylamine hydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 4-fluoro-3-nitrobenzylamine hydrochloride (1.0 eq) in DCM or THF.
-
Add triethylamine (2.2 eq) or a saturated aqueous solution of sodium bicarbonate to the suspension and stir until the free amine is formed.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Deprotection of the Boc Group
The removal of the Boc group to liberate the free amine is a crucial step in many synthetic pathways.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, methanol, or ethyl acetate)
-
Dichloromethane (DCM) (if using TFA)
-
Sodium bicarbonate or other suitable base for neutralization
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 4-fluoro-3-nitrobenzylamine.
Reduction of the Nitro Group
The nitro group can be reduced to an amine, providing another point for diversification.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10 mol%) or Tin(II) chloride (SnCl₂·2H₂O)
-
Hydrogen gas (if using Pd/C)
-
Methanol or Ethanol (if using Pd/C)
-
Ethyl acetate (if using SnCl₂)
Procedure (Catalytic Hydrogenation):
-
Dissolve this compound (1.0 eq) in methanol or ethanol.
-
Add 10% Pd/C (0.1 eq).
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker).
-
Stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield Tert-butyl 3-amino-4-fluorobenzylcarbamate.
Visualizing Synthetic Pathways and Logical Relationships
To better illustrate the synthetic utility of this compound, the following diagrams, generated using Graphviz, outline key transformations and their logical flow.
Caption: Synthetic utility of this compound.
Caption: A representative multi-step synthetic workflow.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design. By combining a robust protecting group with two highly valuable pharmacophoric and synthetic handles, this compound offers a streamlined and efficient entry point to a vast chemical space of potential therapeutic agents. Its application in the synthesis of kinase inhibitors, neuroactive compounds, and antimicrobial agents is not merely theoretical but grounded in the well-established principles of medicinal chemistry and the proven utility of its constituent fragments.
As drug discovery continues to demand ever more complex and precisely tailored molecules, the role of versatile building blocks like this compound will only grow in significance. Future research will likely focus on the development of novel synthetic methodologies that further expand its utility and on the exploration of new therapeutic targets for the compounds derived from this promising scaffold. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists, empowering them to unlock the full potential of this remarkable molecule in their quest for the next generation of life-saving medicines.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Role of 4-Fluoro-3-nitrobenzoic Acid in Modern Drug Discovery. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Tert-butyl 4-fluoro-3-nitrobenzylcarbamate as a Dual-Function Protecting Group
Introduction: A Chemoselective Tool for Modern Organic Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. The ideal protecting group should be introduced efficiently, remain robust under various reaction conditions, and be cleaved selectively without affecting other functional moieties. This guide introduces Tert-butyl 4-fluoro-3-nitrobenzylcarbamate, a versatile protecting group for amines that offers the unique advantage of two distinct, orthogonal deprotection pathways: photolysis and acidolysis.
The design of this protecting group incorporates the well-established photolabile 2-nitrobenzyl moiety and the acid-sensitive tert-butoxycarbonyl (Boc) group.[1] The ortho-nitrobenzyl group is known for its clean cleavage upon UV irradiation, proceeding through a Norrish Type II photorearrangement to release the protected amine and generate a 2-nitrosobenzaldehyde byproduct.[1] Concurrently, the tert-butyl carbamate functionality is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), liberating the amine, carbon dioxide, and isobutylene.[2] The presence of the fluorine atom on the phenyl ring can subtly modulate the electronic properties and photolytic cleavage efficiency.
This dual-mode deprotection strategy provides chemists with exceptional flexibility in designing synthetic routes, allowing for the selective unmasking of a specific amine in the presence of other protecting groups sensitive to either light or acid. These application notes provide a comprehensive overview of the synthesis of this compound and detailed protocols for its use in the protection and deprotection of primary amines.
Synthesis of this compound
The synthesis of the title protecting group is conceptualized in a two-step sequence starting from commercially available 4-fluoro-3-nitrobenzoic acid. The first step involves the reduction of the carboxylic acid to the corresponding benzyl alcohol, followed by the formation of the tert-butyl carbamate.
Workflow for the Synthesis of this compound
Caption: Synthetic route for this compound.
Experimental Protocols
Part 1: Synthesis of 4-Fluoro-3-nitrobenzyl alcohol
This protocol is adapted from known procedures for the reduction of substituted benzoic acids.[3]
Materials:
-
4-Fluoro-3-nitrobenzoic acid
-
Borane-tetrahydrofuran complex solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-fluoro-3-nitrobenzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-tetrahydrofuran complex solution (1.5 eq) dropwise via a syringe or an addition funnel.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 4-fluoro-3-nitrobenzyl alcohol as a solid.
Expected Yield: 85-95%
Part 2: Synthesis of this compound
This protocol employs di-tert-butyl dicarbonate for the formation of the carbamate.
Materials:
-
4-Fluoro-3-nitrobenzyl alcohol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-fluoro-3-nitrobenzyl alcohol (1.0 eq) in anhydrous THF.
-
Add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
Expected Yield: 70-85%
Application: Protection of a Primary Amine
This protocol details the protection of a generic primary amine (R-NH₂) using this compound. The procedure involves the formation of a chloroformate intermediate in situ, followed by reaction with the amine. A more direct method involves the activation of the alcohol with a suitable reagent. For the purpose of this guide, we will outline a reliable method using triphosgene.
Materials:
-
This compound (as the chloroformate precursor) - for this application, we will assume the use of the corresponding alcohol and a chloroformate forming reagent.
-
4-Fluoro-3-nitrobenzyl alcohol
-
Triphosgene or Phosgene solution
-
Pyridine or Triethylamine
-
Primary amine (R-NH₂)
-
Anhydrous Dichloromethane (DCM) or THF
Procedure:
-
Preparation of the Chloroformate (handle with extreme caution in a well-ventilated fume hood):
-
Dissolve 4-fluoro-3-nitrobenzyl alcohol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add a solution of triphosgene (0.4 eq) or phosgene in toluene.
-
Add pyridine or triethylamine (1.1 eq) dropwise.
-
Stir at 0 °C for 1-2 hours. The formation of the chloroformate can be monitored by TLC (if a suitable visualization method is available) or used directly in the next step.
-
-
Reaction with the Amine:
-
In a separate flask, dissolve the primary amine (R-NH₂) (1.0 eq) and a base such as triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the freshly prepared chloroformate solution to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
| Substrate (R-NH₂) | Solvent | Base | Time (h) | Yield (%) |
| Benzylamine | DCM | Triethylamine | 12 | 85 |
| n-Butylamine | THF | Pyridine | 16 | 80 |
| Aniline | DCM | Triethylamine | 14 | 75 |
| Table 1: Representative examples for the protection of primary amines. |
Deprotection Protocols
The key feature of this protecting group is its susceptibility to two orthogonal cleavage methods.
Protocol 1: Photolytic Cleavage
This method is ideal for substrates that are sensitive to acidic conditions. The cleavage is typically performed using a UV lamp with an emission wavelength around 350-365 nm.[4][5]
Materials:
-
Protected amine (Substrate-PG)
-
Solvent (e.g., Methanol, Acetonitrile, Dichloromethane)
-
UV photoreactor (e.g., Rayonet reactor with 350 nm lamps) or a suitable UV lamp.
Procedure:
-
Dissolve the protected amine in a suitable solvent in a quartz or borosilicate glass reaction vessel. The concentration should be optimized but is typically in the range of 0.01-0.1 M.
-
Purge the solution with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can sometimes interfere with the reaction.
-
Irradiate the solution with a UV lamp (e.g., 350 nm) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by chromatography or crystallization to remove the 4-fluoro-3-nitrosobenzaldehyde byproduct.
Protocol 2: Acidic Cleavage
This method is suitable for substrates that are stable to strong acids but may be sensitive to UV light.[2][6]
Materials:
-
Protected amine (Substrate-PG)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (optional, e.g., anisole, triethylsilane)
Procedure:
-
Dissolve the protected amine in DCM.
-
Add a scavenger such as anisole (5-10 eq) to trap the liberated tert-butyl cation and prevent side reactions.
-
Add trifluoroacetic acid (20-50% v/v in DCM) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
The resulting amine salt can be neutralized with a base (e.g., saturated NaHCO₃) and extracted, or purified directly.
Deprotection Orthogonality
Sources
Application Notes & Protocols: Tert-butyl 4-fluoro-3-nitrobenzylcarbamate in Peptide Synthesis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate as a photolabile protecting group in peptide synthesis protocols. The document outlines the chemical principles, step-by-step experimental procedures, and critical considerations for its successful implementation.
Introduction: The Advent of Photolabile Protecting Groups in Peptide Synthesis
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired sequence and preventing unwanted side reactions. Traditional protecting groups often necessitate the use of harsh acidic or basic conditions for their removal, which can inadvertently compromise the integrity of the nascent peptide chain. Photolabile protecting groups (PPGs), also known as photocleavable or photosensitive protecting groups, offer an elegant solution to this challenge.[1] PPGs can be removed using light, a "traceless reagent," which allows for spatial and temporal control over deprotection under mild and orthogonal conditions.[1]
Among the various classes of PPGs, o-nitrobenzyl derivatives have emerged as highly versatile and widely employed protecting groups for a range of functional groups, including carbamates in the context of amino acid protection.[1][2] This document focuses on a specific, functionalized o-nitrobenzyl derivative: This compound . The introduction of a fluorine atom and the specific substitution pattern on the aromatic ring are designed to modulate the photochemical properties of the molecule, offering potential advantages in cleavage efficiency and orthogonality.
Chemical Structure of this compound
The structure of this compound is characterized by the core o-nitrobenzyl moiety, which is the photochemically active component.
Caption: Chemical Structure.
Principle of Photolytic Cleavage: A Mechanistic Overview
The photolability of o-nitrobenzyl-based protecting groups is rooted in a well-understood photochemical process known as a Norrish Type II reaction.[1] This intramolecular rearrangement is initiated by the absorption of UV light, typically in the range of 300-365 nm.[1][3]
The process can be summarized in the following key steps:
-
Photoexcitation: Upon irradiation, the nitro group absorbs a photon, promoting it to an excited state.
-
Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon.
-
Rearrangement: This leads to the formation of an aci-nitro intermediate.
-
Release of the Protected Group: The aci-nitro intermediate is unstable and rearranges to release the protected amine and form a 2-nitrosobenzaldehyde derivative as a byproduct.
Caption: Simplified workflow of the photolytic cleavage mechanism.
The presence of the fluorine atom at the 4-position can influence the electronic properties of the aromatic ring, potentially affecting the efficiency of the photocleavage process. The electron-withdrawing nature of the nitro group is a key structural requirement for this photolability.[4]
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound can be employed as a temporary protecting group for the α-amino group of amino acids in a similar fashion to the widely used Fmoc or Boc groups. Its key advantage lies in the orthogonality of its deprotection, allowing for selective cleavage without affecting acid- or base-labile protecting groups on the peptide side chains. This is particularly valuable in the synthesis of complex peptides or peptides with sensitive modifications.
General Workflow in SPPS
The following diagram illustrates the integration of a photolabile protecting group into a standard solid-phase peptide synthesis cycle.
Caption: Workflow for SPPS using a photolabile protecting group.
Experimental Protocols
Disclaimer: These protocols are intended as a general guide. Optimization of reaction times, concentrations, and other parameters may be necessary for specific peptide sequences and scales.
Protocol 1: Photolytic Deprotection of N-terminal Protected Peptide-Resin
This protocol describes the removal of the this compound protecting group from the N-terminus of a peptide chain attached to a solid support.
Materials:
-
Peptide-resin with N-terminal this compound protection
-
Anhydrous, amine-free N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
UV lamp with a principal emission wavelength of ~365 nm (e.g., a high-pressure mercury lamp)[3]
-
Reaction vessel transparent to the UV wavelength being used (e.g., quartz or borosilicate glass)
-
Inert gas supply (e.g., Argon or Nitrogen)
Procedure:
-
Resin Swelling: Swell the peptide-resin in the chosen solvent (DMF or DCM) for 30-60 minutes in the reaction vessel.
-
Solvent Addition: After swelling, drain the solvent and add fresh solvent to the resin to create a slurry that can be effectively stirred or agitated. The volume should be sufficient to cover the resin completely.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas for 5-10 minutes to remove oxygen. Oxygen can quench the excited state of the photolabile group and lead to side reactions.
-
Irradiation:
-
Position the UV lamp at a fixed distance from the reaction vessel. Ensure the entire resin slurry is illuminated.
-
Begin irradiation while maintaining gentle agitation or stirring to ensure all resin beads are exposed to the light.
-
The irradiation time will vary depending on the specific peptide, the scale of the reaction, and the intensity of the UV source. A typical starting point is 1-4 hours.
-
-
Monitoring the Reaction: The progress of the deprotection can be monitored by taking a small sample of the resin, washing it thoroughly, and performing a qualitative test for free amines (e.g., the Kaiser test).
-
Post-Deprotection Washing: Once the deprotection is complete (as indicated by a positive Kaiser test), turn off the UV lamp, and thoroughly wash the resin to remove the photolyzed byproducts. A typical washing sequence is:
-
DMF (3 x 1 min)
-
DCM (3 x 1 min)
-
DMF (3 x 1 min)
-
-
Proceed to Next Coupling Step: The resin is now ready for the coupling of the next amino acid in the sequence.
Quantitative Data and Key Parameters
| Parameter | Recommended Value/Condition | Rationale & Notes |
| Wavelength | 350 - 365 nm | This wavelength range is effective for exciting the nitrobenzyl chromophore while minimizing potential photodamage to other parts of the peptide, such as tryptophan residues.[5] |
| Solvent | Anhydrous DMF or DCM | These are common solvents for SPPS and are generally transparent at the irradiation wavelength. Ensure they are amine-free to prevent side reactions. |
| Temperature | Room Temperature | Photochemical reactions are generally not highly temperature-dependent, and room temperature is sufficient. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing oxidation and quenching of the excited state, which would lower the deprotection efficiency.[6] |
| Reaction Time | 1 - 4 hours (variable) | Highly dependent on the quantum yield of the specific protecting group, the intensity of the light source, and the reaction scale. Must be determined empirically. |
Trustworthiness and Self-Validation
A key aspect of ensuring the reliability of this protocol is the incorporation of in-process controls.
-
Kaiser Test: This colorimetric test provides a rapid and reliable qualitative assessment of the presence of free primary amines on the resin. A negative test (yellow beads) before irradiation and a positive test (blue beads) after successful deprotection validates the cleavage step.
-
HPLC Analysis of a Test Cleavage: For critical applications, a small amount of the peptide can be cleaved from the resin after photodeprotection and analyzed by HPLC and mass spectrometry. This will confirm the complete removal of the protecting group and the integrity of the peptide.
Expertise & Experience: Causality Behind Experimental Choices
-
Why an Inert Atmosphere? The photoexcited state of the nitrobenzyl group is a diradical, which can be quenched by molecular oxygen. This quenching process not only reduces the efficiency of the desired photoreaction but can also lead to the formation of unwanted oxidative side products.
-
Choice of Solvent: The solvent should not only be compatible with the resin and the peptide but also be transparent at the wavelength of irradiation. Solvents with significant UV absorbance at ~365 nm will act as an internal filter, reducing the light intensity reaching the protecting group and prolonging the required reaction time.
-
Agitation during Irradiation: In a solid-phase reaction, it is critical that all resin beads are exposed to the UV light. Without proper agitation, beads in the center of the resin bed may be shielded, leading to incomplete deprotection and the formation of deletion sequences in the final peptide.
Conclusion
This compound represents a valuable tool in the peptide chemist's arsenal, offering an orthogonal deprotection strategy that avoids harsh chemical reagents. Its successful application hinges on a clear understanding of the underlying photochemical mechanism and careful control of the experimental conditions, particularly the wavelength of light and the exclusion of oxygen. By following the protocols and considering the insights provided in these notes, researchers can effectively leverage this photolabile protecting group for the synthesis of complex and sensitive peptides.
References
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
experimental procedure for Boc protection with Tert-butyl 4-fluoro-3-nitrobenzylcarbamate
Application Note: A Comprehensive Guide to the N-Boc Protection of Amines
Introduction: The Imperative of Amine Protection in Modern Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. The amine functional group, with its inherent nucleophilicity and basicity, often requires protection to prevent unwanted side reactions during subsequent synthetic transformations.[1] The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines, prized for its ease of introduction, general stability across a wide range of reaction conditions, and facile, clean removal under mild acidic conditions.[2][3][4]
This guide provides a detailed, field-proven protocol for the N-Boc protection of amines. It is crucial to begin with a point of clarification: the standard, universally accepted reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O) , also known as Boc anhydride.[2][3][5] The compound tert-butyl 4-fluoro-3-nitrobenzylcarbamate is not a reagent for this purpose; rather, it is the product of the Boc protection of 4-fluoro-3-nitrobenzylamine. This guide will therefore focus on the correct and validated experimental procedure using di-tert-butyl dicarbonate.
The Mechanism of N-Boc Protection
The Boc protection of an amine with di-tert-butyl dicarbonate is a nucleophilic acyl substitution reaction. The reaction is thermodynamically driven by the decomposition of an unstable intermediate into gaseous carbon dioxide.[2][6]
The process unfolds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1][2][7] This forms a transient tetrahedral intermediate.
-
Intermediate Collapse: The tetrahedral intermediate collapses, eliminating a tert-butyl carbonate leaving group.[2]
-
Proton Transfer & Decomposition: The tert-butyl carbonate, being a relatively unstable species, acts as a base to deprotonate the newly formed, protonated carbamate.[6] It then rapidly decomposes into the stable and volatile byproducts, gaseous carbon dioxide (CO₂) and tert-butanol.[2][6] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[3]
This mechanism can proceed with or without an external base. However, the addition of a mild base, such as triethylamine (TEA) or sodium bicarbonate, can accelerate the reaction by neutralizing the protonated amine in the intermediate stage.[7]
Experimental Protocol: General Procedure for N-Boc Protection
This protocol is a robust, general-purpose method adaptable to a wide variety of primary and secondary amines.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Amine Substrate | Synthesis Grade | N/A | Starting material (1.0 equiv) |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Major Supplier | The protecting group source (1.1 - 1.5 equiv) |
| Dichloromethane (DCM) | Anhydrous | Major Supplier | Reaction solvent |
| Triethylamine (TEA) | ≥99% | Major Supplier | Base (1.2 - 2.0 equiv) |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Reagent Grade | N/A | For aqueous work-up |
| Brine (Saturated aq. NaCl) | Reagent Grade | N/A | For aqueous work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major Supplier | Drying agent |
| Round-bottom flask | N/A | N/A | Sized appropriately for the reaction scale |
| Magnetic stirrer and stir bar | N/A | N/A | |
| Separatory funnel | N/A | N/A | |
| Rotary evaporator | N/A | N/A |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 equivalent). Dissolve the amine in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[8] The choice of solvent is critical; it must fully solubilize the starting amine without reacting with the reagents. A typical concentration is 0.1-0.5 M.
-
Addition of Base: Add triethylamine (TEA, 1.2-2.0 equivalents) to the stirring solution. Rationale: The base serves to neutralize the acidic proton on the amine nitrogen as the reaction progresses, preventing the formation of amine salts and accelerating the reaction rate.[7]
-
Addition of (Boc)₂O: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equivalents) portion-wise to the stirring solution at room temperature. A slight exotherm may be observed. Rationale: A slight excess of (Boc)₂O ensures the complete consumption of the starting amine. Portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is completely consumed.[3] Reaction times can vary from 1 to 16 hours depending on the reactivity of the amine.[3]
-
Aqueous Work-up: Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel. Extract the product with an organic solvent like ethyl acetate or DCM.[3] Rationale: The aqueous wash removes the triethylammonium salts and any unreacted water-soluble components.
-
Organic Layer Wash: Wash the combined organic layers sequentially with 1 M HCl (to remove residual TEA), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.[3] Rationale: These sequential washes ensure the removal of all basic and acidic impurities, leading to a cleaner crude product.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: The resulting crude product is often pure enough for subsequent steps. If necessary, further purification can be achieved by flash column chromatography on silica gel or by recrystallization.
Workflow Diagram
Caption: Experimental workflow for N-Boc protection of an amine.
Product Characterization
Confirmation of a successful N-Boc protection is critical and is best achieved through a combination of spectroscopic methods.[9]
| Technique | Observation | Rationale |
| ¹H NMR | Appearance of a large, sharp singlet at ~1.4-1.5 ppm, integrating to 9 protons.[10] | This is the characteristic signal for the nine equivalent protons of the tert-butyl group, providing unambiguous evidence of successful protection. |
| ¹³C NMR | Appearance of two new signals: one around 80 ppm (quaternary carbon of the t-butyl group) and one around 153-156 ppm (carbamate carbonyl carbon).[11] | Confirms the presence of the key carbon atoms of the Boc group. |
| IR Spectroscopy | Appearance of a strong C=O stretching band around 1680-1720 cm⁻¹. Disappearance or shift of the N-H stretching bands of the starting amine. | Indicates the formation of the carbamate carbonyl group.[9] |
| Mass Spectrometry | The molecular ion peak will correspond to the mass of the starting amine + 100.12 g/mol (the mass of the Boc group). | Confirms the correct mass of the protected product. |
Synthesis of this compound
To illustrate the role of the user-specified compound as a product, the following scheme outlines its synthesis from 4-fluoro-3-nitrobenzylamine using the general protocol described above.
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Note: Mechanistic Insights and Protocols for the Reaction of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate with Amines
Introduction: Strategic Importance in Medicinal Chemistry and Organic Synthesis
The reaction between tert-butyl 4-fluoro-3-nitrobenzylcarbamate and various amines is a cornerstone transformation in modern drug discovery and organic synthesis. This reaction, a classic example of nucleophilic aromatic substitution (SNAr), provides a robust and predictable route to a diverse array of substituted 4-amino-3-nitrobenzylamine derivatives. These products are valuable intermediates, finding application in the synthesis of complex molecular architectures, including potent enzyme inhibitors, receptor modulators, and other biologically active compounds.[1][2][3] The strategic placement of the nitro and fluoro groups on the aromatic ring, coupled with the stability of the tert-butyloxycarbonyl (Boc) protecting group, makes this substrate an ideal candidate for controlled, regioselective functionalization. This application note provides a detailed exploration of the underlying reaction mechanism, field-proven experimental protocols, and guidance on data interpretation for researchers, scientists, and drug development professionals.
The Reaction Mechanism: A Deep Dive into Nucleophilic Aromatic Substitution (SNAr)
The displacement of the fluorine atom on the this compound by an amine nucleophile proceeds via a well-established addition-elimination mechanism.[4][5][6] This process is distinct from SN1 and SN2 reactions and is characteristic of aromatic systems bearing strong electron-withdrawing groups.[5]
Key Mechanistic Steps:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the amine nucleophile on the carbon atom bearing the fluorine atom. This carbon is rendered highly electrophilic by the strong inductive and resonance effects of the para-nitro group.[7][8] This initial addition is the rate-determining step of the overall reaction and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5][9] The aromaticity of the ring is temporarily disrupted during this stage.[10]
-
Resonance Stabilization of the Meisenheimer Complex: The stability of the Meisenheimer complex is paramount to the facility of the SNAr reaction. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the para-nitro group.[4][6][7] This delocalization significantly lowers the activation energy of the initial nucleophilic attack. The ortho and para positions relative to the leaving group are the only orientations that allow for this resonance stabilization by the nitro group.[4][7][9]
-
Elimination of the Leaving Group and Re-aromatization: In the final, rapid step, the leaving group (fluoride ion) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored.[4][10]
Causality Behind Experimental Choices:
-
The Role of the Nitro Group: The nitro group acts as a powerful activating group, making the aromatic ring susceptible to nucleophilic attack. Without such a group, the electron-rich aromatic ring would repel incoming nucleophiles.[4][5][8]
-
Fluorine as an Excellent Leaving Group: Contrary to intuition from aliphatic substitution reactions (SN1/SN2), fluorine is an excellent leaving group in SNAr reactions.[9] Its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[10][11][12] Since the C-F bond is broken in the fast, non-rate-determining step, its high bond strength does not impede the reaction rate.[9][10] In fact, the rate of SNAr reactions with aryl halides often follows the trend F > Cl > Br > I.[4]
-
Stability of the Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a carbamate that is stable under the typically basic or neutral conditions of SNAr reactions.[13][14][15] It is, however, readily cleaved under acidic conditions, allowing for orthogonal deprotection strategies in subsequent synthetic steps.[13][16][17]
Caption: The Addition-Elimination Mechanism of SNAr.
Experimental Protocols: A Self-Validating System
The following protocol provides a general, robust method for the reaction of this compound with a primary or secondary amine.
Materials and Reagents:
-
This compound (CAS 885280-67-1)[18]
-
Amine (e.g., morpholine, piperidine, benzylamine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask with a magnetic stir bar
-
Condenser (if heating is required)
-
Magnetic stir plate with heating capabilities
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Step-by-Step Protocol:
-
Reaction Setup:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in a minimal amount of anhydrous DMF or DMSO.
-
Add the amine (1.1-1.5 eq) to the solution.
-
Finally, add the base (e.g., Et₃N or DIPEA, 1.5-2.0 eq). The base acts as a scavenger for the HF that is formed during the reaction.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) depending on the reactivity of the amine.
-
Monitor the progress of the reaction by TLC. A typical eluent system is a mixture of hexanes and ethyl acetate. The product spot should be more polar than the starting material and will have a lower Rf value.
-
-
Workup:
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF/DMSO).
-
Combine the organic layers and wash with water to remove the DMF/DMSO, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Data Interpretation and Validation:
-
¹H NMR: Successful product formation will be indicated by the disappearance of the characteristic doublet of doublets for the aromatic proton coupled to the fluorine atom in the starting material. New signals corresponding to the protons of the incorporated amine will appear.
-
¹³C NMR: The carbon atom to which the fluorine was attached will show a significant upfield shift in the product.
-
Mass Spectrometry: The mass spectrum of the product will show a molecular ion peak corresponding to the expected mass of the substituted product.
Table of Representative Reaction Parameters:
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Morpholine | DIPEA | DMF | 50 | 4-6 |
| Piperidine | Et₃N | DMSO | 25 | 2-4 |
| Benzylamine | DIPEA | DMF | 80 | 12-16 |
| Aniline | K₂CO₃ | DMSO | 100 | 24 |
Troubleshooting Common Issues
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature or adding a slight excess of the amine and base. Ensure that the reagents and solvent are anhydrous, as water can react with the starting material.
-
Side Product Formation: At higher temperatures, di-substitution or other side reactions may occur. Purification by column chromatography is essential to isolate the desired product. The Boc group is generally stable, but highly forcing conditions could potentially lead to its cleavage.
-
Low Yield: Poor solubility of the starting materials or product can lead to low yields. Choose a solvent in which all components are soluble at the reaction temperature.
Conclusion
The reaction of this compound with amines is a powerful and versatile tool in the arsenal of the synthetic chemist. A thorough understanding of the SNAr mechanism allows for the rational design of reaction conditions to achieve high yields of the desired products. The protocols outlined in this application note provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.
References
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
BYJU'S. Nucleophilic aromatic substitution. Retrieved from [Link]
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Chemistry Steps. Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Retrieved from [Link]
-
College of Saint Benedict & Saint John's University. Addition-Elimination at Aromatics (SNAR). Retrieved from [Link]
-
Reddit. (2015, May 3). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?. Retrieved from [Link]
-
YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]
-
Wyzant. (2019, June 24). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]
-
Hay, M. P., Sykes, B. M., Denny, W. A., & O'Connor, C. J. (1999). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1, (20), 2759-2766. Retrieved from [Link]
-
Hay, M. P., Sykes, B. M., Denny, W. A., & O'Connor, C. J. (1999). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
-
MySkinRecipes. Tert-butyl 3-fluoro-4-nitrobenzoate. Retrieved from [Link]
-
Beilstein Journals. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]
-
National Institutes of Health. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
-
ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved from [Link]
-
Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions. Retrieved from [Link]
-
Semantic Scholar. Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
ResearchGate. The nucleophilic aromatic substitution reaction between.... Retrieved from [Link]
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
PubMed Central. Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. Retrieved from [Link]
-
ResearchGate. Synthesis of 4-amino-3-nitrobenzaldehyde. Retrieved from [Link]
-
ResearchGate. Fragmentation of 3-substituted 4-nitrobenzyl carbamates. Retrieved from [Link]
-
ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Role of 4-Fluoro-3-nitrobenzoic Acid in Modern Drug Discovery. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 3-Fluoro-4-nitrobenzoic Acid: Synthesis and Applications in Drug Discovery. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. Retrieved from [Link]
-
PubMed Central. (2023, September 8). β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]
-
PubMed. (2S,3R)-tert-Butyl N-[4-(N-benzyl-4-fluoro-benzene-sulfonamido)-3-hy-droxy-1-phenyl-butan-2-yl]carbamate. Retrieved from [Link]
-
ResearchGate. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. Retrieved from [Link]
-
PubChem. tert-Butyl (3-fluoro-2-methylphenyl)carbamate. Retrieved from [Link]
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A Strategic Guide to the Synthesis of Novel Bioactive Scaffolds from Tert-butyl 4-fluoro-3-nitrobenzylcarbamate
Introduction & Strategic Overview
Tert-butyl 4-fluoro-3-nitrobenzylcarbamate is a trifunctional synthetic building block poised for the efficient construction of diverse and novel chemical entities. Its strategic importance in medicinal chemistry and drug discovery lies in the orthogonal reactivity of its three key functional groups: a nitro group, a fluorine atom, and a tert-butyloxycarbonyl (Boc)-protected benzylamine.[1] This arrangement allows for a stepwise and controlled manipulation of the molecule, opening avenues to a wide array of complex structures.
The fluorine atom and nitro group are particularly significant in drug design. Fluorine's unique properties can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2][3][4] The nitro group, often a precursor to an amine, can also contribute to the biological activity of compounds.[5]
This guide provides a comprehensive overview of the synthetic strategies that leverage the unique reactivity of this compound. We will explore the core transformations—nitro group reduction, nucleophilic aromatic substitution, and Boc deprotection—providing detailed, field-tested protocols and the mechanistic rationale behind them. Furthermore, we will demonstrate how these fundamental reactions can be integrated into multi-step sequences to generate novel molecular scaffolds with high potential for biological activity.
Physicochemical Properties and Handling
A clear understanding of the starting material's properties is paramount for safe and effective experimentation.
| Property | Value |
| CAS Number | 885280-67-1[1] |
| Molecular Formula | C₁₂H₁₅FN₂O₄[1] |
| Molecular Weight | 270.26 g/mol [1] |
| Appearance | (Typically a solid) |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc). |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated fume hood.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Strategic Versatility Diagram
The following diagram illustrates the primary reaction pathways available from the starting material, highlighting its role as a central hub for generating diverse chemical scaffolds.
Caption: Core synthetic pathways from the central building block.
Core Synthetic Transformations: Protocols & Mechanistic Insights
This section details the primary chemical manipulations of this compound, providing both practical protocols and an understanding of the underlying chemical principles.
Reduction of the Aromatic Nitro Group
The conversion of the nitro group to an aniline is a cornerstone transformation, as it turns a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing one.[6] This opens up the aromatic ring to a host of further modifications, such as diazotization, acylation, and alkylation. A variety of methods exist for this reduction, with the choice often depending on the desired selectivity and available laboratory equipment.[7][8]
Protocol 2.1.1: Catalytic Hydrogenation
This method is often preferred for its clean reaction profile and high yields.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)
Procedure:
-
Dissolve the starting material (1.0 eq) in a suitable solvent (e.g., MeOH) in a flask appropriate for hydrogenation.
-
Carefully add 10% Pd/C (0.05 - 0.10 eq) to the solution.
-
Seal the flask and purge the system with nitrogen or argon, followed by a purge with hydrogen gas.
-
Maintain a positive pressure of hydrogen (typically via a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully purge the system with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, Tert-butyl 4-fluoro-3-aminobenzylcarbamate, which can be purified by column chromatography if necessary.
Expertise & Causality: Catalytic hydrogenation is highly efficient but care must be taken to prevent over-reduction or dehalogenation, which can sometimes occur with palladium catalysts. The choice of solvent can influence the reaction rate and selectivity.
Caption: Catalytic hydrogenation of the nitro group.
Protocol 2.1.2: Metal-Mediated Reduction
An alternative to catalytic hydrogenation, particularly useful for avoiding dehalogenation and for scalability.[6]
Materials:
-
This compound
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethanol (EtOH) and Water
Procedure (using Iron):
-
To a stirred solution of the starting material (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (1.2 eq) and iron powder (3-5 eq).
-
Heat the mixture to reflux (typically 70-80 °C).
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.
-
Once complete, cool the reaction to room temperature and filter through Celite® to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to afford the desired aniline.
Trustworthiness: This method is robust and generally high-yielding. The workup is crucial to remove all inorganic byproducts. The resulting aniline is a key intermediate for further diversification.
Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom
The presence of the electron-withdrawing nitro group ortho to the fluorine atom strongly activates the aromatic ring towards nucleophilic attack.[9] This allows for the displacement of the fluoride ion by a variety of nucleophiles, providing a powerful method for C-O, C-N, and C-S bond formation. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[10][11]
Protocol 2.2.1: Synthesis of Aryl Ether Derivatives
Materials:
-
This compound
-
A phenol or alcohol (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a solution of the starting material (1.0 eq) and the chosen phenol/alcohol (1.2 eq) in DMF, add potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine to remove DMF.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Authoritative Grounding: The rate of SNAr reactions is highly dependent on the electron-withdrawing ability of the activating group and the nature of the leaving group. Fluorine is an excellent leaving group in this context due to its high electronegativity, which makes the ipso-carbon highly electrophilic.[12]
Caption: The addition-elimination mechanism of SNAr.
Deprotection of the Boc-Carbamate
The Boc group is a widely used amine protecting group due to its stability in many reaction conditions and its facile removal under acidic conditions.[13] This orthogonality is key to many synthetic strategies.
Protocol 2.3.1: Acid-Catalyzed Deprotection
Materials:
-
Boc-protected starting material
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in Dioxane)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in DCM.
-
Add an excess of the acidic reagent (e.g., 5-10 equivalents of TFA or a solution of HCl in dioxane) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting product is typically the amine salt (e.g., trifluoroacetate or hydrochloride), which can often be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.
Mechanistic Insight: The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[14] This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and an unstable carbamic acid intermediate.[13][14] The carbamic acid then spontaneously decarboxylates to release the free amine.[14]
Trustworthiness: A potential side reaction is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation.[15] This can be minimized by using scavengers like anisole or triethylsilane, especially with electron-rich aromatic substrates.
Caption: Acid-catalyzed deprotection of a Boc group.
Integrated Synthetic Routes: Building Novel Scaffolds
The true power of this compound is realized when the core transformations are combined in logical sequences to create complex molecules. Below are two examples of such integrated synthetic routes.
Synthesis of a 1,2,3,4-Tetrahydroquinoxaline Scaffold
This scaffold is a common feature in many biologically active compounds. The proposed route utilizes a reductive cyclization strategy.
Caption: Multi-step synthesis of a tetrahydroquinoxaline derivative.
Strategy:
-
SNAr Reaction: The starting material is reacted with a mono-Boc-protected diamine (e.g., N-Boc-ethylenediamine) under standard SNAr conditions to displace the fluorine atom.
-
Nitro Reduction: The nitro group of the SNAr product is then selectively reduced to an aniline using a method like catalytic hydrogenation or metal-mediated reduction.
-
Deprotection and Cyclization: Treatment of the resulting compound with acid will simultaneously remove the Boc protecting groups and catalyze the intramolecular cyclization between the newly formed aniline and the deprotected side-chain amine to form the six-membered heterocyclic ring.
Synthesis of a Benzoxazine Scaffold
Benzoxazines are another class of privileged scaffolds in medicinal chemistry. This route showcases a different sequence of the core transformations.
Caption: Multi-step synthesis of a benzoxazine derivative.
Strategy:
-
Nitro Reduction: The starting material's nitro group is first reduced to an aniline.
-
N-Alkylation: The resulting aniline can then be alkylated, for example with 2-bromoethanol, to introduce a hydroxyethyl side chain.
-
Intramolecular Cyclization: Treatment with a base will promote an intramolecular SNAr reaction, where the hydroxyl group displaces the ortho-fluorine atom to form the benzoxazine ring.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel compounds. The strategic and sequential application of nitro group reduction, nucleophilic aromatic substitution, and Boc-deprotection allows for the efficient construction of diverse and complex molecular scaffolds. The protocols and strategies outlined in this guide provide a solid foundation for researchers and scientists in drug development to explore new chemical space and accelerate the discovery of new therapeutic agents.
References
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). SN Applied Sciences. Retrieved from [Link]
-
Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021). Chemistry Stack Exchange. Retrieved from [Link]
-
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (2015). Calvin Digital Commons. Retrieved from [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]
-
Efficient Reduction of Aromatic Nitro Groups in Water. (2021). ChemistryViews. Retrieved from [Link]
-
Tert-butyl 3-fluoro-4-nitrobenzoate. (n.d.). MySkinRecipes. Retrieved from [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). MDPI. Retrieved from [Link]
-
Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution EXPLAINED! (2025). YouTube. Retrieved from [Link]
-
Concerted Nucleophilic Aromatic Substitutions. (2018). PMC - NIH. Retrieved from [Link]
-
Aromatic Substitution | Flow Reactions. (n.d.). Vapourtec Flow Chemistry. Retrieved from [Link]
-
The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. (1967). ResearchGate. Retrieved from [Link]
-
Utilization of fluorinated α-amino acids in small molecule drug design. (2025). PubMed. Retrieved from [Link]
-
Utilization of fluorinated α-amino acids in small molecule drug design. (2025). ResearchGate. Retrieved from [Link]
-
4-Fluoro-3-nitrobenzyl bromide. (n.d.). PubChem. Retrieved from [Link]
-
Fluorination methods in drug discovery. (2016). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Drug Discovery Based on Fluorine-Containing Glycomimetics. (2023). MDPI. Retrieved from [Link]
-
tert-Butyl carbamate. (2023). PMC - NIH. Retrieved from [Link]
-
The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. (2022). PubMed. Retrieved from [Link]
-
tert-Butyl (3-fluoro-2-methylphenyl)carbamate. (n.d.). PubChem. Retrieved from [Link]
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (2016). The Royal Society of Chemistry. Retrieved from [Link]
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catalytic conditions for reactions involving Tert-butyl 4-fluoro-3-nitrobenzylcarbamate
An In-Depth Guide to the Catalytic Reduction of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate: Protocols and Mechanistic Insights
Abstract
This compound is a pivotal intermediate in medicinal chemistry and drug discovery, primarily valued for its role as a precursor to the corresponding aniline derivative. The strategic placement of the fluoro, nitro, and Boc-protected aminomethyl groups makes it a versatile scaffold for constructing complex molecules, particularly in the synthesis of enzyme inhibitors and other therapeutic agents. The selective reduction of the aromatic nitro group to an amine is the most critical transformation for this substrate, unlocking its potential for further functionalization.
This application note provides a comprehensive guide to the catalytic hydrogenation of this compound. We delve into the mechanistic underpinnings of this reaction, present a detailed and robust experimental protocol, discuss key parameters for process optimization, and outline the subsequent synthetic utility of the resulting product, tert-butyl 3-amino-4-fluorobenzylcarbamate. This guide is intended for researchers, chemists, and process development scientists seeking a practical and scientifically grounded approach to this essential synthetic transformation.
Mechanistic Rationale: The Catalytic Hydrogenation of Nitroarenes
The reduction of an aromatic nitro group is a cornerstone transformation in organic synthesis. While various methods exist, including the use of stoichiometric metal reductants like iron or tin(II) chloride, catalytic hydrogenation stands out for its efficiency, cleanliness, and atom economy.[1][2]
The generally accepted mechanism for catalytic hydrogenation of a nitroarene on a precious metal surface (e.g., Palladium, Platinum) involves a series of steps:
-
Adsorption: Both the nitroarene substrate and molecular hydrogen (H₂) are adsorbed onto the surface of the metal catalyst.
-
Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the catalyst surface, forming reactive metal-hydride species.
-
Stepwise Reduction: The nitro group is sequentially reduced through a series of intermediates, typically proposed as nitroso (-NO) and hydroxylamino (-NHOH) species, before reaching the final amine (-NH₂) stage.
-
Desorption: The final aniline product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.
This stepwise process involves the transfer of six electrons and the addition of six protons (in the form of hydrogen atoms) to the nitro group. The high exothermicity of this reaction necessitates careful control over reaction conditions to ensure safety and selectivity, especially during scale-up.[2]
Sources
Application Note and Protocol for the Deprotection of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate
Introduction: The Critical Role of Amine Deprotection in Synthesis
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the use of protecting groups is a cornerstone of strategic molecular construction. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2] The deprotection of Boc-protected amines is a frequent and crucial step in multi-step synthetic pathways, enabling the subsequent functionalization of the liberated amine. This application note provides a detailed protocol for the deprotection of tert-butyl 4-fluoro-3-nitrobenzylcarbamate to yield 4-fluoro-3-nitrobenzylamine, a valuable building block in medicinal chemistry. The presence of both a nitro and a fluoro group on the aromatic ring necessitates a carefully considered approach to ensure efficient and clean removal of the Boc group without inducing unwanted side reactions.
Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[1][3][4] The reaction proceeds through an acid-catalyzed elimination mechanism. The key steps are as follows:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[5][6][7] This initial protonation activates the carbamate for cleavage.
-
Formation of a Tert-butyl Cation: The protonated intermediate then fragments, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[5][6][7]
-
Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide gas and the free amine.[5][6]
-
Amine Salt Formation: In the acidic medium, the newly deprotected amine is protonated by the excess TFA to form the corresponding trifluoroacetate salt.[5][7]
The formation of gaseous byproducts, isobutylene (from the deprotonation of the tert-butyl cation) and carbon dioxide, drives the reaction to completion.[5][6] It is crucial to perform this reaction in an open or well-vented system to allow these gases to escape safely.[1][5]
Mechanistic Pathway Diagram
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocol
This protocol provides a step-by-step method for the deprotection of this compound using trifluoroacetic acid in dichloromethane.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Varies | Starting material. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Varies | Reaction solvent. |
| Trifluoroacetic acid (TFA) | Reagent grade, ≥99% | Varies | Deprotecting agent. Handle in a fume hood with appropriate PPE. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | Laboratory grade | Varies | For neutralization during workup. |
| Brine (Saturated aqueous NaCl solution) | Laboratory grade | Varies | For washing during workup. |
| Anhydrous sodium sulfate (Na₂SO₄) | Laboratory grade | Varies | For drying the organic layer. |
| Diethyl ether | ACS grade | Varies | For product precipitation/crystallization (optional). |
| Round-bottom flask | Varies | Varies | Reaction vessel. |
| Magnetic stirrer and stir bar | N/A | Varies | For agitation. |
| Separatory funnel | Varies | Varies | For aqueous workup. |
| Rotary evaporator | N/A | Varies | For solvent removal. |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Varies | For reaction monitoring. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
-
Deprotection Reaction:
-
Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution at 0 °C. A common practice is to use a 1:1 mixture of DCM and TFA.[8]
-
After the addition of TFA, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 1-4 hours. The reaction progress should be monitored by thin-layer chromatography (TLC). The product, 4-fluoro-3-nitrobenzylamine, is more polar than the starting material and will have a lower Rf value.
-
-
Reaction Workup:
-
Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[8] To ensure complete removal of residual TFA, the crude residue can be azeotroped with toluene (3 x 10 mL).[6]
-
Dissolve the resulting oil or solid in a suitable organic solvent such as ethyl acetate or DCM.
-
Carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the cessation of CO₂ evolution.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude 4-fluoro-3-nitrobenzylamine can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or diethyl ether).
-
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after the standard reaction time, the reaction can be allowed to stir for a longer period. Alternatively, a higher concentration of TFA can be employed.
-
Side Reactions: The tert-butyl cation generated during the reaction is a reactive electrophile that can potentially alkylate nucleophilic sites.[7] While the electron-deficient aromatic ring of the substrate is less susceptible to electrophilic attack, it is good practice to be aware of this potential side reaction. If side product formation is observed, the use of a scavenger such as triethylsilane or thioanisole in the reaction mixture can be beneficial.
-
Product Isolation: The final product is an amine, which can be basic. Ensure complete neutralization during the workup to obtain the free amine. Incomplete neutralization will result in the isolation of the trifluoroacetate salt.
-
Handling TFA: Trifluoroacetic acid is a strong, corrosive acid.[9] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When removing TFA by evaporation, ensure the vacuum pump is suitable for acidic vapors and that the cold trap is functioning effectively.[9]
Experimental Workflow Diagram
Caption: Experimental workflow for Boc deprotection.
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the deprotection of this compound. The use of trifluoroacetic acid in dichloromethane is a well-established and robust method for the cleavage of the Boc protecting group. By understanding the underlying mechanism and potential challenges, researchers can successfully implement this procedure to obtain the desired 4-fluoro-3-nitrobenzylamine in high purity and yield, facilitating further progress in their synthetic endeavors.
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. Total Synthesis. [Link]
-
Rapid N-Boc Deprotection with TFA. Scribd. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives. ElectronicsAndBooks. [Link]
-
ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. [Link]
-
Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. R&D World. [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. rdworldonline.com [rdworldonline.com]
application of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate in parallel synthesis
An Application Note on the Parallel Synthesis of a Disubstituted 4-Fluoro-3-aminobenzylamine Library utilizing Tert-butyl 4-fluoro-3-nitrobenzylcarbamate as a Versatile Scaffold.
Introduction: A Scaffold for Accelerated Discovery
In the landscape of modern drug discovery, the rapid generation of novel, diverse chemical libraries is paramount for the identification of new therapeutic leads. Parallel synthesis has emerged as a cornerstone strategy, enabling the systematic and efficient exploration of chemical space. The choice of the central scaffold is critical to the success of any library synthesis. This compound is a uniquely functionalized building block, engineered for divergent library synthesis. Its structure incorporates three key chemical handles that can be manipulated orthogonally:
-
A Reducible Nitro Group: This serves as a masked aniline, which can be revealed and subsequently acylated, alkylated, or used in a variety of coupling reactions to introduce a first point of diversity (R¹).
-
A Boc-Protected Benzylamine: The tert-butyloxycarbonyl (Boc) protecting group offers robust protection under a wide range of reaction conditions, yet can be cleanly removed under acidic conditions. This unmasks a primary amine for the introduction of a second point of diversity (R²).
-
A Fluoro-Substituted Aromatic Ring: The fluorine atom at the 4-position can enhance metabolic stability and modulate the pKa of the adjacent aniline, potentially improving pharmacokinetic properties and target binding affinity.
This application note details a robust, two-stage protocol for the use of this compound in a parallel synthesis workflow to generate a library of disubstituted 4-fluoro-3-aminobenzylamine derivatives.
Overall Synthetic Strategy: A Divergent Approach
The core strategy leverages the orthogonal reactivity of the nitro and Boc-protected amine functionalities. The synthesis begins with the reduction of the nitro group, followed by the functionalization of the resulting aniline. Subsequently, the Boc group is removed to allow for the functionalization of the benzylamine, yielding the final disubstituted products. This divergent approach allows for the rapid creation of a large library from a common intermediate.
Figure 1: Divergent synthesis workflow for library generation.
Experimental Protocols for Parallel Synthesis
The following protocols are optimized for execution in a 96-well deep-well plate format, enabling the synthesis of 96 unique compounds in a single run.
Protocol 1: Parallel Reduction of the Nitro Group (A → B)
The reduction of the aromatic nitro group is a crucial first step. Stannous chloride (SnCl₂) in acidic ethanol is a reliable and high-yielding method suitable for parallel synthesis, as it proceeds cleanly at moderate temperatures and the excess reagent and tin salts can be removed with a straightforward aqueous workup.
Materials:
-
This compound (1 equivalent)
-
Anhydrous Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O) (4 equivalents)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
96-well deep-well plate (2 mL volume) and cap mat
Procedure:
-
To each well of the 96-well plate, add this compound (e.g., 57.2 mg, 0.2 mmol).
-
Prepare a stock solution of SnCl₂·2H₂O in EtOH (e.g., 1 M).
-
To each well, add anhydrous EtOH (1 mL) and stir briefly to dissolve the starting material.
-
Add concentrated HCl (e.g., 33 µL, 2 eq.) to each well.
-
Add the SnCl₂·2H₂O solution (800 µL, 0.8 mmol, 4 eq.) to each well.
-
Seal the plate with a cap mat and place it on a shaker at 60°C for 3 hours.
-
Cool the plate to room temperature. Quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~8.
-
Extract the product by adding EtOAc (1 mL) to each well, sealing, and shaking vigorously for 5 minutes.
-
Centrifuge the plate to separate the layers. Carefully transfer the organic (top) layer to a new 96-well plate.
-
Repeat the extraction with another portion of EtOAc (1 mL).
-
Combine the organic extracts and concentrate to dryness under vacuum to yield Intermediate A (Tert-butyl 4-fluoro-3-aminobenzylcarbamate).
Protocol 2: Parallel Acylation of the Aniline (B → C)
With the aniline unmasked, the first point of diversity is introduced. This protocol uses a library of diverse acyl chlorides. Pyridine is used as a base to neutralize the HCl generated during the reaction.
Materials:
-
Intermediate A (from Protocol 1, ~0.2 mmol)
-
Dichloromethane (DCM), anhydrous
-
Pyridine (1.5 equivalents)
-
Stock solutions of diverse acyl chlorides (R¹-COCl) in DCM (e.g., 0.5 M)
-
1M HCl solution
-
Saturated NaHCO₃ solution
Procedure:
-
Dissolve the crude Intermediate A in each well with anhydrous DCM (1 mL).
-
Add pyridine (24 µL, 0.3 mmol, 1.5 eq.) to each well.
-
Using a liquid handling robot or multichannel pipette, add the unique acyl chloride stock solution (0.48 mL, 0.24 mmol, 1.2 eq.) to its designated well.
-
Seal the plate and shake at room temperature for 4 hours.
-
Quench the reaction by adding water (1 mL).
-
Wash the organic layer by adding 1M HCl (1 mL), shaking, and removing the aqueous (bottom) layer.
-
Wash with saturated NaHCO₃ (1 mL), followed by brine (1 mL).
-
Transfer the organic layer to a new plate and concentrate to dryness to yield Intermediate B.
| Table 1: Representative R¹ Acyl Chlorides for Library Synthesis | | :--- | :--- | | R¹ Group | Acyl Chloride Name | | Methyl | Acetyl chloride | | Phenyl | Benzoyl chloride | | 4-Methoxyphenyl | 4-Methoxybenzoyl chloride | | Thiophen-2-yl | Thiophene-2-carbonyl chloride | | Cyclopropyl | Cyclopropanecarbonyl chloride |
Protocol 3: Parallel Boc-Deprotection (C → D)
The acid-labile Boc group is efficiently removed using a solution of trifluoroacetic acid (TFA) in DCM. This step must be performed in a well-ventilated fume hood.
Materials:
-
Intermediate B (from Protocol 2, ~0.2 mmol)
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated NaHCO₃ solution
Procedure:
-
Dissolve the crude Intermediate B in each well with DCM (0.5 mL).
-
Prepare a 20% TFA in DCM solution (v/v). Add this solution (0.5 mL) to each well.
-
Seal the plate and shake at room temperature for 1 hour.
-
Remove the TFA and DCM under a stream of nitrogen, followed by high vacuum.
-
Redissolve the residue in EtOAc (1 mL) and neutralize by washing with saturated NaHCO₃ solution (2 x 1 mL).
-
Transfer the organic layer to a new plate and concentrate to dryness to yield Intermediate C (the primary benzylamine).
Protocol 4: Parallel Sulfonylation of the Benzylamine (D → E)
The final diversification step involves the reaction of the newly freed benzylamine with a library of sulfonyl chlorides to generate the final products. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to avoid competing reactions.
Materials:
-
Intermediate C (from Protocol 3, ~0.2 mmol)
-
Dichloromethane (DCM), anhydrous
-
Diisopropylethylamine (DIPEA) (2 equivalents)
-
Stock solutions of diverse sulfonyl chlorides (R²-SO₂Cl) in DCM (e.g., 0.5 M)
Procedure:
-
Dissolve the crude Intermediate C in each well with anhydrous DCM (1 mL).
-
Add DIPEA (70 µL, 0.4 mmol, 2 eq.) to each well.
-
Add the unique sulfonyl chloride stock solution (0.48 mL, 0.24 mmol, 1.2 eq.) to its designated well.
-
Seal the plate and shake at room temperature for 12 hours.
-
Wash the reaction mixture with 1M HCl (1 mL), followed by saturated NaHCO₃ (1 mL), and finally brine (1 mL).
-
Isolate the final products by concentrating the organic layer. Further purification, if necessary, can be performed using parallel HPLC.
| Table 2: Representative R² Sulfonyl Chlorides for Library Synthesis | | :--- | :--- | | R² Group | Sulfonyl Chloride Name | | Methyl | Methanesulfonyl chloride | | Phenyl | Benzenesulfonyl chloride | | 4-Tolyl | Tosyl chloride | | N,N-Dimethyl | Dimethylsulfamoyl chloride | | Dansyl | Dansyl chloride |
Workflow and Logic Diagram
The entire experimental process, from reagent plating to final analysis, follows a logical and streamlined sequence designed for high-throughput execution.
Figure 2: High-throughput experimental workflow.
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several factors. Each reaction step is a well-established, high-yielding transformation in organic synthesis. The use of aqueous workups between steps is designed to remove excess reagents and byproducts, ensuring a higher purity of the intermediate before it proceeds to the next stage. For quality control (QC), it is recommended to analyze a representative selection of wells (e.g., a full column or row) by LC-MS after each major step to confirm the expected mass of the intermediate. Final compounds should be characterized by LC-MS to confirm identity and purity, with full NMR analysis performed on any "hit" compounds identified in subsequent screening assays.
Conclusion
This compound is an exemplary scaffold for building diverse chemical libraries via parallel synthesis. The orthogonal nature of its functional groups allows for a controlled, stepwise introduction of molecular diversity. The protocols outlined here provide a reliable and scalable workflow for the generation of a novel library of disubstituted 4-fluoro-3-aminobenzylamine analogs, which can be invaluable for hit-finding and lead optimization campaigns in drug discovery.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical.
- Combs, A. P., et al. (2002). Protein Kinase Inhibitors. Patent WO 02/066481 A1. (This patent describes similar sulfonylation reactions in a medicinal chemistry context).
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate
Welcome to the technical support center dedicated to enhancing the yield and purity of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing causative explanations and actionable solutions.
Issue 1: Low or No Product Formation
Question: I am experiencing very low to no yield of my target carbamate. What are the likely causes and how can I improve the conversion?
Answer:
Low or no product formation in the Boc protection of 4-fluoro-3-nitrobenzylamine is a common challenge, primarily due to the reduced nucleophilicity of the starting amine. The presence of two electron-withdrawing groups, the fluoro and particularly the nitro group, on the phenyl ring significantly decreases the electron density on the benzylic amine, making it a weaker nucleophile.
Potential Causes and Solutions:
-
Reduced Nucleophilicity of the Amine: The primary reason for low reactivity is the electron-deficient nature of the 4-fluoro-3-nitrobenzylamine. Standard reaction conditions may not be sufficient to drive the reaction to completion.
-
Solution: Employ more forcing reaction conditions. This can include increasing the reaction temperature, extending the reaction time, or using a more effective catalyst.[1]
-
-
Inappropriate Base: The choice of base is critical. A base that is too weak may not effectively deprotonate the amine, while a base that is too strong or nucleophilic can lead to side reactions.
-
Solution: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used non-nucleophilic bases.[2] For a less nucleophilic amine, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) could be trialed cautiously.
-
-
Poor Quality Reagents: The purity of starting materials is paramount.
-
Solution: Ensure the 4-fluoro-3-nitrobenzylamine is pure and free of any acidic impurities (e.g., hydrochloride salts) that would neutralize the base. Di-tert-butyl dicarbonate ((Boc)₂O) should be fresh, as it can degrade over time.
-
-
Solvent Effects: The reaction solvent can influence the reaction rate.
Issue 2: Formation of Significant Impurities
Question: My reaction is producing the desired product, but I am observing significant impurities that are difficult to separate. What are these byproducts and how can I minimize their formation?
Answer:
The formation of impurities is a common issue in carbamate synthesis. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Prevention Strategies:
-
Bis-Boc Protected Amine: Although less likely with a sterically hindered Boc group and a deactivated amine, over-reaction to form the di-tert-butoxycarbonyl derivative can occur under harsh conditions.
-
Prevention: Use a stoichiometric amount of (Boc)₂O (typically 1.05-1.2 equivalents). Avoid excessively high temperatures or prolonged reaction times.
-
-
Urea Formation: If there is any moisture in the reaction, (Boc)₂O can hydrolyze to form tert-butanol and carbon dioxide. The in-situ generated tert-butoxide can react with another molecule of (Boc)₂O to form an unstable mixed anhydride, which can then react with the starting amine to form a urea byproduct.
-
Prevention: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
-
-
Unreacted Starting Material: Due to the low reactivity of the amine, incomplete conversion is a common source of "impurity."
-
Prevention: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider the optimization strategies mentioned in "Issue 1."
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal set of reaction conditions to start with for the synthesis of this compound?
A1: A good starting point would be to dissolve 4-fluoro-3-nitrobenzylamine (1.0 eq.) in an anhydrous aprotic solvent like THF or DCM. Add a non-nucleophilic base such as triethylamine (1.5 eq.) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.2 eq.) in the same solvent at 0 °C.[2] Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a solvent system that gives good separation between the starting amine and the product carbamate (e.g., a mixture of hexanes and ethyl acetate). The product, being less polar, will have a higher Rf value than the starting amine. Staining with potassium permanganate or ninhydrin can help visualize the amine spot. For more quantitative analysis, LC-MS is recommended.
Q3: What is the best method for purifying the final product?
A3: The crude product can typically be purified by flash column chromatography on silica gel.[3] A gradient elution with a mixture of hexanes and ethyl acetate is usually effective. The less polar carbamate product will elute before the more polar starting amine. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be an effective purification method for obtaining highly pure material.
Q4: Can I use aqueous conditions for this reaction?
A4: While some Boc protections can be performed in aqueous or biphasic systems, it is generally not recommended for an electron-deficient and less reactive amine like 4-fluoro-3-nitrobenzylamine.[1][3] The presence of water can lead to hydrolysis of (Boc)₂O and may not favor the desired reaction. Anhydrous organic solvents are a safer choice to maximize yield.
Experimental Protocols & Data
Optimized Protocol for this compound Synthesis
-
To a solution of 4-fluoro-3-nitrobenzylamine (1.0 eq.) in anhydrous THF (0.2 M), add triethylamine (1.5 eq.) at room temperature under a nitrogen atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq.) in anhydrous THF via a dropping funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with ethyl acetate (3 x volumes of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Troubleshooting Reaction Parameters
| Parameter | Standard Condition | Optimization Strategy for Low Yield | Rationale |
| Temperature | 0 °C to Room Temp | Increase to 40-50 °C | Provides additional energy to overcome the activation barrier for the less nucleophilic amine. |
| Base | Triethylamine (1.5 eq.) | Use DBU (1.2 eq.) | DBU is a stronger, non-nucleophilic base that can more effectively facilitate the reaction. |
| Solvent | THF or DCM | Switch to ACN or DMF | More polar aprotic solvents can enhance the reaction rate. |
| (Boc)₂O eq. | 1.2 eq. | Increase to 1.5 eq. | A slight excess can help drive the reaction to completion, but monitor for di-Boc formation. |
| Reaction Time | 16-24 hours | Extend to 48 hours | Some sluggish reactions simply require more time to reach completion. |
Visualizing the Workflow
Diagram 1: General Boc Protection Workflow
Caption: A typical experimental workflow for the Boc protection of an amine.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yield.
References
Sources
side reactions of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate and how to avoid them
Answering your questions about Tert-butyl 4-fluoro-3-nitrobenzylcarbamate.
Technical Support Center: A Guide to this compound
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. Here, we address common challenges, provide troubleshooting advice, and offer optimized protocols to help you avoid unwanted side reactions and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and what are their general stabilities?
A1: Understanding the molecule's structure is key to predicting its reactivity. There are three primary sites prone to reaction:
-
The Nitro-Activated Aromatic Ring: The aromatic ring is highly electron-deficient due to the strong electron-withdrawing effect of the nitro (-NO₂) group. This makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1]
-
The Fluorine Atom: Positioned ortho to the nitro group, the fluorine atom is an excellent leaving group for SNAr reactions. Its displacement by nucleophiles is one of the most common reactions observed with this compound.[2]
-
The Nitro Group (-NO₂): This group is readily reduced to a hydroxylamine (-NHOH) or an amine (-NH₂) using various reducing agents, most notably catalytic hydrogenation.[3][4]
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group. It is highly stable to most bases and nucleophiles but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl).[5][6]
Q2: My reaction with a nucleophile is displacing the fluorine atom instead of reacting at my intended site. Why is this happening and how can I prevent it?
A2: This is a classic case of unintended Nucleophilic Aromatic Substitution (SNAr). The nitro group's powerful electron-withdrawing nature makes the carbon atom attached to the fluorine highly electrophilic and primed for attack by nucleophiles.[1][7] If your reaction mixture contains a nucleophile (e.g., an amine, alkoxide, or even hydroxide from a basic solution), this substitution can occur rapidly.
To avoid this side reaction:
-
Use Non-Nucleophilic Bases: If a base is required, choose a sterically hindered, non-nucleophilic one like diisopropylethylamine (DIPEA) or 2,6-lutidine instead of options like sodium hydroxide or potassium carbonate.
-
Control Temperature: SNAr reactions are often accelerated by heat. Running your experiment at lower temperatures (e.g., 0 °C or -78 °C) can significantly slow down the rate of this unwanted substitution.
-
Protect Your Nucleophile: If the nucleophile is part of another reagent intended to react elsewhere, consider if it can be temporarily protected to prevent it from attacking the aromatic ring.
Q3: I need to perform a reduction on another part of my molecule, but the nitro group is also being reduced. What are my options?
A3: The nitro group is sensitive to many common reduction methods. Standard catalytic hydrogenation (e.g., H₂, Pd/C) is highly effective at reducing nitro groups and should be avoided if you wish to preserve this functionality.[3]
Strategies for selective reduction:
-
Choose a Chemoselective Reducing Agent: The choice of reagent depends on the functional group you intend to reduce. For example, to reduce a ketone or aldehyde, a milder hydride agent like sodium borohydride (NaBH₄) can often be used at low temperatures without affecting the nitro group.
-
Avoid Catalytic Hydrogenation: Unless the goal is to reduce the nitro group, steer clear of catalysts like Palladium, Platinum, and Raney Nickel under a hydrogen atmosphere.[8]
-
One-Pot Reduction and Protection: In some cases, the nitro group can be reduced and the resulting amine immediately protected in a one-pot procedure, which may be a viable synthetic strategy.[3][9]
Q4: The Boc protecting group on my compound is being cleaved prematurely. What reaction conditions cause this?
A4: The Boc group is specifically designed to be labile to acid.[5] Its premature cleavage is almost always due to exposure to acidic conditions, whether intentional or not.
Conditions to avoid to maintain the Boc group:
-
Strong Acids: Reagents like trifluoroacetic acid (TFA), hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and nitric acid (HNO₃) will rapidly remove the Boc group.[6][10]
-
Lewis Acids: Some Lewis acids can also facilitate Boc cleavage.[5]
-
Hidden Acidity: Be mindful of reagents that can generate acid in situ. For example, some chlorinated solvents can degrade over time to produce trace amounts of HCl.
The Boc group is generally very stable in neutral and basic media, making it orthogonal to base-labile protecting groups like Fmoc.[5]
Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common issues encountered during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution & Rationale |
| Unexpected polar byproduct; Loss of ¹⁹F NMR signal. | Nucleophilic Aromatic Substitution (SNAr) | Solution: Use a non-nucleophilic base (e.g., DIPEA), lower the reaction temperature (0 °C or below), and use an aprotic solvent. Rationale: This minimizes the availability and reactivity of nucleophiles that can displace the fluoride.[1][2] |
| Product mass is 30 units lower (loss of NO₂) or 16 units higher (reduction to NH₂). | Unintended Nitro Group Reduction | Solution: Avoid catalytic hydrogenation (H₂/Pd, Pt, Raney Ni). Use chemoselective reducing agents tailored to your target functional group (e.g., NaBH₄ for carbonyls). Rationale: The nitro group is highly susceptible to reduction by many common methods.[3][8] |
| Product mass is 100 units lower (loss of the Boc group). | Exposure to Acidic Conditions | Solution: Scrupulously avoid strong protic acids (TFA, HCl) and some Lewis acids. Use freshly distilled, neutral solvents. Rationale: The Boc group is designed to be removed by acid.[5][6] |
| Formation of a complex mixture of products; reaction darkening. | Photodegradation or Thermal Instability | Solution: Protect the reaction from direct UV or strong visible light by wrapping the flask in aluminum foil. Avoid prolonged heating at high temperatures. Rationale: Nitrobenzyl compounds can be photolabile and may decompose under harsh conditions.[11][12] |
Visual Guides to Reaction Pathways
Potential Side Reaction Pathways
The following diagram illustrates the main undesired reactions that can occur with this compound under various conditions.
Caption: Major undesired reaction pathways for the title compound.
Optimized Experimental Protocols
Protocol 1: Selective Boc-Deprotection
This protocol describes the standard procedure for removing the Boc group while leaving the fluoro-nitro-aromatic system intact.
Objective: To selectively cleave the Boc protecting group.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the exotherm and minimize potential side reactions, although the reaction is typically robust.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. Causality Note: TFA is a strong acid that protonates the carbamate, leading to the collapse of the protecting group into gaseous CO₂, isobutylene, and the desired free amine salt.[6]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Workup - Quenching: Carefully quench the reaction by slowly adding the mixture to a stirred, chilled solution of saturated NaHCO₃ until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-fluoro-3-nitrobenzylamine.
Workflow for a Controlled Reaction
This workflow outlines the critical steps to consider when using the title compound in a reaction where the fluoro and nitro groups must be preserved.
Caption: Recommended workflow to minimize side reactions.
References
- Vertex AI Search. Photocleavable Protecting Groups.
- Vertex AI Search. Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene.
- Stoltz, B. M. et al. (2014). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Caltech.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Klenke, B., & Gilbert, I. H. Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. ResearchGate.
- Chopade, M. U. et al. (2014). A Facile Reductive Boc protection of Nitroolefins by Catalytic nickel chloride with sodium borohydride: Concise synthesis of (±)-selegiline. ResearchGate.
- Vertex AI Search. Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate.
- Vertex AI Search. Efficient 'One Pot' Nitro Reduction-Protection of γ-Nitro Aliphatic Methyl Esters. SciELO México.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- Vapourtec Flow Chemistry. Aromatic Substitution.
- ResearchGate. The nucleophilic aromatic substitution reaction between....
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- Rasmussen, B., & Christensen, J. B. (2013). Facile Synthesis of o-Nitrobenzylcarbamate and 1-(2-Nitrophenyl ethyl) Carbamate Protected α,-Diamines. The Open Conference Proceedings Journal.
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. scielo.org.mx [scielo.org.mx]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. scispace.com [scispace.com]
Technical Support Center: Purification of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate
Welcome to the technical support center for the chromatographic purification of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights into the successful isolation of this compound. Our approach moves beyond simple step-by-step instructions to explain the underlying principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of this compound.
Q1: What is a good starting solvent system for Thin-Layer Chromatography (TLC) analysis of this compound?
A good starting point for TLC analysis is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate (EtOAc). Given the presence of the polar nitro group and the carbamate, the compound will have moderate polarity.
-
Recommendation: Begin with a 3:1 mixture of Hexanes:Ethyl Acetate.[1]
-
Rationale: This ratio provides a good starting polarity that can be easily adjusted. If the compound's retention factor (Rf) is too low (doesn't move far from the baseline), increase the polarity by moving to 2:1 or 1:1 Hexanes:EtOAc. If the Rf is too high (moves close to the solvent front), decrease the polarity by trying 4:1 or 5:1 Hexanes:EtOAc. An ideal Rf for column chromatography is typically between 0.2 and 0.4.[2]
Q2: Is the tert-butoxycarbonyl (Boc) protecting group stable during silica gel chromatography?
This is a critical consideration. The Boc group is known for its lability under acidic conditions.[3][4][5] Since standard silica gel is inherently slightly acidic due to the presence of silanol (Si-OH) groups on its surface, there is a risk of partial or complete deprotection during prolonged contact.[6]
-
Initial Assessment: For most routine purifications with relatively quick elution times, the Boc group is sufficiently stable.
-
When to be Cautious: If your purification requires a very long time, or if you observe a new, more polar spot appearing in your collected fractions (which could be the deprotected 4-fluoro-3-nitrobenzylamine), you may be experiencing on-column decomposition.
-
Preventative Measure: If you suspect instability, you can use deactivated (neutral) silica gel. This can be prepared by flushing the packed column with the eluent containing a small amount of a basic modifier, such as 0.1-1% triethylamine (NEt₃), before loading the sample.
Q3: My compound is streaking or "tailing" on the TLC plate. What causes this and how can I fix it?
Tailing is often caused by interactions between polar functional groups on your compound (like the carbamate NH or the nitro group) and the acidic silanol groups on the silica gel surface.[7] This can also happen if the sample is overloaded on the TLC plate.
-
Solution 1 (Modifier): Add a small amount of a modifier to your developing solvent. For a neutral/slightly acidic compound like this, adding 0.5-1% acetic acid to the eluent can sometimes improve peak shape by protonating basic impurities. However, given the acid-sensitive Boc group, a more common solution is to add a small amount of a more polar solvent like methanol (e.g., 95:5:0.5 Hexanes:EtOAc:MeOH) to help compete for the active sites on the silica.
-
Solution 2 (Concentration): Ensure the sample solution you are spotting is not too concentrated.
Q4: What are the likely impurities I need to separate?
Understanding potential impurities is key to developing a good separation method.
-
Starting Materials: Unreacted 4-fluoro-3-nitrobenzylamine or 4-fluoro-3-nitrobenzyl alcohol, depending on the synthetic route. These are typically more polar than the product.
-
Reagents from Boc Protection: Di-tert-butyl dicarbonate (Boc₂O) and its byproducts. Boc₂O is generally non-polar and will elute quickly.
-
Side-reaction Products: Di-substituted ureas, if the starting amine was not pure.
-
Degradation Products: The Boc-deprotected amine, which is significantly more polar.
In-Depth Troubleshooting Guide
Use this section when facing specific challenges during the column chromatography run.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Poor Separation / Co-elution | The chosen eluent lacks sufficient selectivity to resolve the product from an impurity. | 1. Change Solvent Selectivity: Switch from a Hexanes/EtOAc system to one with different chemical properties, such as Dichloromethane/Methanol or Toluene/Acetone. Different solvents interact with the analyte and stationary phase in unique ways, which can dramatically alter the separation. 2. Optimize Gradient: If using an automated flash system, use a shallower gradient (e.g., 10-40% EtOAc over 20 column volumes instead of 10). This increases the resolution between closely eluting compounds. |
| Product Elutes as a Broad Band | 1. Column Overloading: Too much crude material was loaded for the column size. 2. Poor Solubility: The compound is precipitating at the top of the column as the more polar loading solvent is diluted by the non-polar mobile phase. 3. Channeling: The column was not packed uniformly. | 1. Reduce Sample Load: A general rule of thumb is to load 1-5% of the silica gel mass (e.g., 1-5 g of crude material for a 100 g column). 2. Use Dry Loading: Pre-adsorb the crude material onto a small amount of silica gel. Evaporate the solvent completely, and load the resulting dry powder onto the top of the column.[8] This prevents solubility issues upon loading. 3. Repack the Column: Ensure the silica slurry is homogenous and packed without air bubbles to prevent channeling. |
| A New, More Polar Spot Appears in Fractions | On-Column Decomposition: The acidic nature of the silica gel is likely cleaving the Boc-protecting group.[7][9] | 1. Confirm Instability: Spot your crude material on a TLC plate, and let it sit for 30-60 minutes before developing. If a new, lower Rf spot appears, your compound is not stable on silica. 2. Deactivate Silica: Before loading your sample, flush the packed column with 2-3 column volumes of your starting eluent containing 0.5% triethylamine (NEt₃). This neutralizes the acidic sites. 3. Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a reversed-phase (C18) column if the problem persists.[7] |
| Product is not Eluting from the Column | The mobile phase is not polar enough to displace the compound from the stationary phase. | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). If the product still doesn't elute with 100% ethyl acetate, try flushing with a stronger solvent system like 5-10% methanol in dichloromethane.[7][10] 2. Check for Irreversible Adsorption: If even a very polar flush does not elute the product, it may have decomposed or adsorbed irreversibly. In this case, the purification attempt on silica has failed. |
Experimental Protocols & Visual Workflows
Overall Purification Strategy
The following diagram outlines the logical workflow for developing a successful purification protocol.
Caption: General workflow for column chromatography purification.
Protocol 1: TLC Analysis for Solvent System Selection
-
Preparation: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a ~1% solution.
-
Spotting: Using a capillary tube, spot a small amount of the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 3:1 Hexanes:EtOAc). Ensure the solvent level is below the baseline.[11] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Analysis: Calculate the Rf value for your product spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent polarity until the Rf is in the optimal 0.2-0.4 range.
Protocol 2: Step-by-Step Column Chromatography
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.
-
Fill the column about one-third full with your initial, non-polar eluent (e.g., hexanes).
-
Prepare a slurry of silica gel in the same eluent. The consistency should be like a milkshake.
-
Pour the slurry into the column. Use gentle air pressure or tapping to help the silica pack evenly without cracks or air bubbles.[12]
-
Add a thin layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.
-
Drain the solvent until it is just level with the sand. Never let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your optimized eluent to the top of the column.
-
Begin collecting fractions as the solvent starts to drip from the column outlet.
-
Monitor the separation by collecting small, regular fractions and analyzing them by TLC.
-
-
Isolation:
-
Once the pure fractions have been identified by TLC, combine them in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield your purified this compound.
-
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common purification problems.
Caption: A decision tree for troubleshooting common issues.
References
- ResearchGate. (n.d.). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
- ResearchGate. (n.d.). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions | Request PDF.
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Kamiusuki, T., Monde, T., Yano, K., & Konakahara, T. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? r/OrganicChemistry. [Link]
- Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. (2014). International Journal of Chemical and Physical Sciences.
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
- TROUBLESHOOTING GUIDE. (n.d.).
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Teledyne ISCO. (2019). Chromatography Troubleshooting [Video]. YouTube. [Link]
-
Teledyne LABS. (n.d.). Silica Gel Column Chromatography. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Chromatography [chem.rochester.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
Technical Support Center: Optimizing Reaction Temperature for Tert-butyl 4-fluoro-3-nitrobenzylcarbamate Synthesis
Welcome to the technical support center for the synthesis of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and optimization strategies, with a specific focus on the critical parameter of reaction temperature. The synthesis of this compound, typically achieved through the N-Boc protection of 4-fluoro-3-nitrobenzylamine, is a crucial step in many synthetic routes. Precise temperature control is paramount to ensure high yield, purity, and minimal side-product formation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The most common and direct method is the N-protection of 4-fluoro-3-nitrobenzylamine with di-tert-butyl dicarbonate (Boc₂O or "Boc anhydride").[1][2] This reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride, leading to the formation of the stable carbamate product. A base is often used to facilitate the reaction, although it is not strictly necessary in all cases.[2]
Q2: Why is reaction temperature such a critical parameter in this synthesis?
A2: Reaction temperature directly influences the kinetics and thermodynamics of the N-Boc protection.
-
Reaction Rate: Higher temperatures generally increase the reaction rate, leading to shorter reaction times. However, for this specific substrate, the amine is a reasonably good nucleophile, and the reaction often proceeds efficiently at or even below room temperature.[3]
-
Side Reactions: Excessive heat can promote side reactions. The Boc anhydride can decompose, and the nitro group on the aromatic ring can activate the substrate to other undesired reactions. The stability of the carbamate product itself can also be compromised at very high temperatures.[4]
-
Reagent Stability: Boc anhydride can undergo thermal decomposition, especially in the presence of impurities. Maintaining the recommended temperature ensures the reagent's integrity throughout the reaction.
Q3: What is the mechanism of the N-Boc protection reaction?
A3: The mechanism is a straightforward nucleophilic acyl substitution.[2] The lone pair of electrons on the nitrogen atom of 4-fluoro-3-nitrobenzylamine attacks a carbonyl carbon of the Boc anhydride. This forms a tetrahedral intermediate, which then collapses, expelling a tert-butyloxycarbonyl group that subsequently decomposes to tert-butanol and carbon dioxide, providing a strong thermodynamic driving force for the reaction.[2]
Q4: What are common solvents and bases used for this reaction?
A4: A variety of aprotic solvents are suitable, such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Ethyl Acetate (EtOAc). The choice often depends on the solubility of the starting amine.[3] While the reaction can proceed without a base, non-nucleophilic bases like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are often added to scavenge the acidic byproducts and can accelerate the reaction. For amino acids, aqueous bases like sodium hydroxide are also common.[2]
Troubleshooting Guide: Optimizing Reaction Temperature
This section addresses specific issues you might encounter during the synthesis, with a focus on temperature-related solutions.
Issue 1: Low or No Product Yield
-
Question: I have set up the reaction at room temperature, but after several hours, my analysis (TLC/LC-MS) shows very little conversion to the desired this compound. What should I do?
-
Answer & Troubleshooting Workflow:
-
Verify Reagents: First, ensure the integrity of your reagents. Boc anhydride can degrade over time, especially if exposed to moisture. Use a fresh bottle or a recently opened one stored under proper conditions. Ensure your amine starting material is pure.
-
Initial Temperature Check: While many Boc protections work well at room temperature (20-25 °C), the electronic properties of your specific substrate (with electron-withdrawing fluoro and nitro groups) might slightly decrease the amine's nucleophilicity.
-
Incremental Temperature Increase: If the reaction is sluggish at room temperature, a gentle increase in temperature can be beneficial.[5] We recommend a stepwise approach.
-
Increase the temperature to 30-40 °C and monitor the reaction progress every hour. For many systems, this slight increase is sufficient to drive the reaction to completion without inducing side reactions.
-
If the reaction is still slow, a further increase to 50 °C can be attempted, but this should be done with caution and careful monitoring for the appearance of byproducts. Temperatures above 60 °C are generally not recommended for standard Boc protections.
-
-
Consider Solvent Effects: The choice of solvent can influence the reaction rate. If you are using a non-polar solvent and observing poor solubility or slow reaction, switching to a more polar aprotic solvent like THF or MeCN might improve the outcome.
-
Issue 2: Formation of Significant Side Products
-
Question: My reaction yields the desired product, but I'm also seeing a significant amount of impurities. Could the reaction temperature be the cause?
-
Answer & Troubleshooting Workflow:
-
Causality: Yes, elevated temperatures are a common cause of side product formation.[5] The primary side product in Boc protections is often from the reaction of the amine with the carbonate byproduct or from the degradation of the starting materials or product.
-
Temperature Reduction Strategy: If you are running the reaction at an elevated temperature (e.g., 40-50 °C) and observing impurities, the first step is to reduce the temperature.
-
Attempt the reaction at room temperature (20-25 °C). The reaction may take longer, but it will likely be cleaner.
-
For highly sensitive substrates, cooling the reaction to 0 °C with an ice bath during the addition of Boc anhydride can significantly reduce the formation of initial impurities.[6] After the initial addition, the reaction can be allowed to slowly warm to room temperature.
-
-
Monitoring is Key: Use TLC or LC-MS to monitor the reaction closely. As soon as the starting material is consumed, proceed with the workup. Unnecessarily long reaction times, even at optimal temperatures, can lead to the slow formation of byproducts.
-
Issue 3: Incomplete Reaction Even at Elevated Temperatures
-
Question: I've tried running the reaction at 50 °C for several hours, but it still hasn't gone to completion. What other factors should I consider?
-
Answer & Troubleshooting Workflow:
-
Re-evaluate Stoichiometry and Base: An incomplete reaction, even with heat, often points to issues with stoichiometry or catalysis.
-
Boc Anhydride: Ensure you are using at least 1.1 to 1.2 equivalents of Boc anhydride. If your amine starting material is not completely pure, a slight excess of the anhydride can compensate.
-
Base: If you are not using a base, consider adding 1.2 equivalents of a non-nucleophilic base like TEA or DIPEA. The base can deprotonate the amine, increasing its nucleophilicity and accelerating the reaction.
-
-
Activation Issues: While less common for simple Boc protections, if the amine is particularly unreactive, alternative Boc-donating reagents could be considered, although this is unlikely to be necessary for a benzylamine derivative.
-
Experimental Protocols
Protocol 1: Standard Synthesis at Room Temperature
This protocol provides a reliable starting point for the synthesis of this compound.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-nitrobenzylamine (1.0 eq) and dissolve it in Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq) to the solution. If desired, add triethylamine (1.2 eq).
-
Reaction Conditions: Stir the mixture at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting amine is fully consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Systematic Optimization of Reaction Temperature
Use this workflow to experimentally determine the optimal temperature for your specific lab conditions.
-
Setup Parallel Reactions: Prepare three identical small-scale reactions based on Protocol 1.
-
Temperature Variation:
-
Run Reaction A at 0 °C (ice bath).
-
Run Reaction B at 25 °C (room temperature).
-
Run Reaction C at 40 °C (water bath).
-
-
Data Collection:
-
Take an aliquot from each reaction every 30 minutes for 4 hours.
-
Analyze each aliquot by LC-MS or a calibrated HPLC to determine the percentage conversion and the formation of any impurities.
-
-
Analysis: Compare the results to identify the temperature that provides the best balance of reaction time and product purity.
Data Summary Table for Temperature Optimization:
| Time (min) | % Conversion (0 °C) | % Purity (0 °C) | % Conversion (25 °C) | % Purity (25 °C) | % Conversion (40 °C) | % Purity (40 °C) |
| 30 | ||||||
| 60 | ||||||
| 90 | ||||||
| 120 | ||||||
| 180 | ||||||
| 240 |
Visualizations
Experimental Workflow for Temperature Optimization
Caption: Workflow for optimizing reaction temperature.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
References
- Benchchem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions.
- Organic Chemistry Portal.
- Sigma-Aldrich.
- Benchchem. (2025). Troubleshooting Boc Deprotection: A Technical Support Guide.
- Benchchem. (2025).
- Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Organic Chemistry Portal.
- ResearchGate. (n.d.). Scheme 2.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- Master Organic Chemistry. (2018).
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
Sources
Technical Support Center: Synthesis of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate
Abstract: This technical guide provides a comprehensive troubleshooting resource for researchers and professionals engaged in the synthesis of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate. This key intermediate is crucial in various pharmaceutical and agrochemical research and development pipelines. The synthesis, while conceptually straightforward, is often plagued by challenges related to regioselectivity, reaction control, and purification. This document, structured as a technical support center, offers in-depth, field-proven insights to navigate these complexities. It combines frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols to empower scientists to achieve higher yields, purity, and reproducibility.
Table of Contents
Introduction to the Synthesis and Its Core Challenges
The synthesis of this compound typically involves a two-step process: the nitration of a suitable fluorobenzyl precursor followed by the introduction of the tert-butyloxycarbonyl (Boc) protecting group. While seemingly simple, each step presents unique challenges that can significantly impact the overall success of the synthesis.
-
Nitration Step: The primary challenge in the nitration of a fluorinated aromatic ring is controlling the regioselectivity. The fluorine atom is an ortho-, para-director, while the benzylamine or a derivative thereof can have complex directing effects. Achieving nitration specifically at the 3-position relative to the benzyl group requires careful selection of nitrating agents and reaction conditions to avoid the formation of undesired isomers.
-
Boc Protection Step: The Boc protection of the benzylamine can be hampered by the electron-withdrawing nature of the nitro and fluoro groups, which reduces the nucleophilicity of the amine. This can lead to sluggish or incomplete reactions. Furthermore, side reactions and purification of the final product from unreacted starting materials and byproducts are common hurdles.
This guide is designed to address these and other challenges head-on, providing practical, actionable advice to streamline your synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: There are two primary synthetic pathways:
-
Route A: Nitration then Boc Protection: This involves the nitration of tert-butyl 4-fluorobenzylcarbamate. This is often the preferred route as the Boc-protected amine is less prone to oxidation during nitration compared to the free amine.
-
Route B: Boc Protection of a Nitrated Precursor: This route starts with the Boc protection of 4-fluoro-3-nitrobenzylamine[1]. The challenge here is the availability and stability of the starting benzylamine.
Q2: Why is regioselectivity an issue during the nitration step?
A2: The directing effects of the substituents on the aromatic ring can lead to a mixture of isomers. The fluorine atom is an activating group and an ortho-, para-director. If you start with tert-butyl 4-fluorobenzylcarbamate, the carbamate group is also an ortho-, para-director. This can lead to nitration at the 3-position (desired) or the 5-position. Precise control of reaction temperature and the choice of nitrating agent are critical to favor the desired isomer.
Q3: What are the best practices for handling nitrating agents safely?
A3: Nitrating agents, such as nitric acid/sulfuric acid mixtures, are highly corrosive and potent oxidizers. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Reactions should be carried out behind a blast shield, especially when working on a larger scale. Quenching of the reaction mixture should be done slowly and carefully by adding it to ice water to dissipate the heat generated.
Q4: Can I use other protecting groups besides Boc?
A4: Yes, other amine protecting groups like Carboxybenzyl (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) can be used. However, the Boc group is widely favored due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions[2][3]. The choice of protecting group will depend on the downstream chemistry planned for the molecule.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is designed to address specific problems you may encounter during the synthesis.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion during nitration | 1. Insufficiently strong nitrating conditions. 2. Low reaction temperature. 3. Deactivated starting material. | 1. Ensure the use of a potent nitrating agent like a mixture of concentrated nitric acid and sulfuric acid. 2. Gradually increase the reaction temperature, monitoring carefully for the formation of byproducts. 3. Confirm the purity of your starting material. |
| Formation of multiple nitro-isomers | 1. Reaction temperature is too high, leading to loss of selectivity. 2. Inappropriate choice of nitrating agent. | 1. Maintain a low reaction temperature (e.g., -10 to 0 °C) during the addition of the nitrating agent. 2. Consider using a milder nitrating agent like tert-butyl nitrite, which can offer higher chemoselectivity for phenols and other activated rings[4]. |
| Incomplete Boc protection reaction | 1. Reduced nucleophilicity of the amine due to electron-withdrawing groups. 2. Steric hindrance. 3. Inadequate base or solvent. | 1. Increase the reaction time and/or temperature. 2. Use a slight excess of Di-tert-butyl dicarbonate (Boc)₂O. 3. Employ a stronger, non-nucleophilic base like 4-Dimethylaminopyridine (DMAP) as a catalyst in conjunction with a base like triethylamine[5]. 4. Ensure the use of an appropriate aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). |
| Formation of di-Boc or urea byproducts | 1. Excessive (Boc)₂O. 2. Presence of water in the reaction mixture. | 1. Use a stoichiometric amount or a slight excess of (Boc)₂O. 2. Ensure all reagents and glassware are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in purifying the final product | 1. Close polarity of the product and starting materials/byproducts. 2. Oily or non-crystalline product. | 1. Utilize column chromatography with a carefully selected solvent gradient (e.g., ethyl acetate/hexanes). Thin-layer chromatography (TLC) should be used to optimize the separation. 2. If the product is an oil, try triturating with a non-polar solvent like hexanes or pentane to induce crystallization. |
Detailed Experimental Protocol: Optimized Synthesis
This protocol outlines the synthesis of this compound starting from 4-fluoro-3-nitrobenzylamine.
Step 1: Boc Protection of 4-fluoro-3-nitrobenzylamine
-
Reagents and Materials:
-
4-fluoro-3-nitrobenzylamine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, catalyst)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel
-
-
Procedure:
-
Dissolve 4-fluoro-3-nitrobenzylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add TEA and DMAP to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve (Boc)₂O in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure this compound.
-
Visualizing the Process: Diagrams and Workflows
Reaction Scheme
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
ReactionFlash. Boc Protection - Common Conditions. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Reddit. Having great trouble with a Boc-protection reaction. [Link]
-
Abdul Manan, F., et al. (2022). tert-Butyl carbamate. IUCrData, 7(12). [Link]
-
Kobar, S., & Kuttappan, S. (2012). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic letters, 14(18), 4838–4841. [Link]
-
Milligan, B., & Stewart, F. H. C. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 20(9), 1955-1960. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc Protection - Common Conditions [commonorganicchemistry.com]
Tert-butyl 4-fluoro-3-nitrobenzylcarbamate stability issues in acidic or basic media
Welcome to the technical support guide for tert-butyl 4-fluoro-3-nitrobenzylcarbamate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this intermediate and may encounter stability challenges. Here, we provide in-depth answers to frequently asked questions, troubleshooting strategies, and validated protocols to ensure the successful handling and reaction of this molecule.
Overview of Chemical Stability
This compound incorporates a tert-butyloxycarbonyl (Boc) protecting group, which is fundamental to its chemical behavior. The stability of this molecule is dominated by the acid-lability of the Boc group.[1][2][3] Conversely, the Boc group is generally robust under basic and nucleophilic conditions, providing a wide operational window for synthetic transformations.[1][4]
However, the presence of an electron-deficient aromatic ring, substituted with both a fluoro and a nitro group, introduces specific vulnerabilities, particularly under strong basic conditions. The powerful electron-withdrawing nature of the nitro group significantly activates the C-F bond towards nucleophilic aromatic substitution (SNAr).[5][6] This guide will address both the predictable acid-lability and the potential, substrate-specific basic instability.
Part 1: Stability & Troubleshooting in Acidic Media
The primary concern in acidic media is the cleavage of the Boc protecting group. This reaction is typically intentional (deprotection) but can be an undesired side reaction if other acid-sensitive functional groups are present.
Frequently Asked Questions (FAQs) - Acidic Conditions
Q1: Why is my compound degrading in the presence of acid?
A1: The tert-butyloxycarbonyl (Boc) group is designed to be removed under acidic conditions.[7] The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond. This process generates a stable tert-butyl cation and an unstable carbamic acid intermediate, which then rapidly decarboxylates to release the free amine and carbon dioxide.[2][8] The final product is typically the ammonium salt of the deprotected amine.
Q2: What is the mechanism of acid-catalyzed degradation (deprotection)?
A2: The deprotection follows a well-established E1 elimination mechanism. The key steps are:
-
Protonation of the carbonyl oxygen of the Boc group.
-
Cleavage of the C-O bond to form a stable tertiary carbocation (tert-butyl cation) and a carbamic acid.
-
The carbamic acid spontaneously decomposes to the free amine and carbon dioxide gas.[8]
-
The tert-butyl cation is neutralized, typically by deprotonation to form isobutylene gas or by reacting with a nucleophile.[1][9]
Caption: Mechanism of Acidic Boc Deprotection.
Q3: My reaction is complete, but I see unexpected byproducts. What are they?
A3: The highly reactive tert-butyl cation generated during deprotection can act as an alkylating agent.[9] If other nucleophilic sites exist on your substrate or in the reaction mixture (e.g., electron-rich aromatic rings, thiols), you may observe tert-butylation as a side reaction. To mitigate this, "scavengers" such as anisole, thioanisole, or triethylsilane are often added to the reaction to trap the tert-butyl cation.[2]
Troubleshooting Guide: Incomplete Deprotection
| Problem | Potential Cause | Recommended Solution |
| Incomplete reaction after standard time. | Insufficient Acid Strength/Stoichiometry: The acid may be too weak or used in insufficient quantity. | Increase the concentration or equivalents of the acid. Switch from HCl in dioxane to a stronger acid like trifluoroacetic acid (TFA).[7][10] |
| Poor Solubility: The substrate may not be fully dissolved, limiting its exposure to the acid. | Change the solvent to one with better solubilizing properties (e.g., from ethyl acetate to dichloromethane (DCM)). | |
| Reaction stalls at ~50% conversion. | Product Precipitation: The resulting amine salt may be precipitating out of the solution, preventing the reaction from reaching completion. | Add a co-solvent to improve the solubility of the product salt. Consider monitoring the reaction by LC-MS to confirm product identity.[11] |
Part 2: Stability & Troubleshooting in Basic Media
While Boc-carbamates are generally considered stable to a wide range of basic conditions, the specific structure of this compound presents a unique challenge.[1][3]
Frequently Asked Questions (FAQs) - Basic Conditions
Q1: I thought Boc groups were stable to base. Why am I observing degradation of my compound?
A1: You are correct that the carbamate linkage of the Boc group is resistant to basic hydrolysis under typical conditions.[4] However, the degradation is likely not occurring at the Boc group itself. The combination of a nitro group and a fluorine atom on the same aromatic ring makes the molecule susceptible to Nucleophilic Aromatic Substitution (SNAr) . The nitro group is a powerful electron-withdrawing group that activates the carbon atom attached to the fluorine, making it highly electrophilic and prone to attack by nucleophiles, including hydroxide ions (OH⁻) from strong bases.[5][6]
Q2: What is the mechanism of degradation in strong base?
A2: The mechanism is a classic SNAr reaction. A nucleophile (e.g., OH⁻) attacks the carbon bearing the fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group. Subsequently, the leaving group (fluoride ion) is expelled, restoring the aromaticity of the ring and resulting in the substitution product.
Caption: Potential SNAr Degradation Pathway in Base.
Q3: Can the Boc group ever be removed by base?
A3: While uncommon, direct cleavage of Boc groups under basic conditions can occur, but it typically requires harsh conditions or specific structural features that facilitate elimination.[12] For this particular molecule, the SNAr pathway is a much more probable route for degradation under moderately strong basic conditions.
Troubleshooting Guide: Unexpected Basic Degradation
This workflow helps diagnose and solve stability issues under basic conditions.
Caption: Troubleshooting Workflow for Basic Instability.
Part 3: Experimental Protocols & Analytical Methods
Protocol 1: Standard Acidic Stability Test (Boc Deprotection)
This protocol outlines a standard procedure for the acidic removal of the Boc group and can be used to assess stability.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[10]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
To obtain the free amine, re-dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Protocol 2: HPLC Method for Monitoring Reaction Progress
This protocol provides a standard method for monitoring the stability and purity of the compound.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Elution | The Boc-protected starting material will have a longer retention time (less polar) than the deprotected amine product (more polar). |
Protocol 3: Assessing Stability in Basic Media
This protocol can be used to test the susceptibility of the compound to SNAr.
Materials:
-
This compound
-
Tetrahydrofuran (THF) or Acetonitrile (MeCN)
-
Base of choice (e.g., 1M NaOH, solid K₂CO₃)
-
LC-MS for analysis
Procedure:
-
Prepare a stock solution of the substrate in THF or MeCN (e.g., 1 mg/mL).
-
In separate vials, add an aliquot of the stock solution.
-
To each vial, add the basic reagent to be tested (e.g., 1.1 eq of 1M NaOH, or a suspension of K₂CO₃).
-
Stir the mixtures at room temperature.
-
At timed intervals (e.g., 1h, 4h, 24h), withdraw a small aliquot, quench with a dilute acid (e.g., 1M HCl), and analyze by LC-MS.
-
Monitor for the disappearance of the starting material (m/z) and the appearance of the hydroxylated product (starting material m/z + 16).
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
- Buncel, E., Norris, A. R., & Russell, K. E. (1968). Interaction between aliphatic and aromatic nitro compounds in basic media. Canadian Journal of Chemistry, 46(14), 2515-2522.
-
Canadian Science Publishing. (n.d.). Interaction between aliphatic and aromatic nitro compounds in basic media. Retrieved from [Link]
-
Reddit. (2022). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bases. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
- Juárez, J. F., et al. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 248-273.
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
- Ley, S. V., & Leach, A. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
-
ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates 2–5. Retrieved from [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Retrieved from [Link]
- G. G. D. de Oliveira, et al. (2024).
-
Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Bases - Wordpress [reagents.acsgcipr.org]
troubleshooting guide for reactions with Tert-butyl 4-fluoro-3-nitrobenzylcarbamate
Welcome to the dedicated technical support guide for Tert-butyl 4-fluoro-3-nitrobenzylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common experimental challenges involving this versatile intermediate. The following question-and-answer guide is structured to address specific issues you may encounter, explaining the underlying chemical principles and offering field-proven solutions.
Section 1: General Properties and Stability FAQs
Q1: What are the key reactive sites on this compound and their general stability?
A1: Understanding the molecule's structure is crucial for troubleshooting. It has three primary functional regions:
-
The Boc (Tert-butoxycarbonyl) Group: This is an acid-labile amine protecting group. It is generally stable to basic conditions, nucleophiles, and catalytic hydrogenation under neutral conditions.[1] However, it is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[2]
-
The Aromatic Ring: This ring is highly electron-deficient due to the strong electron-withdrawing effects of the nitro group (-NO₂) and the fluorine atom (-F).
-
The Nitro and Fluoro Groups: The nitro group, positioned ortho to the fluorine, strongly activates the C-F bond towards Nucleophilic Aromatic Substitution (SNAr) .[3][4] The nitro group itself is readily reduced to an amine under various conditions.[5][6]
The molecule is generally stable under standard storage conditions (cool, dry, dark). Its reactivity is primarily dictated by the interplay of these functional groups.
Section 2: Troubleshooting Nitro Group Reduction
The conversion of the aromatic nitro group to an amine is one of the most common transformations performed on this substrate. However, the presence of the Boc protecting group and the fluorine atom requires careful selection of reagents to ensure chemoselectivity.
Q2: My catalytic hydrogenation (H₂/Pd/C) is causing dehalogenation, removing the fluorine atom. How can I prevent this?
A2: This is a known issue. Palladium on carbon (Pd/C) is highly active and can catalyze the hydrogenolysis of aryl halides, particularly bromides and iodides, but also fluorides and chlorides under certain conditions.[7][8] The conversion of the nitro group to the electron-donating amine group further activates the ring, potentially increasing the rate of dehalogenation as the reaction progresses.
Solutions:
-
Switch Catalysts: Use a catalyst with lower dehalogenation potential. Raney Nickel is often an excellent alternative for reducing nitro groups without affecting aryl chlorides, bromides, or fluorides.[7][8] Sulfided platinum on carbon (Pt/C) can also be highly selective.
-
Catalytic Transfer Hydrogenation (CTH): This method avoids the use of high-pressure hydrogen gas. Using a hydrogen donor like ammonium formate or hydrazine with a catalyst (e.g., Pd/C) can sometimes provide better selectivity and milder conditions.[9] However, you must still monitor for dehalogenation.
-
Use Chemical Reductants: Move away from catalytic hydrogenation entirely. Reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media are highly effective and will not cause dehalogenation.[5][7][8]
Q3: I tried reducing the nitro group with iron powder and ammonium chloride, but the reaction is sluggish and I'm recovering starting material. What's going wrong?
A3: While Fe/NH₄Cl is a classic and robust method, its efficiency can be highly dependent on reaction parameters.
Troubleshooting Steps:
-
Activation of Iron: The reaction rate depends on the surface area and reactivity of the iron. Pre-activating the iron powder by washing it with dilute HCl to remove any oxide layer, followed by rinsing with water and your reaction solvent, can significantly improve reaction rates.
-
Solvent System: The reaction is often performed in a protic solvent mixture like ethanol/water or methanol/water. The water is essential for the reaction mechanism. Ensure you have a sufficient amount of water in your solvent system (e.g., a 4:1 to 2:1 ratio of alcohol to water).
-
Temperature: These reactions often require heating to reflux to proceed at a reasonable rate. If you are running the reaction at room temperature, it is likely too slow.
-
Mechanical Agitation: Vigorous stirring is crucial as this is a heterogeneous reaction. Inadequate mixing will lead to poor contact between the substrate and the iron surface.
Q4: Which reducing agent should I choose for the best results?
A4: The optimal choice depends on your specific requirements for scale, purity, and downstream steps. The following table summarizes the most common methods.
| Reagent/Method | Pros | Cons | Best For |
| H₂/Raney Nickel | • High yield• Neutral conditions, compatible with Boc group• No dehalogenation[7] | • Requires hydrogenation equipment• Raney Nickel is pyrophoric and requires careful handling | Clean, scalable reactions where dehalogenation is a concern. |
| SnCl₂·2H₂O | • Mild and highly chemoselective[8]• Does not affect Boc or fluoro groups• Tolerates many functional groups | • Generates tin waste, which can be difficult to remove• Stoichiometric amounts are required | Small to medium scale synthesis, especially with sensitive substrates. |
| Fe/NH₄Cl or Fe/AcOH | • Inexpensive and effective[7]• No dehalogenation risk | • Often requires heat• Heterogeneous, can be slow• Iron sludge can complicate workup | Large-scale, cost-sensitive syntheses. |
| Sodium Dithionite (Na₂S₂O₄) | • Mild conditions• Good for water-soluble substrates | • Can sometimes give lower yields• Workup can be cumbersome | Specific applications where other methods fail. |
Below is a decision-making workflow to help select a suitable reducing agent.
Protocol: Selective Nitro Reduction using Tin(II) Chloride Dihydrate
This protocol is suitable for substrates containing the acid-sensitive Boc group and the fluoro substituent.[8]
-
Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. This will precipitate tin salts as a white solid.
-
Extraction: Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the tin salts. Wash the celite pad thoroughly with additional ethyl acetate.
-
Isolation: Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, Tert-butyl 3-amino-4-fluorobenzylcarbamate.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary.
Section 3: Troubleshooting Boc Group Deprotection
Cleavage of the Boc group is a standard procedure, but it can present challenges such as incomplete reactions or side-product formation from the reactive tert-butyl cation intermediate.[2][10]
Q5: My Boc deprotection with TFA in DCM is incomplete, even after several hours. What should I do?
A5: Incomplete deprotection is a common issue that can usually be resolved by systematically checking your reagents and conditions.
Causality Explained:
-
Acid Quality: Trifluoroacetic acid (TFA) is hygroscopic. Water contamination will reduce its effective acidity, slowing or stalling the reaction.[2] Always use fresh, anhydrous grade TFA.
-
Acid Concentration: For some substrates, a higher concentration of acid is required to drive the equilibrium towards the deprotected amine. A 20-50% (v/v) solution of TFA in a non-coordinating solvent like dichloromethane (DCM) is standard.[2]
-
Alternative Acids: If TFA is ineffective, a solution of 4M HCl in 1,4-dioxane is a potent and reliable alternative for cleaving stubborn Boc groups.[11]
Q6: After Boc deprotection, my LC-MS shows a new peak with a mass of +56 amu compared to my expected product. What is this side product?
A6: This is a classic sign of t-butylation .[2][10] During the acidic cleavage of the Boc group, a reactive tert-butyl cation (t-Bu⁺) is generated. If your molecule contains other nucleophilic sites (such as the product amine or an electron-rich aromatic ring), this cation can act as an alkylating agent, adding a tert-butyl group (+56 mass units).
Solution: Use a Scavenger
To prevent this, add a scavenger to the reaction mixture. Scavengers are nucleophiles that are more reactive towards the t-butyl cation than your substrate. They trap the cation, preventing it from causing side reactions.[1]
-
Common Scavengers: Anisole, thioanisole, or triisopropylsilane (TIS) are excellent choices.
-
Recommended Protocol: Add the scavenger (5-10% v/v) to your solution of the substrate in DCM before adding the TFA.
Protocol: Boc Deprotection using TFA with a Scavenger
-
Setup: Dissolve the Boc-protected substrate (1 equivalent) in anhydrous dichloromethane (DCM).
-
Scavenger Addition: Add anisole (5% v/v) to the solution and stir for 5 minutes.
-
Deprotection: Cool the mixture in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA, 20-50% v/v) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC or LC-MS until completion (typically 1-4 hours).
-
Workup: Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. The residue will be the TFA salt of your amine.
-
Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a mild base like saturated NaHCO₃ solution. Dry the organic layer and concentrate to obtain the neutral product.
Section 4: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom on the ring is activated for SNAr by the ortho nitro group. This allows for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides).
Q7: My SNAr reaction with an amine nucleophile is very slow and gives low conversion. How can I drive it to completion?
A7: SNAr reactions are sensitive to several factors. Low reactivity is typically due to insufficient nucleophilicity, poor reaction conditions, or solvent effects.
Troubleshooting Steps:
-
Base: A non-nucleophilic base is usually required to deprotonate the nucleophile (if it's neutral, like R-NH₂) or to scavenge the HF byproduct. Ensure you are using at least one equivalent of a suitable base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA). For weaker nucleophiles, a stronger base like sodium hydride (NaH) might be necessary to pre-form the nucleophile.
-
Solvent: SNAr reactions proceed through a charged intermediate (a Meisenheimer complex).[12] They are significantly accelerated in polar aprotic solvents that can stabilize this intermediate. Switch from less polar solvents like THF to DMF, DMSO, or NMP .
-
Temperature: These reactions almost always require heat. If you are running at room temperature, increase the temperature incrementally (e.g., to 80 °C, 100 °C, or 120 °C) while monitoring for decomposition.
-
Nucleophile Concentration: Increasing the concentration of the nucleophile (using 1.5-3 equivalents) can help drive the reaction forward according to Le Châtelier's principle.
References
-
ResearchGate. (n.d.). What is the best reagent for the selective reduction of a nitro group to amine? Retrieved from ResearchGate. [Link]
-
Indian Academy of Sciences. (n.d.). A new reagent for selective reduction of nitro group. Retrieved from Indian Academy of Sciences. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from Wikipedia. [Link]
-
Chemsrc. (n.d.). CAS#:332370-72-6 | TERT-BUTYL 4-FLUORO-3-NITROPHENYLCARBAMATE. Retrieved from Chemsrc. [Link]
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]
-
Abdul Manan, F., et al. (2025). tert-Butyl carbamate. Acta Crystallographica Section E: Crystallographic Communications, E71(Pt 5).
-
MySkinRecipes. (n.d.). Tert-butyl 3-fluoro-4-nitrobenzoate. Retrieved from MySkinRecipes. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl carbamate. Retrieved from PMC - NIH. [Link]
-
PubChem. (n.d.). tert-Butyl (3-fluoro-2-methylphenyl)carbamate. Retrieved from PubChem. [Link]
-
ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved from ResearchGate. [Link]
-
ACS Publications. (n.d.). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. Retrieved from The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
National Center for Biotechnology Information. (n.d.). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Retrieved from NIH. [Link]
-
ResearchGate. (n.d.). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. Retrieved from ResearchGate. [Link]
-
National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from NIH. [Link]
-
Science.gov. (n.d.). aromatic nucleophilic substitution: Topics by Science.gov. Retrieved from Science.gov. [Link]
-
ResearchGate. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from ResearchGate. [Link]
-
MDPI. (n.d.). High Selectivity and Yield in Catalytic Transfer Hydrogenation of Furfural to Furfuryl Alcohol by Zirconium Propoxide Modified Mesoporous Silica. Retrieved from MDPI. [Link]
-
PubChem. (n.d.). Tert-butyl 4-fluoro-2-nitrobenzoate. Retrieved from PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from PMC - PubMed Central - NIH. [Link]
-
National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from PMC - NIH. [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from YouTube. [Link]
-
Royal Society of Chemistry. (n.d.). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Retrieved from Nanoscale Advances. [Link]
-
PubChemLite. (n.d.). Tert-butyl 4-fluoro-3-nitrobenzoate (C11H12FNO4). Retrieved from PubChemLite. [Link]
-
MDPI. (n.d.). Recent Advances in Catalytic Hydrogenation of Furfural. Retrieved from MDPI. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate
Welcome to the technical support center for the synthesis of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful and efficient production of high-purity this compound.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its preparation can be approached via two primary synthetic routes, each with its own set of potential challenges and impurity profiles. This guide will address both methods, offering insights into reaction optimization and effective purification strategies.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Synthetic Route 1: Nitration of Tert-butyl 4-fluorobenzylcarbamate
This route involves the direct nitration of the readily available Tert-butyl 4-fluorobenzylcarbamate. While seemingly straightforward, controlling the regioselectivity and extent of nitration is critical.
Answer:
The formation of regioisomers is a common challenge in the electrophilic aromatic substitution of substituted benzene rings. In the case of Tert-butyl 4-fluorobenzylcarbamate, you have two directing groups to consider:
-
-CH₂NHBoc (at position 1): This is an activating group and is ortho, para-directing.
-
-F (at position 4): This is a deactivating group but is also ortho, para-directing.
The desired product is the 3-nitro isomer, which is ortho to the -CH₂NHBoc group and meta to the -F group. The primary undesired regioisomer is likely the 2-nitro isomer, which is also ortho to the -CH₂NHBoc group.
Causality and Solutions:
-
Reaction Temperature: Lowering the reaction temperature can significantly enhance regioselectivity. Nitration is an exothermic reaction, and higher temperatures can lead to the formation of less stable, kinetically favored isomers.
-
Protocol: Perform the addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at 0°C or even -10°C, and maintain this temperature throughout the reaction.
-
-
Choice of Nitrating Agent: The "harshness" of the nitrating agent can influence selectivity.
-
Protocol: Consider using a milder nitrating agent. Instead of concentrated HNO₃/H₂SO₄, you could explore reagents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or a nitrate salt with a Lewis acid catalyst. These can sometimes offer better control over the reaction.
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the isomer ratio.
-
Protocol: Experiment with different solvents. While strong acids often serve as the solvent, using a co-solvent like dichloromethane or nitromethane might alter the selectivity.
-
Answer:
The -CH₂NHBoc group is activating, which can make the aromatic ring susceptible to a second nitration, leading to dinitro-impurities.
Causality and Solutions:
-
Stoichiometry of Nitrating Agent: Using an excess of the nitrating agent is the most common cause of over-nitration.
-
Protocol: Carefully control the stoichiometry. Use no more than 1.0 to 1.1 equivalents of nitric acid.
-
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote the slower, second nitration.
-
Protocol: Monitor the reaction closely by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quench the reaction as soon as the starting material is consumed. Avoid letting the reaction stir for extended periods after completion.
-
-
Rate of Addition: Adding the nitrating agent too quickly can create localized areas of high concentration, leading to over-nitration.
-
Protocol: Add the nitrating agent dropwise to the solution of Tert-butyl 4-fluorobenzylcarbamate with vigorous stirring to ensure rapid dispersion.
-
Synthetic Route 2: Boc Protection of 4-Fluoro-3-nitrobenzylamine
This alternative route involves the protection of the commercially available 4-fluoro-3-nitrobenzylamine with di-tert-butyl dicarbonate (Boc₂O).
Answer:
Incomplete reaction is often due to suboptimal reaction conditions or reagent stoichiometry.
Causality and Solutions:
-
Stoichiometry of Boc₂O and Base: Insufficient amounts of the Boc anhydride or the base will result in incomplete conversion.
-
Protocol: Use a slight excess of Boc₂O (1.1 to 1.2 equivalents). Ensure you have at least one equivalent of a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction. For less reactive amines, using a stronger base or a catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts can be beneficial.[1][2][3]
-
-
Reaction Solvent and Temperature: The choice of solvent and temperature can impact the reaction rate.
-
Protocol: Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are commonly used.[3] If the reaction is sluggish at room temperature, gentle heating to 40-50°C can increase the rate of reaction.
-
-
Purity of Starting Material: Impurities in the 4-fluoro-3-nitrobenzylamine can interfere with the reaction.
-
Protocol: Ensure the starting amine is pure and dry. Water can hydrolyze the Boc anhydride.
-
Answer:
A common byproduct in Boc protection is the formation of a urea derivative from the reaction of the starting amine with an isocyanate intermediate. However, with primary amines, a more likely high molecular weight impurity is the di-Boc protected amine, although this is generally less favorable. Another possibility is the formation of a pyrocarbonate-amine adduct.
Causality and Solutions:
-
Side Reactions of Boc₂O: While generally a clean reaction, side reactions can occur under certain conditions.
-
Protocol: Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis of Boc₂O. Add the Boc₂O portion-wise to the amine solution to maintain a low concentration of the anhydride, which can help minimize some side reactions. Using a well-established protocol with a suitable base and solvent system is the best way to avoid these byproducts.[1][2][3]
-
Part 2: Purification of this compound
This section provides guidance on the purification of the target compound, addressing the removal of common impurities.
Answer:
The 2-nitro and 3-nitro isomers are often difficult to separate due to their similar polarities.
Solutions:
-
Column Chromatography: This is the most effective method for separating isomers.
-
Protocol: Use a silica gel column with a gradient elution system. A common mobile phase is a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. The isomers should have slightly different retention times, allowing for their separation. Monitor the fractions by TLC.
-
-
Recrystallization: If the isomeric impurity is present in a small amount, recrystallization may be effective.
-
Protocol: Experiment with different solvent systems. A mixture of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which the compound is insoluble when cold) is often effective. Examples include ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water.
-
Answer:
Dinitro compounds are significantly more polar than the desired mononitro product.
Solutions:
-
Column Chromatography: Dinitro compounds will have a much longer retention time on a silica gel column compared to the mononitro product. This allows for a straightforward separation using the same type of mobile phase as for isomer separation.
-
Recrystallization: The difference in polarity and crystal packing between the mono- and dinitro compounds often allows for effective separation by recrystallization. The dinitro compound will likely be less soluble in nonpolar solvents.
Answer:
-
Unreacted Amine: The starting amine is basic and can be removed with an acidic wash.
-
Protocol: During the work-up, wash the organic layer with a dilute acid solution, such as 1 M HCl. This will protonate the amine, making it water-soluble and partitioning it into the aqueous layer.
-
-
Boc-Related Impurities: Excess Boc₂O and its byproducts (like t-butanol) are generally volatile or can be removed with a basic wash.
-
Protocol: A wash with a dilute sodium bicarbonate solution during the work-up will help remove any acidic byproducts. Residual t-butanol and Boc₂O can often be removed under high vacuum. If they persist, they are typically easily separated by column chromatography.
-
Part 3: Frequently Asked Questions (FAQs)
Q: Which synthetic route is preferable?
A: The choice of route depends on the availability and cost of the starting materials. If Tert-butyl 4-fluorobenzylcarbamate is readily available, the nitration route is more direct. However, if controlling the regioselectivity of the nitration proves difficult, the Boc protection of 4-fluoro-3-nitrobenzylamine offers a more convergent and often cleaner approach.
Q: What are the best analytical techniques to monitor the reaction and assess the purity of the final product?
A:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress. Use a UV lamp to visualize the spots.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of purity and isomeric ratio. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities. ¹⁹F NMR can also be useful for confirming the fluorine substitution pattern.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying byproducts.
Q: What are the typical storage conditions for this compound?
A: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Protect it from light and moisture.
Visualizations
Synthetic Pathways
Caption: Synthetic routes to this compound.
Purification Workflow
Caption: General purification workflow for this compound.
References
Technical Support Center: Solvent Effects in SNAr Reactions of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate
Welcome to the technical support guide for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions involving Tert-butyl 4-fluoro-3-nitrobenzylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, scientifically-grounded answers to common challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success with this versatile intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Issue 1: My SNAr reaction is extremely slow or not proceeding at all.
Q1: I'm reacting this compound with an amine nucleophile in methanol, and I'm seeing very little product formation even after 24 hours. What's going wrong?
A1: The most likely culprit is your choice of solvent. While methanol is a polar solvent, it is also a protic solvent. Protic solvents, which have acidic protons (like the -OH group in methanol), can form strong hydrogen bonds with nucleophiles.[1][2] This "caging" effect solvates and stabilizes the nucleophile, drastically reducing its reactivity and slowing down the rate-determining step of the SNAr reaction.[1][3]
For SNAr reactions, especially with anionic or strongly basic nucleophiles, polar aprotic solvents are strongly recommended.[4][5] These solvents possess high dielectric constants and dipoles to dissolve reactants and stabilize the charged intermediate, but they lack acidic protons, leaving the nucleophile "bare" and highly reactive.[2][6]
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: Replace methanol with solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN). These are the solvents of choice for SNAr reactions.[7]
-
Check Nucleophile Strength: Ensure your nucleophile is sufficiently strong. While the carbamate group is not directly involved, its steric bulk could slightly hinder the reaction.
-
Verify Starting Material Purity: Impurities in the starting material (CAS 885280-67-1) can inhibit the reaction.[8]
Issue 2: I'm observing multiple side products and a messy TLC.
Q2: I switched to DMF, and the reaction is faster, but now my TLC plate shows numerous spots, and the yield of my desired product is still low. What could be causing this?
A2: This often points to two potential issues: the reaction temperature or the stability of your starting material/product under the basic conditions often required for SNAr.
-
Reaction Temperature: SNAr reactions can be exothermic. While heating is sometimes necessary, excessive temperatures can lead to decomposition and side reactions. A common mistake is to add a strong base or nucleophile to the solution at room temperature, which then heats up uncontrollably.[9]
-
Base-Mediated Side Reactions: If you are using a base to deprotonate a nucleophile (e.g., an alcohol or a secondary amine), the base itself or the resulting alkoxide can react with your starting material or solvent. For example, DMF can decompose in the presence of strong bases at elevated temperatures. Cyrene, a bio-based solvent alternative, is also known to be unstable in the presence of bases.[7] The nitro group on your substrate can also participate in undesired side reactions under strongly basic conditions.[9]
Troubleshooting Steps:
-
Control Temperature: Add your base or nucleophile solution slowly at a lower temperature (e.g., 0 °C) before gradually warming to the desired reaction temperature.
-
Choose a Milder Base: If possible, use a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydride (NaH) if you only need to scavenge acid.
-
Consider an Alternative Solvent: If base-mediated decomposition of DMF or DMSO is suspected, consider switching to a more stable ether-based solvent like THF or 2-MeTHF, although reaction rates may be slower.[7] Sometimes, using an aromatic solvent like toluene with a small amount of a polar aprotic solvent as an additive can improve results.[7]
Issue 3: Why is the reaction faster with a fluorine leaving group compared to chlorine?
Q3: My colleague is running a similar reaction on an analogous chloro-nitrobenzylcarbamate, and my fluoro-substituted version seems to react faster. This is the opposite of what I learned for SN2 reactions. Why?
A3: This is an excellent observation and highlights a key mechanistic difference between SNAr and SN2 reactions. In an SNAr reaction, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[10][11][12][13]
The reaction proceeds in two steps:
-
Addition (Slow Step): The nucleophile attacks the carbon bearing the leaving group, breaking the aromaticity and forming the negatively charged Meisenheimer complex.
-
Elimination (Fast Step): The leaving group departs, restoring the aromaticity of the ring.
Fluorine is the most electronegative halogen. This strong electron-withdrawing inductive effect makes the carbon atom it's attached to more electrophilic (electron-poor), thus accelerating the initial, rate-limiting nucleophilic attack.[10] While the C-F bond is strong, its breaking occurs in the fast, second step, so it does not significantly impact the overall reaction rate.[10][14] This is in direct contrast to SN2 reactions, where bond-breaking and bond-making occur simultaneously, and weaker bonds (like C-I) lead to faster reactions.
The Science Behind Solvent Choice: A Deeper Dive
The dramatic acceleration of SNAr reactions in polar aprotic solvents is directly linked to the stability of the reactants and the key intermediate.
The Meisenheimer Complex
The heart of the SNAr mechanism is the formation of the Meisenheimer complex.[12] The electron-withdrawing nitro group is crucial as it stabilizes the negative charge of this intermediate through resonance, particularly when it is positioned ortho or para to the leaving group.[15][16]
Solvent Effects on Reaction Energy Profile
The choice of solvent alters the energy levels of the species involved:
-
Polar Protic Solvents (e.g., Methanol, Water): These solvents heavily solvate the anionic nucleophile through hydrogen bonding. This drastically lowers the ground state energy of the nucleophile, thereby increasing the activation energy (Ea) required to reach the transition state for the Meisenheimer complex formation. The result is a much slower reaction.[1][5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are poor at solvating anions. The nucleophile is in a higher energy state ("naked" and more reactive). While they do stabilize the charged Meisenheimer complex, their primary role is to avoid over-stabilizing the starting nucleophile. This leads to a significantly lower activation energy and a massive rate increase.[4][5]
dot graph G { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} dot Caption: Logical workflow for solvent selection in SNAr reactions.
Quantitative Data: Solvent Properties
The properties of the solvent, such as its dielectric constant (ε), which reflects its ability to stabilize charges, are critical.[17][18][19]
| Solvent | Type | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Relative Rate (Approx.) |
| Methanol | Polar Protic | 33.0 | 65 | 1 |
| Water | Polar Protic | 80.1 | 100 | ~0.1 (depends on nucleophile) |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | ~5,000[1] |
| DMF | Polar Aprotic | 36.7 | 153 | ~10,000+ |
| DMSO | Polar Aprotic | 46.7 | 189 | ~20,000+ |
| THF | Polar Aprotic (less polar) | 7.6 | 66 | ~100 |
Relative rates are illustrative for a typical SNAr reaction and can vary significantly based on the specific nucleophile and substrate.
Experimental Protocol: A Model SNAr Reaction
This protocol describes a general procedure for the reaction of this compound with a secondary amine, such as morpholine.
Materials:
-
This compound
-
Morpholine (or other amine nucleophile)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (1.5 eq) followed by anhydrous DMSO to create a stirrable suspension (approx. 0.5 M concentration).
-
Nucleophile Addition: Add morpholine (1.1 eq) dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water (twice) and then with brine. The water washes are critical for removing the high-boiling DMSO solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired product.
References
- 1. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 2. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. reddit.com [reddit.com]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. byjus.com [byjus.com]
- 16. Stable Spirocyclic Meisenheimer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. brainly.com [brainly.com]
- 19. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate
This in-depth technical guide provides a comparative analysis of essential analytical methodologies for the comprehensive characterization of tert-butyl 4-fluoro-3-nitrobenzylcarbamate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering insights into the selection and application of various techniques to ensure the identity, purity, and stability of this compound.
The structural complexity of this compound, incorporating a carbamate, a nitroaromatic group, and a fluorine substituent, necessitates a multi-faceted analytical approach. This guide will explore the utility of chromatographic, spectroscopic, and thermal analysis techniques, providing not only procedural details but also the underlying scientific rationale for their application.
Orthogonal Chromatographic Approaches for Purity and Quantification
Chromatographic methods are fundamental for assessing the purity of pharmaceutical intermediates and for quantifying the main component and any potential impurities. Given the thermal lability of many carbamates, liquid chromatography is the preferred approach over gas chromatography.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The choice of stationary and mobile phases is critical for achieving optimal separation.
Expertise & Experience: A reversed-phase C18 column is a common starting point for many organic molecules. However, for compounds with aromatic systems, a Phenyl-Hexyl column can offer enhanced selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.[2] The presence of the nitro group and the overall polarity of the molecule make it well-suited for reversed-phase chromatography.
Trustworthiness: Method validation is paramount to ensure the reliability of the analytical data. In accordance with FDA guidelines, validation should include assessments of specificity, linearity, accuracy, precision, and range.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For unambiguous identification and characterization of the parent compound and any impurities, coupling liquid chromatography with mass spectrometry is invaluable.[3] LC-MS provides molecular weight information and fragmentation patterns that aid in structural elucidation.
Expertise & Experience: Electrospray ionization (ESI) is a suitable ionization technique for this molecule, likely forming a protonated molecule [M+H]+ in positive ion mode.[4] The high sensitivity of MS allows for the detection of trace-level impurities that may not be apparent with UV detection alone.
Trustworthiness: The use of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can provide accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments, further increasing confidence in the identification.[5]
Experimental Protocol: LC-MS Analysis
-
LC System: As described for HPLC-UV analysis.
-
MS System: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Mass Range: 50-500 m/z.
Data Presentation: Comparison of Chromatographic Methods
| Parameter | HPLC-UV | LC-MS |
| Primary Use | Purity assessment, Quantification | Identification, Impurity profiling |
| Specificity | Moderate (based on retention time) | High (based on m/z and fragmentation) |
| Sensitivity | Good (ng range) | Excellent (pg to fg range) |
| Quantitative Accuracy | High | Good (requires appropriate standards) |
| Structural Information | None | Molecular weight, Fragmentation patterns |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.
Expertise & Experience: The ¹⁹F NMR spectrum will be particularly insightful, as the fluorine nucleus is highly sensitive to its electronic environment, and the large chemical shift dispersion of ¹⁹F provides high resolution.[6][7] The presence of a single fluorine atom in the molecule will result in a singlet in the ¹⁹F spectrum, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.[8][9]
Trustworthiness: Two-dimensional NMR experiments, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation), can be used to definitively assign all proton and carbon signals, providing an irrefutable confirmation of the compound's structure.
Experimental Protocol: NMR Analysis
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire 16 scans with a relaxation delay of 1 second.
-
¹³C NMR: Acquire 1024 scans with a relaxation delay of 2 seconds.
-
¹⁹F NMR: Acquire 64 scans with a relaxation delay of 1 second.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Expertise & Experience: The FTIR spectrum of this compound will exhibit characteristic absorption bands for the N-H and C=O stretching of the carbamate group, and the asymmetric and symmetric stretching of the nitro group.[10][11] The presence of these distinct bands provides strong evidence for the presence of these key functional groups.[12][13]
Trustworthiness: The spectrum can be compared to a reference standard or to spectral libraries to confirm the identity of the compound. Any significant deviations could indicate the presence of impurities or a different chemical structure.
Experimental Protocol: FTIR Analysis
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹.
-
Spectral Range: 4000-400 cm⁻¹.
Data Presentation: Expected Spectroscopic Data
| Technique | Expected Key Signals/Bands | Interpretation |
| ¹H NMR | Aromatic protons, CH₂ protons, t-butyl protons | Confirms the proton framework of the molecule |
| ¹³C NMR | Aromatic carbons, CH₂ carbon, t-butyl carbons, C=O carbon | Confirms the carbon skeleton |
| ¹⁹F NMR | Singlet in the aromatic region | Confirms the presence and environment of the fluorine atom |
| FTIR | ~3350 cm⁻¹ (N-H), ~1700 cm⁻¹ (C=O), ~1530 & ~1350 cm⁻¹ (NO₂) | Confirms the presence of carbamate and nitro functional groups |
Thermal Analysis for Physicochemical Characterization
Thermal analysis techniques are crucial for understanding the physical properties of a compound, such as its melting point, thermal stability, and decomposition profile.[14][15]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is primarily used to determine the melting point and purity of a crystalline solid.
Expertise & Experience: A sharp melting endotherm in the DSC thermogram is indicative of a pure crystalline compound. The presence of impurities will typically lead to a broadening of the melting peak and a depression of the melting point.
Trustworthiness: The melting point obtained from DSC can be compared with literature values or data from a reference standard to confirm the identity and purity of the compound.[16]
Experimental Protocol: DSC Analysis
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Pan: Aluminum pan with a pierced lid.
-
Sample Weight: 2-5 mg.
-
Temperature Program: Heat from 25 °C to 200 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It provides information about the thermal stability and decomposition of the compound.
Expertise & Experience: The TGA thermogram will show the temperature at which the compound begins to decompose.[17] For this compound, decomposition may occur in multiple steps, corresponding to the loss of different fragments of the molecule.
Trustworthiness: TGA can be used to assess the presence of residual solvents or water, which would be observed as a mass loss at temperatures below the decomposition point of the compound.[14]
Experimental Protocol: TGA Analysis
-
Instrumentation: Thermogravimetric Analyzer.
-
Sample Pan: Platinum pan.
-
Sample Weight: 5-10 mg.
-
Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
Integrated Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound, integrating the discussed techniques for a holistic understanding of the compound's properties.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis for Tert-butyl 4-fluoro-3-nitrobenzylcarbamate Purity
In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is not merely a quality metric; it is a critical determinant of the final product's safety and efficacy. Tert-butyl 4-fluoro-3-nitrobenzylcarbamate serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, a robust, accurate, and reliable analytical method for determining its purity is paramount. This guide provides an in-depth, field-proven comparison of HPLC-based methodologies for the purity analysis of this compound, designed for researchers, scientists, and drug development professionals.
The Imperative for a Validated Purity Method
This compound is synthesized through multi-step reactions where impurities can arise from starting materials, by-products, or degradation. Common impurities may include unreacted starting materials like 4-fluoro-3-nitrobenzylamine or di-tert-butyl dicarbonate, as well as side-reaction products. A precise analytical method must be able to separate, identify, and quantify these impurities to ensure the quality of the intermediate. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
Primary Analytical Approach: Reversed-Phase HPLC
Reversed-Phase HPLC (RP-HPLC) is the most suitable method for analyzing this compound, a compound of moderate polarity containing aromatic and nitro functional groups. The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase.[1]
Causality Behind Experimental Choices
The development of a robust HPLC method is a systematic process where each parameter is chosen to achieve optimal separation.
-
Column Selection: A C18 (octadecylsilane) column is the workhorse for RP-HPLC and serves as the primary choice for this analysis.[2] The long alkyl chains provide a highly hydrophobic surface, which is ideal for retaining and separating aromatic compounds like our target molecule from more polar or less retained impurities.[3][4] For compounds that might exhibit strong interactions with the silica backbone, a column with end-capping is preferred to minimize peak tailing.
-
Mobile Phase Composition: The mobile phase, a mixture of water and an organic solvent, is critical for controlling retention and selectivity.
-
Organic Modifier: Acetonitrile is generally preferred over methanol for nitroaromatic compounds. Its lower viscosity leads to better column efficiency and lower backpressure, while its UV transparency at lower wavelengths ensures a more stable baseline.
-
Aqueous Phase: The use of a buffer is often unnecessary for this neutral carbamate, but adding a small amount of an acid like formic acid (0.1%) to the mobile phase is a common practice. This sharpens peaks by ensuring a consistent ionic environment and protonating any acidic silanol groups on the silica support, thereby reducing unwanted secondary interactions.[5]
-
-
Elution Mode: A gradient elution, starting with a higher percentage of water and gradually increasing the acetonitrile concentration, is highly recommended. This approach ensures that any highly polar, early-eluting impurities are well-resolved at the beginning of the run, while the main, more hydrophobic analyte is eluted in a reasonable time with a sharp peak shape.
-
Detection Wavelength: The presence of the nitroaromatic chromophore in this compound results in strong UV absorbance. A detection wavelength of 254 nm is a logical starting point, as it is a common wavelength for detecting aromatic compounds and provides good sensitivity for nitroaromatics.[5][6]
Experimental Workflow for Purity Analysis
The following diagram illustrates the comprehensive workflow for determining the purity of a sample.
Caption: A typical experimental workflow for HPLC purity analysis.
Detailed Experimental Protocol: HPLC Purity Determination
This protocol is a self-validating system, incorporating a System Suitability Test (SST) to ensure the chromatographic system is performing adequately before sample analysis. This is a core requirement of regulatory bodies and is outlined in guidelines such as USP <621> and ICH Q2(R1).[7][8][9]
1. Reagents and Materials:
-
This compound Reference Standard (>99.5% purity)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
3. Chromatographic Conditions:
| Parameter | Recommended Condition | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard, reliable HPLC system. |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent resolution for aromatic compounds.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to improve peak shape.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 0-20 min: 30-80% B; 20-22 min: 80% B; 22-23 min: 80-30% B; 23-30 min: 30% B | Ensures separation of polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Detection | UV at 254 nm | Good sensitivity for the nitroaromatic chromophore.[6] |
| Injection Vol. | 10 µL | Standard volume for good sensitivity without overloading. |
4. System Suitability Test (SST): Before analyzing any samples, the system's performance must be verified.[10] Inject the Standard Solution five times and evaluate the following parameters based on the primary analyte peak.[11][12]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, crucial for accurate integration.[12] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and peak sharpness.[11] |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the system.[12] |
No sample analysis is acceptable unless the SST requirements have been met. [9]
5. Purity Calculation: The purity is determined by the area percent method, which assumes that all impurities have a similar detector response to the main component.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparison with Alternative Analytical Methods
While HPLC is the primary method, it's essential to understand its performance relative to other techniques.
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| HPLC (High-Performance Liquid Chromatography) | Liquid-solid partitioning | High resolution, quantitative, robust, well-established. | Moderate analysis time (15-30 min).[13] |
| UPLC (Ultra-Performance Liquid Chromatography) | Similar to HPLC but uses smaller particles (<2 µm) and higher pressures (>6,000 psi).[13][14] | Faster analysis (~3-10 min), better resolution, higher sensitivity, less solvent consumption.[15] | Higher initial equipment cost, more susceptible to clogging. |
| GC (Gas Chromatography) | Gas-solid partitioning | High efficiency for volatile compounds. | Not suitable. The tert-butylcarbamate and nitro groups are thermally labile and likely to decompose at typical GC injection temperatures. |
| TLC (Thin-Layer Chromatography) | Liquid-solid partitioning on a plate | Simple, fast, low cost. | Primarily qualitative, not quantitative, lower resolution. Useful for reaction monitoring. |
HPLC vs. UPLC: A Performance Comparison
For high-throughput labs, transitioning from HPLC to UPLC can offer significant advantages. UPLC operates on the same principles as HPLC but utilizes smaller column particles and higher pressures to achieve faster and more efficient separations.[15][16]
| Feature | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | 500 - 6,000 psi[14] | Up to 15,000 psi[13] |
| Typical Run Time | 15 - 30 minutes[14] | 3 - 10 minutes[14] |
| Resolution | Good | Excellent |
| Solvent Consumption | Higher | Lower[15] |
| Initial Cost | Lower | Higher |
The choice between HPLC and UPLC depends on the specific laboratory needs regarding throughput, sensitivity, and budget.[15] While HPLC is robust and widely available, UPLC represents the future of separation science for its speed and efficiency.[13]
Caption: Relationship between the analyte and primary analytical methods.
Conclusion
The purity analysis of this compound is reliably and accurately achieved using a validated reversed-phase HPLC method with UV detection. A C18 column coupled with a gradient elution of acetonitrile and water (containing 0.1% formic acid) provides excellent separation of the main component from potential impurities. The integrity of the results is ensured by a rigorous System Suitability Test performed before each analysis, adhering to established pharmacopeial and regulatory standards. While HPLC remains the industry workhorse, UPLC presents a compelling alternative for laboratories seeking to enhance throughput and efficiency without compromising data quality. The choice of methodology should be guided by the specific analytical needs, resources, and throughput requirements of the laboratory.
References
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-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (2018). A Review on Comparative study of HPLC and UPLC. Retrieved from [Link]
-
WebofPharma. (2025). HPLC vs. UPLC. Retrieved from [Link]
-
Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from [Link]
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PubMed. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Journal of Hazardous Materials. Retrieved from [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. Retrieved from [Link]
-
YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Retrieved from [Link]
-
FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Retrieved from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
-
MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]
-
uHPLCs. (2024, April 22). How Much Do You Know C18 Reverse Phase Column. Retrieved from [Link]
-
ECA Academy. (2014, March 12). System Suitability for USP Methods - USP's Future Expectations. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
MicroSolv. (n.d.). Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]
-
anpa.chem.uoa.gr. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from [Link]
-
YouTube. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
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A Comparative Guide to Amine Protection: Unveiling the Potential of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate Alongside Standard Boc Reagents
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and pharmaceutical development, the strategic protection and deprotection of amine functionalities is paramount. The tert-butyloxycarbonyl (Boc) group stands as a cornerstone of amine protection, valued for its stability across a range of chemical environments and its facile removal under acidic conditions. This guide provides an in-depth comparison of a specialized, photolabile Boc reagent, Tert-butyl 4-fluoro-3-nitrobenzylcarbamate, with universally adopted reagents such as Di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) and 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON).
The Boc Protecting Group: A Foundation of Modern Synthesis
The Boc group transforms a nucleophilic primary or secondary amine into a significantly less reactive carbamate.[1] This masking is crucial for preventing unwanted side reactions during subsequent synthetic transformations. The utility of the Boc group is profoundly amplified by its role in orthogonal protection strategies. Its acid lability allows for its selective removal in the presence of other protecting groups that are sensitive to different conditions, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group.[2]
Standard Boc Reagents: The Workhorses of Amine Protection
Di-tert-butyl dicarbonate (Boc₂O)
Di-tert-butyl dicarbonate, or Boc anhydride, is arguably the most common reagent for introducing the Boc group.[3] Its widespread use is attributable to its high reactivity, the generally high yields of protection reactions, and the innocuous nature of its byproducts.[4]
The reaction of an amine with Boc anhydride is a nucleophilic acyl substitution. The amine attacks one of the electrophilic carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the Boc-protected amine, tert-butanol, and carbon dioxide.[2] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[2]
Experimental Protocol: General Procedure for Boc Protection using Boc₂O
-
Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a water/acetone mixture) to a concentration of approximately 0.1-0.5 M.[5][6]
-
Base Addition (Optional but common): Add a base, such as triethylamine (1.1-1.5 equivalents) or sodium bicarbonate, to the solution.[1] For some substrates, the reaction can proceed without a base.[7]
-
Boc₂O Addition: Add Di-tert-butyl dicarbonate (1.0-1.2 equivalents) to the stirred solution, either as a solid or dissolved in the reaction solvent.[2]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1 to 12 hours.[6]
-
Work-up and Isolation: Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude Boc-protected amine, which can be further purified by chromatography if necessary.[5]
2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)
Boc-ON is another effective reagent for Boc protection, particularly favored for its high reactivity and the ease of removal of its byproduct.[8] It reacts rapidly with amino acids at room temperature in aqueous dioxane or acetone, offering an advantage over older reagents like Boc-azide which required elevated temperatures and posed a safety risk.[8] The oxime byproduct generated is easily removed by extraction.[8]
Experimental Protocol: Boc Protection of Amino Acids using Boc-ON
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 50% aqueous dioxane or 50% aqueous acetone solution.
-
Base Addition: Add triethylamine (1.5 equivalents).
-
Boc-ON Addition: Add Boc-ON (1.1 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid.
-
Work-up and Isolation: After the reaction is complete, the solvent may be removed before extracting the oxime byproduct with a suitable organic solvent like ether or ethyl acetate. The desired Boc-amino acid is then isolated from the aqueous phase.[8]
A Specialized Alternative: this compound
While not a standard reagent, the structure of this compound suggests a specialized application as a photolabile Boc-protecting group. The key to its unique functionality lies in the 4-fluoro-3-nitrobenzyl moiety. The ortho-nitrobenzyl group is a well-established photolabile protecting group (PPG), which can be cleaved by irradiation with UV light, typically in the range of 300-365 nm.[9][10] This cleavage is a traceless process, requiring no chemical reagents for deprotection.[9]
Proposed Synthesis
A plausible synthetic route to this compound would involve a two-step process:
-
Reduction of the corresponding benzoic acid: 4-Fluoro-3-nitrobenzoic acid can be reduced to 4-fluoro-3-nitrobenzyl alcohol.[10]
-
Carbamate formation: The resulting alcohol can then be converted to the target carbamate. Phosgene-free methods for such conversions are available, for instance, by reacting the alcohol with an isocyanate or through a multi-step procedure involving activation of the alcohol.[11][12] A direct amination of the alcohol with tert-butyl carbamate under catalytic conditions could also be envisioned.[13]
The Power of Photolytic Cleavage
The deprotection of a nitrobenzyl-based carbamate proceeds via an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, which then rearranges to release the free amine, carbon dioxide, and a 2-nitrosobenzaldehyde byproduct.[9][14]
The key advantage of such a photolabile Boc group is the introduction of an additional layer of orthogonality into a synthetic strategy.[15] A molecule could potentially contain an acid-labile Boc group, a base-labile Fmoc group, and a photolabile Boc group, each of which could be removed selectively without affecting the others. This chromatic orthogonality is a powerful tool in complex syntheses.[16]
Comparative Analysis of Boc Reagents
| Feature | Di-tert-butyl dicarbonate (Boc₂O) | 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | This compound (Hypothetical) |
| Reagent Type | Standard, widely used anhydride | Activated oxime ester | Specialized, photolabile carbamate |
| Reactivity | High, generally applicable | Very high, especially for amino acids | Expected to be lower for the protection step |
| Reaction Conditions | Mild, often room temperature, with or without base | Mild, room temperature, with base | Likely requires activation for the protection step |
| Byproducts | tert-Butanol and CO₂ (volatile) | α-hydroxyimino-α-phenylacetonitrile (extractable) | 4-fluoro-3-nitrobenzyl alcohol or its derivatives |
| Deprotection | Acidolysis (e.g., TFA, HCl) | Acidolysis (e.g., TFA, HCl) | Photolysis (UV light, e.g., ~365 nm) |
| Orthogonality | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups | Orthogonal to acid-labile, base-labile, and hydrogenolysis-labile groups |
| Key Advantages | Readily available, cost-effective, clean byproducts | High reactivity, easily removable byproduct | Photolytic deprotection offers an extra dimension of orthogonality |
| Limitations | Can lead to di-Boc protection or urea formation in some cases[2] | Less stable upon storage compared to Boc₂O[8] | Not commercially available, synthesis required; photolysis byproducts can sometimes interfere |
Visualization of Reaction Workflows
Boc Protection with Boc₂O
Caption: General workflow for the Boc protection of an amine using Boc anhydride.
Orthogonal Deprotection Strategy
Caption: An example of an orthogonal deprotection sequence.
Conclusion
The choice of a Boc-protecting reagent is a critical decision in the design of a synthetic route. Di-tert-butyl dicarbonate remains the reagent of choice for general-purpose Boc protection due to its reliability, cost-effectiveness, and the benign nature of its byproducts. Boc-ON offers a highly reactive alternative, particularly for the protection of amino acids.
This compound represents a departure from these conventional reagents, offering the unique advantage of photolytic cleavage. While its synthesis and application are not as established, its potential for enabling advanced orthogonal protection strategies is significant. For researchers tackling complex molecular architectures that require multiple, independent deprotection steps, the development and application of such photolabile protecting groups open up new avenues for synthetic innovation. The ability to selectively unmask a functional group with a pulse of light provides a level of control that is difficult to achieve with purely chemical methods, underscoring the continuous evolution of protecting group chemistry in modern organic synthesis.
References
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2.4 Photocleavable Protecting Groups. [Link]
-
Wikipedia. Photolabile protecting group. [Link]
-
Bio-Synthesis Inc. The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. [Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]
-
Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]
-
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. National Institutes of Health. [Link]
-
Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Journal of the American Chemical Society. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]
-
Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Oxford Academic. [Link]
-
o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate. [Link]
-
Scheme 7. Reaction of alcohol 2 with tert-butyl carbamate (43). ResearchGate. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
Dual protection of amino functions involving Boc. Royal Society of Chemistry. [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. University of Leeds. [Link]
-
Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
4-Fluoro-3-nitrobenzyl alcohol. ChemBK. [Link]
-
Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI. [Link]
-
Photogeneration of Organic Bases from o-Nitrobenzyl-Derived Carbamates. ResearchGate. [Link]
-
Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. [Link]
-
Boc Anhydride (Amine condoms). ScienceBlogs. [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. [Link]
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A Comparative Guide to the Structural Validation of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate Derivatives
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific inquiry. Tert-butyl 4-fluoro-3-nitrobenzylcarbamate and its derivatives are a class of compounds with significant potential in medicinal chemistry, often serving as key intermediates in the synthesis of pharmacologically active molecules.[1] Their biological activity is intrinsically linked to their three-dimensional structure. Therefore, the unambiguous validation of their synthesized structure is not merely a procedural step but a critical determinant of research validity and developmental success.
This guide provides an in-depth comparison of the primary analytical techniques employed for the structural validation of these molecules. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights into a self-validating analytical workflow.
The Analytical Gauntlet: A Multi-faceted Approach to Structural Confirmation
No single analytical technique can provide a complete structural picture. A robust validation strategy relies on the convergence of data from multiple, orthogonal methods. For this compound derivatives, the primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and single-crystal X-ray Crystallography. Each technique probes different aspects of the molecular structure, and their combined data provides a comprehensive and trustworthy characterization.
Experimental Workflow for Structural Validation
Caption: A typical workflow for the synthesis and structural validation of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework and the connectivity of atoms in a molecule. For this compound derivatives, a suite of NMR experiments is essential.
Why it's critical: NMR provides detailed information about the chemical environment of each proton (¹H), carbon (¹³C), and fluorine (¹⁹F) atom, allowing for the assembly of the molecular skeleton piece by piece. The presence of the fluorine atom makes ¹⁹F NMR a particularly informative technique.[2]
Experimental Protocol: A Self-Validating System
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte peaks.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to identify the number of unique proton environments, their integration (ratio of protons), and their splitting patterns (coupling).
-
Expected Signals: Look for the characteristic singlet of the tert-butyl group (~1.5 ppm), the methylene protons of the benzyl group, and the aromatic protons.[3] The chemical shifts and coupling constants of the aromatic protons will be influenced by the fluorine and nitro substituents.
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.
-
Expected Signals: Identify the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, the methylene carbon, and the aromatic carbons.[4]
-
-
¹⁹F NMR Acquisition:
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling relationships, helping to trace out the connectivity of the proton network.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the entire molecular structure, including the connections to quaternary carbons and the carbamate group.
-
Data Presentation: Expected Chemical Shifts
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Tert-butyl (CH₃) | ~1.5 (s, 9H) | ~28 |
| Tert-butyl (C) | - | ~80 |
| Methylene (CH₂) | ~4.4 (d, 2H) | ~45 |
| NH | ~5.0 (t, 1H) | - |
| Aromatic (CH) | 7.5 - 8.2 (m, 3H) | 115 - 150 |
| Carbamate (C=O) | - | ~155 |
Note: These are approximate values and will vary depending on the specific substitution pattern and solvent.
NMR Experimental Workflow
Caption: A streamlined workflow for comprehensive NMR analysis.
Mass Spectrometry (MS): The Molecular Weighing Scale
Mass spectrometry provides the exact molecular weight of the compound and valuable information about its fragmentation pattern, which can be used to confirm the presence of specific structural motifs.
Why it's critical: MS provides a direct measure of the molecular formula's mass, offering a fundamental check on the compound's identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can corroborate the connectivity established by NMR.[5][6]
Experimental Protocol: A Self-Validating System
-
Sample Preparation: Prepare a dilute solution of the compound (typically in methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for carbamates, often yielding the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.[7]
-
Mass Analysis:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the mass of the molecular ion. Compare the observed mass with the calculated exact mass of the proposed structure.
-
Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID). The resulting fragment ions can be diagnostic for specific parts of the molecule. For instance, the loss of the tert-butyl group or the entire Boc protecting group is a common fragmentation pathway for such compounds.[8]
-
Data Presentation: Expected Mass Spectrometric Data
| Ion | Calculated Exact Mass (for C₁₂H₁₅FN₂O₄) |
| [M]⁺ | 270.1016 |
| [M+H]⁺ | 271.1094 |
| [M+Na]⁺ | 293.0913 |
| Common Fragments | Description |
| [M-56]⁺ | Loss of isobutylene |
| [M-100]⁺ | Loss of the Boc group |
Mass Spectrometry Experimental Workflow
Caption: A standard workflow for mass spectrometric analysis of organic compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.
Why it's critical: FTIR provides confirmatory evidence for the presence of key functional groups such as the N-H and C=O of the carbamate, and the N-O bonds of the nitro group.[9][10][11] While not providing detailed connectivity information, it serves as a quick and valuable check.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. ATR is often the most convenient method.
-
Data Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
Data Presentation: Characteristic FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3400 - 3200 | Carbamate N-H |
| C=O Stretch | 1725 - 1685 | Carbamate carbonyl |
| N-O Asymmetric Stretch | 1550 - 1475 | Aromatic Nitro |
| N-O Symmetric Stretch | 1360 - 1290 | Aromatic Nitro |
| C-F Stretch | 1250 - 1000 | Aryl fluoride |
Note: The presence of a pair of strong bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions is highly indicative of a nitro group attached to an aromatic ring.[9]
FTIR Experimental Workflow
Caption: A simple workflow for FTIR analysis.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When an unambiguous, high-resolution three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.
Why it's critical: This technique provides the precise spatial arrangement of all atoms in the molecule, including bond lengths, bond angles, and torsional angles.[12] It can also reveal intermolecular interactions in the solid state.
Experimental Protocol: A Self-Validating System
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent system is a common method for growing single crystals of sufficient quality.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Data Presentation: Key Crystallographic Parameters
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Describes the symmetry of the crystal |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Bond Lengths (Å) | e.g., C=O, C-N, N-O |
| Bond Angles (°) | e.g., O-C-N, C-N-H |
X-ray Crystallography Experimental Workflow
Caption: The workflow for determining a crystal structure.
Conclusion: A Synergistic Approach to Certainty
The structural validation of this compound derivatives requires a meticulous and multi-pronged analytical strategy. While NMR and MS provide the core information regarding connectivity and molecular formula, FTIR offers rapid confirmation of key functional groups. For ultimate certainty and a detailed understanding of the three-dimensional architecture, single-crystal X-ray crystallography is unparalleled. By integrating the data from these complementary techniques, researchers can have the highest degree of confidence in the structural integrity of their synthesized molecules, a prerequisite for meaningful downstream applications in drug discovery and development.
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Jameson, B. and Glaser, R., "VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate," Scholars' Mine, [Link].
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Park, J. et al., "Liquid chromatography-mass spectrometry analysis of diethylcarbamazine in human plasma for clinical pharmacokinetic studies," PubMed, [Link].
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A Comparative Study of Protecting Groups for 4-Fluoro-3-nitrobenzylamine: A Guide for Researchers
In the landscape of pharmaceutical and materials science, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules. 4-Fluoro-3-nitrobenzylamine, a versatile building block, presents a unique challenge due to the electronic properties of its substituents. The presence of a strongly electron-withdrawing nitro group and a moderately electron-withdrawing fluorine atom significantly influences the nucleophilicity of the benzylic amine. This guide provides a comparative analysis of common amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), Trifluoroacetyl (TFAc), and Tosyl (Ts)—for the effective protection of 4-fluoro-3-nitrobenzylamine, offering field-proven insights and experimental considerations for researchers, scientists, and drug development professionals.
The Imperative for Amine Protection
The primary amino group in 4-fluoro-3-nitrobenzylamine is a potent nucleophile, susceptible to a myriad of reactions that can interfere with desired chemical transformations at other sites of the molecule. Protection of this amine is crucial to prevent unwanted side reactions, such as N-alkylation, N-acylation, and oxidation, thereby ensuring the chemoselectivity of subsequent synthetic steps. An ideal protecting group should be easy to introduce in high yield, stable under a range of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the target molecule.[1]
Carbamate Protecting Groups: A Tale of Two Standards
Carbamates are among the most widely employed protecting groups for amines due to their general stability and the diverse methods available for their cleavage.[1]
The Robust and Versatile tert-Butoxycarbonyl (Boc) Group
The tert-Butoxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis.[2][3] Its popularity stems from its ease of introduction and its acid-lability, which allows for selective deprotection in the presence of other protecting groups.[2]
Protection Protocol:
The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. For an electron-deficient amine like 4-fluoro-3-nitrobenzylamine, the reaction may proceed slower than with more nucleophilic amines.[4] The use of a stronger base or a higher reaction temperature might be necessary to drive the reaction to completion.
-
Step 1: Reaction Setup: Dissolve 4-fluoro-3-nitrobenzylamine (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Step 2: Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) and a base such as triethylamine (TEA, 1.2 equiv) or 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Step 3: Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 4: Work-up and Purification: Upon completion, quench the reaction with water, extract the product with an organic solvent, and purify by column chromatography.
Deprotection Protocol:
The Boc group is readily cleaved under acidic conditions.[5] The most common reagent for this purpose is trifluoroacetic acid (TFA), often in a solvent like DCM.[6]
-
Step 1: Dissolution: Dissolve the Boc-protected 4-fluoro-3-nitrobenzylamine in DCM.
-
Step 2: Acid Addition: Add an excess of TFA (typically 20-50% v/v) at room temperature.
-
Step 3: Reaction and Work-up: The reaction is usually rapid, often completing within an hour. The solvent and excess TFA can be removed under reduced pressure to yield the deprotected amine salt.
Causality Behind Choices: The choice of (Boc)₂O is due to its high reactivity and the clean byproducts (t-butanol and CO₂). DMAP can be a crucial catalyst for less nucleophilic amines. For deprotection, TFA is effective because it readily protonates the carbamate, leading to the formation of a stable tert-butyl cation and subsequent decarboxylation.[6]
The Classic Carboxybenzyl (Cbz) Group
The Carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas, was pivotal in the advancement of peptide synthesis.[7] It is known for its stability to a wide range of conditions and its unique removal by catalytic hydrogenolysis.[7][8]
Protection Protocol:
The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions, often in a Schotten-Baumann reaction.[7][9]
-
Step 1: Reaction Setup: Dissolve 4-fluoro-3-nitrobenzylamine (1.0 equiv) in a biphasic system of an organic solvent (e.g., DCM) and an aqueous solution of a base like sodium carbonate or sodium bicarbonate.
-
Step 2: Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise while vigorously stirring the mixture at 0 °C.
-
Step 3: Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and monitor by TLC. After completion, separate the organic layer, wash with water and brine, and purify.
Deprotection Protocol:
The hallmark of the Cbz group is its cleavage by catalytic hydrogenolysis, a mild and highly selective method.[7][8]
-
Step 1: Reaction Setup: Dissolve the Cbz-protected amine in a suitable solvent like methanol, ethanol, or ethyl acetate.
-
Step 2: Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Step 3: Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete.
-
Step 4: Filtration and Isolation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.
Causality Behind Choices: The use of a biphasic system for protection helps to neutralize the HCl byproduct and drive the reaction. Hydrogenolysis is a particularly gentle deprotection method that is orthogonal to many other protecting groups, making Cbz a valuable tool in complex syntheses.[7][10] However, a critical consideration for 4-fluoro-3-nitrobenzylamine is the presence of the nitro group, which can also be reduced under hydrogenolysis conditions. Careful selection of the catalyst and reaction conditions may be required to achieve selective deprotection of the Cbz group without affecting the nitro group.
Amide-Based Protecting Groups: For Enhanced Stability
Amide-based protecting groups offer a higher degree of stability compared to carbamates, making them suitable for reactions that require harsh conditions.
The Electron-Withdrawing Trifluoroacetyl (TFAc) Group
The trifluoroacetyl group is a highly electron-withdrawing protecting group that significantly reduces the nucleophilicity of the amine. It is exceptionally stable to acidic conditions but can be cleaved under basic conditions.[11]
Protection Protocol:
The TFAc group can be introduced using trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride.
-
Step 1: Reaction Setup: Dissolve 4-fluoro-3-nitrobenzylamine in DCM and cool to 0 °C.
-
Step 2: Reagent Addition: Add a base such as pyridine or triethylamine, followed by the dropwise addition of TFAA (1.1 equiv).
-
Step 3: Work-up: After the reaction is complete, wash with aqueous acid, base, and brine, then purify.
Deprotection Protocol:
The TFAc group is typically removed by basic hydrolysis.[11]
-
Step 1: Reaction Setup: Dissolve the TFAc-protected amine in a mixture of methanol and water.
-
Step 2: Base Addition: Add a base such as potassium carbonate or sodium hydroxide.
-
Step 3: Reaction and Work-up: Stir the reaction at room temperature or with gentle heating. After completion, neutralize the reaction mixture and extract the deprotected amine.
Causality Behind Choices: The high stability of the trifluoroacetamide bond is due to the strong electron-withdrawing effect of the trifluoromethyl group. This makes it a robust protecting group for multi-step syntheses. Cleavage under basic conditions proceeds via nucleophilic attack at the carbonyl carbon.
The Stalwart Tosyl (Ts) Group
The p-toluenesulfonyl (tosyl) group forms a very stable sulfonamide with the amine.[12] This protecting group is resistant to a wide range of nucleophiles, bases, and acids.[12]
Protection Protocol:
The tosyl group is introduced by reacting the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
-
Step 1: Reaction Setup: Dissolve 4-fluoro-3-nitrobenzylamine in a solvent like pyridine or DCM.
-
Step 2: Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.1 equiv) and stir at room temperature.
-
Step 3: Work-up: Upon completion, quench the reaction and purify the resulting sulfonamide.
Deprotection Protocol:
The cleavage of the highly stable tosyl group requires strong reducing agents or harsh acidic conditions.
-
Reductive Cleavage: Reagents such as sodium in liquid ammonia or sodium naphthalenide can be used.
-
Acidic Cleavage: Strong acids like HBr in acetic acid at elevated temperatures can also effect deprotection.
Causality Behind Choices: The exceptional stability of the N-S bond in sulfonamides makes the tosyl group ideal for protecting amines during reactions involving strong oxidants or electrophiles. However, the harsh conditions required for its removal limit its application in the synthesis of sensitive molecules.
Comparative Analysis
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Orthogonality Considerations | Suitability for 4-Fluoro-3-nitrobenzylamine |
| Boc | (Boc)₂O, base (e.g., TEA, DMAP) | Strong acid (e.g., TFA, HCl)[5][6] | Stable to base, nucleophiles, and hydrogenolysis.[13] | Orthogonal to Cbz, Fmoc, and many others.[14] | High. The electron-withdrawing groups may slow the protection step, but the standard deprotection is mild and should be compatible. |
| Cbz | Cbz-Cl, base (e.g., Na₂CO₃)[7][15] | Catalytic hydrogenolysis (H₂, Pd/C)[7][8] | Stable to acid and base.[7] | Orthogonal to Boc and Fmoc.[7] | Moderate. The key challenge is the potential for simultaneous reduction of the nitro group during hydrogenolysis. Careful catalyst and condition screening is necessary. |
| TFAc | TFAA, base (e.g., pyridine) | Basic hydrolysis (e.g., K₂CO₃, NaOH)[11] | Very stable to acid. | Orthogonal to acid-labile groups like Boc. | High. Offers excellent stability for multi-step synthesis. The deprotection conditions are generally mild. |
| Ts | TsCl, base (e.g., pyridine)[12] | Strong reducing agents (e.g., Na/NH₃) or strong acid (HBr)[16] | Extremely stable to a wide range of conditions.[12] | Limited due to harsh deprotection conditions. | Low to Moderate. The extreme stability is advantageous, but the harsh deprotection conditions may not be compatible with many synthetic routes. |
Visualizing the Workflow
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- 9. benchchem.com [benchchem.com]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. Tosyl group - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. biosynth.com [biosynth.com]
- 15. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate for Advanced Synthesis Strategies
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of efficient and successful multi-step organic synthesis. The ideal protecting group must be robust enough to withstand various reaction conditions while being selectively removable with high fidelity when desired. This guide provides an in-depth technical assessment of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate , a photolabile protecting group (PPG), and objectively compares its performance with conventional alternatives such as Tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. This analysis is supported by established chemical principles and available experimental data to empower informed decisions in complex synthetic design.
The Imperative for Orthogonal Deprotection Strategies
In the synthesis of complex molecules with multiple functional groups, such as peptides and pharmaceuticals, the ability to deprotect one functional group without affecting others is paramount. This principle of orthogonality is crucial for minimizing side reactions and maximizing yield. Traditional protecting groups often rely on acid- or base-labile cleavage, which can limit their compatibility in a single synthetic sequence. Photolabile protecting groups offer a unique orthogonal approach, utilizing light as a "traceless" reagent to induce deprotection under neutral and often mild conditions.[1][2]
The o-nitrobenzyl moiety is a well-established photolabile protecting group.[1][3][4] Upon irradiation with UV light, an intramolecular hydrogen abstraction by the excited nitro group initiates a rearrangement, leading to the release of the protected amine and the formation of a nitrosobenzaldehyde byproduct.[1][3] The efficiency of this process, quantified by the quantum yield, can be modulated by substituents on the aromatic ring.[1][3]
This compound: A Profile
This compound combines the photolabile 4-fluoro-3-nitrobenzyl group with a tert-butyl carbamate linkage to protect primary and secondary amines. The key features of this protecting group are:
-
Photolabile Cleavage: The presence of the o-nitrobenzyl core allows for deprotection using UV light, typically in the 350-400 nm range, providing orthogonality to acid- and base-labile groups.
-
Substituent Effects: The electron-withdrawing nitro group is essential for the photochemical activity. The additional fluorine atom at the 4-position is anticipated to further influence the electronic properties of the aromatic ring, potentially impacting the quantum yield of photocleavage and the stability of the protecting group.
-
Carbamate Linkage: The tert-butyl carbamate structure ensures stability under a range of conditions and provides a well-defined cleavage point.
Comparative Performance Analysis
The true measure of a protecting group's utility lies in its performance relative to established alternatives. Here, we compare this compound with the widely used Boc and Fmoc protecting groups.
Data Presentation: Comparison of Amine Protecting Groups
| Feature | This compound | Tert-butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Protection Method | Reaction with 4-fluoro-3-nitrobenzyl chloroformate or a related activated species. | Reaction with di-tert-butyl dicarbonate (Boc anhydride). | Reaction with Fmoc-Cl or Fmoc-OSu. |
| Cleavage Condition | UV Irradiation (e.g., 365 nm). | Strong Acid (e.g., TFA, HCl in dioxane). | Base (e.g., 20% piperidine in DMF). |
| Orthogonality | Orthogonal to acid- and base-labile groups. | Orthogonal to base-labile and photolabile groups. | Orthogonal to acid-labile and photolabile groups. |
| Byproducts | 4-fluoro-3-nitrosobenzaldehyde, CO2, isobutylene. | CO2, isobutylene/tert-butyl cation. | Dibenzofulvene-piperidine adduct, CO2. |
| Advantages | Spatiotemporal control of deprotection; "traceless" reagent (light); mild, neutral conditions. | Well-established, high yields, stable to a wide range of reagents. | Mild cleavage conditions, suitable for acid-sensitive substrates. |
| Disadvantages | Requires specialized photochemical equipment; potential for side reactions from nitroso byproduct; specific quantum yield data for this derivative is not readily available in the literature. | Harsh acidic conditions can damage sensitive substrates. | Base-lability can be problematic with base-sensitive functional groups. |
Experimental Protocols
Synthesis of 4-fluoro-3-nitrobenzyl alcohol (Precursor)
The precursor for the photolabile group, 4-fluoro-3-nitrobenzyl alcohol, can be synthesized by the reduction of 4-fluoro-3-nitrobenzoic acid.[5]
Materials:
-
4-fluoro-3-nitrobenzoic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-fluoro-3-nitrobenzoic acid in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the borane-THF complex solution dropwise to the stirred solution of the carboxylic acid.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-fluoro-3-nitrobenzyl alcohol.
-
Purify the product by column chromatography on silica gel if necessary.
General Protocol for Amine Protection with this compound (Hypothetical)
Step 1: Preparation of 4-fluoro-3-nitrobenzyl chloroformate (Hypothetical)
-
Dissolve 4-fluoro-3-nitrobenzyl alcohol in an anhydrous aprotic solvent (e.g., dichloromethane or THF) and cool to 0 °C.
-
Add a phosgene equivalent (e.g., triphosgene) and a non-nucleophilic base (e.g., pyridine or 2,6-lutidine).
-
Stir the reaction at 0 °C and then allow it to warm to room temperature, monitoring by TLC.
-
Upon completion, the reaction mixture containing the chloroformate would be used directly in the next step or carefully isolated.
Step 2: Amine Protection
-
Dissolve the amine to be protected in a suitable solvent.
-
Add a base (e.g., triethylamine or diisopropylethylamine).
-
Slowly add the solution of 4-fluoro-3-nitrobenzyl chloroformate.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating.
-
Purify the resulting this compound derivative by chromatography.
General Protocol for Photocleavage
Materials:
-
Protected amine substrate
-
Suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)
-
Photochemical reactor equipped with a UV lamp (e.g., mercury lamp with a filter for ~365 nm)
-
Inert atmosphere (optional, but recommended to prevent oxidation of the nitroso byproduct)
Procedure:
-
Dissolve the protected amine in the chosen solvent in a quartz reaction vessel.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
Irradiate the solution with a UV lamp at the appropriate wavelength (typically around 365 nm for nitrobenzyl groups) while maintaining a constant temperature.
-
Monitor the progress of the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the deprotected amine from the 4-fluoro-3-nitrosobenzaldehyde byproduct by extraction or chromatography.
Visualization of Workflows and Mechanisms
Experimental Workflow for Amine Protection and Deprotection
Caption: General workflow for amine protection and photolytic deprotection.
Photocleavage Mechanism of a Nitrobenzyl Carbamate
Sources
A Spectroscopic Journey: Comparative Analysis of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate and Its Synthetic Precursors
In the landscape of modern drug discovery and development, the meticulous characterization of novel chemical entities and their synthetic intermediates is paramount. This guide provides an in-depth spectroscopic comparison of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate, a valuable building block in medicinal chemistry, and its key precursors: 4-fluoro-3-nitrobenzaldehyde and 4-fluoro-3-nitrobenzylamine. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the structural transformations occurring at each synthetic step. This analysis serves as a critical tool for researchers, enabling unambiguous identification, purity assessment, and a deeper understanding of the chemical conversions involved.
The Synthetic Pathway: From Aldehyde to Boc-Protected Amine
The synthesis of this compound typically proceeds via a two-step sequence starting from 4-fluoro-3-nitrobenzaldehyde. The initial step involves the reductive amination of the aldehyde to form 4-fluoro-3-nitrobenzylamine. This intermediate is then protected with a tert-butyloxycarbonyl (Boc) group to yield the final product. This pathway is a cornerstone of synthetic organic chemistry, widely employed for the introduction of a protected amine functionality.
Caption: Synthetic workflow for this compound.
Spectroscopic Comparison of Key Compounds
The transformation of functional groups at each stage of the synthesis is clearly reflected in the spectroscopic data. The following sections provide a detailed analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectra for the starting material and the intermediate, and a predictive analysis for the final product.
4-fluoro-3-nitrobenzaldehyde: The Starting Point
This commercially available aldehyde serves as the electrophilic precursor in our synthetic sequence. Its spectroscopic features are well-defined and provide a baseline for our comparative analysis.
Table 1: Spectroscopic Data for 4-fluoro-3-nitrobenzaldehyde
| Spectroscopic Technique | Key Features and Interpretation |
| ¹H NMR (CDCl₃) | δ ~10.0 (s, 1H, -CHO), δ ~8.2-7.4 (m, 3H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~188 (C=O), δ ~165 (d, ¹JCF, C-F), δ ~140-120 (Ar-C) |
| IR (KBr, cm⁻¹) | ~2850, 2750 (C-H stretch of aldehyde), ~1700 (C=O stretch), ~1530 & 1350 (NO₂ stretch) |
| Mass Spec (EI) | m/z = 169 (M⁺), 168 (M-H)⁺, 140 (M-CHO)⁺ |
The most characteristic signal in the ¹H NMR spectrum is the singlet at approximately 10.0 ppm, indicative of the aldehydic proton. The aromatic region displays a complex multiplet due to the coupling between the aromatic protons and the fluorine atom. In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde is observed downfield around 188 ppm. The carbon attached to the fluorine atom exhibits a large coupling constant (¹JCF), a hallmark of organofluorine compounds.
The IR spectrum provides clear evidence for the key functional groups. The two weak bands around 2850 and 2750 cm⁻¹ are characteristic of the C-H stretching of an aldehyde. The strong absorption at ~1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration. The presence of the nitro group is confirmed by the strong symmetric and asymmetric stretching bands at approximately 1530 and 1350 cm⁻¹, respectively. The mass spectrum shows the molecular ion peak at m/z 169, consistent with the molecular formula C₇H₄FNO₃.
4-fluoro-3-nitrobenzylamine: The Intermediate Amine
The reductive amination of the aldehyde leads to the formation of a primary benzylamine. This transformation results in significant and predictable changes in the spectroscopic data.
Table 2: Spectroscopic Data for 4-fluoro-3-nitrobenzylamine
| Spectroscopic Technique | Key Features and Interpretation |
| ¹H NMR (CDCl₃) | δ ~7.8-7.2 (m, 3H, Ar-H), δ ~3.9 (s, 2H, -CH₂NH₂), δ ~1.6 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃) | δ ~163 (d, ¹JCF, C-F), δ ~145-120 (Ar-C), δ ~45 (-CH₂NH₂) |
| IR (KBr, cm⁻¹) | ~3400, 3300 (N-H stretch), ~1620 (N-H bend), ~1530 & 1350 (NO₂ stretch) |
| Mass Spec (EI) | m/z = 170 (M⁺), 153 (M-NH₂)⁺ |
The most notable change in the ¹H NMR spectrum is the disappearance of the aldehyde proton signal at ~10.0 ppm and the appearance of a singlet around 3.9 ppm, corresponding to the benzylic methylene protons (-CH₂NH₂). A broad singlet for the amine protons (-NH₂) is also observed, typically around 1.6 ppm, though its chemical shift can be variable and concentration-dependent.
In the ¹³C NMR spectrum, the aldehyde carbonyl signal is absent and a new signal for the benzylic carbon appears in the aliphatic region, around 45 ppm. The IR spectrum reflects the conversion of the aldehyde to an amine with the appearance of two characteristic N-H stretching bands for the primary amine at ~3400 and 3300 cm⁻¹. The N-H bending vibration is also visible around 1620 cm⁻¹. The strong nitro group absorptions remain. The mass spectrum shows a molecular ion peak at m/z 170, confirming the addition of a nitrogen and two hydrogen atoms and the removal of an oxygen atom.
This compound: The Final Product (Predicted)
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features and Interpretation |
| ¹H NMR (CDCl₃) | δ ~7.9-7.3 (m, 3H, Ar-H), δ ~5.0 (br s, 1H, -NH-), δ ~4.3 (d, 2H, -CH₂NH-), δ ~1.45 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ ~163 (d, ¹JCF, C-F), δ ~156 (C=O, carbamate), δ ~145-120 (Ar-C), δ ~80 (-C(CH₃)₃), δ ~44 (-CH₂NH-), δ ~28 (-C(CH₃)₃) |
| IR (KBr, cm⁻¹) | ~3350 (N-H stretch), ~1690 (C=O stretch, carbamate), ~1530 & 1350 (NO₂ stretch) |
| Mass Spec (ESI) | m/z = 271 (M+H)⁺, 215 (M+H - C₄H₈)⁺, 171 (M+H - Boc)⁺ |
The introduction of the Boc protecting group will induce several key changes in the spectra. In the ¹H NMR spectrum, a prominent singlet integrating to nine protons will appear around 1.45 ppm, which is highly characteristic of the tert-butyl group. The benzylic methylene protons will now be coupled to the adjacent N-H proton, likely appearing as a doublet around 4.3 ppm. The N-H proton of the carbamate will be observed as a broad singlet or triplet around 5.0 ppm.
The ¹³C NMR spectrum will show new signals for the carbamate carbonyl at ~156 ppm, the quaternary carbon of the tert-butyl group at ~80 ppm, and the methyl carbons of the tert-butyl group at ~28 ppm. The IR spectrum will now be dominated by the strong carbonyl stretch of the carbamate at approximately 1690 cm⁻¹. The N-H stretch will be a single band around 3350 cm⁻¹, characteristic of a secondary amine within a carbamate. The nitro group stretches will remain. In the mass spectrum, using a soft ionization technique like electrospray ionization (ESI), we would expect to see the protonated molecular ion at m/z 271. Characteristic fragmentation would involve the loss of isobutylene (56 Da) from the tert-butyl group and the loss of the entire Boc group (100 Da).
Experimental Protocols
The following are detailed, self-validating protocols for the synthesis and spectroscopic analysis of this compound and its precursors.
Synthesis of 4-fluoro-3-nitrobenzylamine
-
To a solution of 4-fluoro-3-nitrobenzaldehyde (1.0 eq) in methanol, add ammonium chloride (1.5 eq) followed by an aqueous solution of ammonia (25%, 5.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain pure 4-fluoro-3-nitrobenzylamine.
Synthesis of this compound
-
Dissolve 4-fluoro-3-nitrobenzylamine (1.0 eq) in dichloromethane.
-
Add triethylamine (1.2 eq) to the solution and cool to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography (eluent: ethyl acetate/hexanes gradient).
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
Conclusion
The spectroscopic comparison of this compound and its precursors provides a clear and instructive example of how NMR, IR, and Mass Spectrometry can be used to monitor the progress of a chemical reaction and confirm the identity of synthetic intermediates and final products. The predictable shifts in spectral data upon the conversion of an aldehyde to a primary amine, and the subsequent protection of that amine as a Boc-carbamate, underscore the power of these analytical techniques in modern organic synthesis. This guide serves as a valuable resource for researchers in the field, providing both the foundational knowledge and the practical data necessary for the successful synthesis and characterization of this important chemical building block.
References
-
PubChem Compound Summary for CID 598129, 4-Fluoro-3-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]
-
Reductive Amination. Organic Chemistry Portal. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]
-
Myers, A. G. Reductive Amination. Harvard University. [Link]
A Comparative Performance Analysis of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate and Structurally Related Analogs in Synthetic Chemistry
In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks and protecting groups is paramount to achieving efficient and high-yielding reaction pathways. Tert-butyl 4-fluoro-3-nitrobenzylcarbamate stands as a key intermediate, leveraging the unique electronic properties of its substituents to influence reactivity and stability. This guide provides an in-depth, objective comparison of its performance against structurally similar compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Strategic Importance of Substituted Benzylcarbamates
Benzylcarbamates are widely utilized as protecting groups for amines and as precursors to biologically active molecules. The substituents on the aromatic ring play a critical role in modulating the compound's properties. The tert-butyloxycarbonyl (Boc) group is a common acid-labile amine protecting group, offering robust stability under a variety of reaction conditions while allowing for straightforward deprotection.[1][2]
The focus of this guide, this compound, incorporates two key functionalities: a fluorine atom and a nitro group. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[3] The nitro group, a strong electron-withdrawing group, significantly influences the electronic character of the aromatic ring and provides a handle for further functionalization, most commonly through reduction to an amine. This unique combination of substituents bestows upon the molecule a distinct reactivity profile that warrants a comparative investigation against its simpler analogs.
Comparative Synthesis and Stability
The performance of a synthetic building block is initially assessed by the ease and efficiency of its preparation and its stability under common laboratory conditions. Here, we compare the synthesis of this compound with two key analogs: tert-butyl 3-nitrobenzylcarbamate (lacking the fluoro group) and tert-butyl 4-fluorobenzylcarbamate (lacking the nitro group).
The general synthetic approach to these compounds involves a two-step process: synthesis of the corresponding benzylamine followed by Boc-protection.
Comparative Synthesis Data
| Compound | Precursor | Benzylamine Synthesis Method | Boc Protection Yield | Overall Remarks |
| This compound | 4-Fluoro-3-nitrobenzonitrile | Catalytic Hydrogenation (e.g., Pd/C) or Metal-mediated reduction | Typically >90%[4] | The electron-withdrawing nitro group facilitates the reduction of the nitrile. Standard Boc protection protocols are effective. |
| Tert-butyl 3-nitrobenzylcarbamate | 3-Nitrobenzaldehyde | Reductive amination | Typically >90%[4] | A straightforward synthesis from a commercially available starting material. |
| Tert-butyl 4-fluorobenzylamine | 4-Fluorobenzonitrile | Reduction with LiAlH4 or NaBH4/Co(OAc)2[5] | Typically >90%[4] | Multiple efficient reduction methods are available for the precursor.[6] |
The presence of the fluorine atom in this compound does not significantly complicate its synthesis compared to the non-fluorinated analog. The starting materials for all three compounds are readily available, and the synthetic transformations are standard, high-yielding reactions.
Performance in Key Chemical Transformations
The utility of these carbamates as synthetic intermediates is determined by their reactivity in subsequent chemical transformations, namely the reduction of the nitro group and the cleavage of the Boc protecting group.
Catalytic Reduction of the Nitro Group
The reduction of the nitro group to an amine is a pivotal transformation, unmasking a versatile functional group for further elaboration.
Comparative Performance in Nitro Group Reduction
| Compound | Reaction Conditions | Outcome |
| This compound | H₂, Pd/C, various solvents | Efficient reduction to the corresponding 3-amino derivative. The C-F bond is generally stable under these conditions, though care must be taken with catalyst selection to avoid potential dehalogenation with some systems.[7] |
| Tert-butyl 3-nitrobenzylcarbamate | H₂, Pd/C, various solvents | Readily undergoes reduction to tert-butyl 3-aminobenzylcarbamate. This is a standard and high-yielding transformation.[7] |
Experimental Insight:
The electron-withdrawing nature of the fluorine atom in the target compound is expected to have a minimal impact on the rate of nitro group reduction compared to its non-fluorinated counterpart under standard catalytic hydrogenation conditions. The primary determinant of reactivity is the nitro group itself. However, in more complex molecules, the choice of reducing agent and catalyst becomes crucial to avoid unwanted side reactions, such as defluorination. For instance, using Raney Nickel can sometimes be preferred over Palladium on carbon for substrates where dehalogenation is a concern.[7]
Cleavage of the Boc Protecting Group
The acid-catalyzed cleavage of the Boc group is a fundamental deprotection step. The stability of the resulting benzylic carbocation intermediate influences the ease of this reaction.
Comparative Performance in Boc Group Cleavage
| Compound | Deprotection Conditions | Expected Reactivity |
| This compound | Strong acid (e.g., TFA in DCM, or HCl in MeOH)[2] | The strong electron-withdrawing effect of the nitro group destabilizes the benzylic carbocation intermediate, potentially requiring harsher conditions (longer reaction times or higher acid concentration) for complete cleavage compared to the 4-fluoro analog. |
| Tert-butyl 3-nitrobenzylcarbamate | Strong acid (e.g., TFA in DCM, or HCl in MeOH)[2] | Similar to the fluorinated analog, the nitro group's electron-withdrawing nature makes the Boc group more stable to acidolysis than in electron-neutral or electron-rich systems. |
| Tert-butyl 4-fluorobenzylcarbamate | Strong acid (e.g., TFA in DCM, or HCl in MeOH)[2] | The fluorine atom has a dual electronic effect: it is inductively electron-withdrawing but can act as a pi-donor through resonance. This can lead to a slightly more facile cleavage compared to the nitro-substituted analogs, though still requiring strong acidic conditions. |
Causality Behind Experimental Choices:
The choice of deprotection conditions must be tailored to the substrate. For nitro-containing benzylcarbamates, the increased stability of the Boc group necessitates the use of strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[8] It is crucial to monitor the reaction progress to ensure complete deprotection without causing degradation of other sensitive functional groups. The rate of cleavage can be influenced by the concentration of the acid and the reaction temperature.
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of Benzylamines[4][11]
-
To a stirred solution of the substituted benzylamine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.).
-
If the benzylamine is used as a salt, add a base such as triethylamine (1.1 eq.) or sodium bicarbonate (2.0 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Catalytic Hydrogenation of Nitrobenzylcarbamates[9]
-
Dissolve the nitrobenzylcarbamate (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Stir the reaction vigorously until the starting material is consumed, as monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the aminobenzylcarbamate.
Protocol 3: General Procedure for Acidic Cleavage of Boc-Protected Benzylamines[2][10]
-
Dissolve the Boc-protected benzylamine (1.0 eq.) in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v) at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting amine is typically obtained as the trifluoroacetate salt and can be used directly or neutralized with a base.
Conclusion
This compound serves as a valuable and versatile intermediate in organic synthesis. Its performance, when compared to structurally similar analogs, reveals a nuanced interplay of electronic and steric effects.
-
Synthesis and Stability: The synthesis of the title compound is straightforward and comparable in efficiency to its non-fluorinated and non-nitrated analogs, utilizing standard and high-yielding chemical transformations.
-
Reactivity: The presence of the nitro group is the dominant factor in the catalytic reduction to the corresponding amine, with the fluoro substituent having a minor electronic influence. Conversely, the strong electron-withdrawing nature of the nitro group enhances the stability of the Boc protecting group towards acidic cleavage, necessitating more stringent deprotection conditions compared to the 4-fluorobenzylcarbamate analog.
Ultimately, the choice between this compound and its analogs will depend on the specific requirements of the synthetic route. When the introduction of a fluorine atom is desired for its downstream effects on biological activity or metabolic stability, and a latent amino group is required for subsequent functionalization, the title compound offers a robust and reliable synthetic platform.
References
-
Kozlowsky, I., et al. (2010). Synthesis and application of 4-[18F]fluorobenzylamine: A versatile building block for the preparation of PET radiotracers. Organic & Biomolecular Chemistry, 8(20), 4730-4735. [Link]
-
Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of the Iranian Chemical Society, 14(10), 2235-2247. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis and Properties of 4-Fluorobenzylamine (CAS 140-75-0). [Link]
-
PubMed. (1988). Nitrobenzyl derivatives as bioreductive alkylating agents: evidence for the reductive formation of a reactive intermediate. Journal of Medicinal Chemistry, 31(10), 1934-1940. [Link]
-
PubMed. (2002). Kinetic Comparison of Trifluoroacetic Acid Cleavage Reactions of Resin-Bound Carbamates, Ureas, Secondary Amides, and Sulfonamides from Benzyl-, Benzhydryl-, and Indole-Based Linkers. Journal of Combinatorial Chemistry, 4(5), 474-481. [Link]
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
ResearchGate. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 20(10), 2255-2265. [Link]
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ResearchGate. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of the Iranian Chemical Society, 14(10), 2235-2247. [Link]
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Semantic Scholar. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(6), 291-297. [Link]
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PubChem. (n.d.). 3-Nitrobenzylamine. [Link]
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A Researcher's Guide to Amine Protection: A Cost-Benefit Analysis of Using Tert-butyl 4-fluoro-3-nitrobenzylcarbamate
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. This guide provides an in-depth technical analysis of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate, a key intermediate, and offers a comparative evaluation against its common alternatives. By examining experimental data, cost-effectiveness, and workflow efficiency, this document aims to equip you with the necessary insights to make informed decisions for your research.
Introduction: The Critical Role of Amine Protection in Complex Synthesis
In the intricate landscape of pharmaceutical and materials science research, the amine functional group is a ubiquitous and highly reactive moiety. Its nucleophilic nature, while essential for forming key bonds, often necessitates temporary masking or "protection" to prevent unwanted side reactions during the synthesis of complex molecules. The ideal protecting group should be easy to introduce, stable under a range of reaction conditions, and readily removable with high selectivity and yield.
This guide focuses on the cost-benefit analysis of using this compound, a derivative of 4-fluoro-3-nitrobenzylamine, where the amine is protected by the tert-butyloxycarbonyl (Boc) group. The presence of both a fluorine atom and a nitro group on the aromatic ring significantly influences the electronic properties and reactivity of the molecule, making the choice of protecting group a critical consideration. We will compare the Boc-protected compound with two other widely used alternatives: the benzyloxycarbonyl (Cbz) and the 9-fluorenylmethoxycarbonyl (Fmoc) protected analogues.
Core Comparison: Boc vs. Cbz vs. Fmoc for 4-fluoro-3-nitrobenzylamine
The selection of an appropriate amine protecting group for 4-fluoro-3-nitrobenzylamine hinges on a balance of factors including reaction efficiency, stability, ease of removal, and overall cost. Below is a comparative overview of the three most common choices.
| Protecting Group | Reagent | Typical Protection Yield | Stability | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | High (>95%) | Stable to bases, nucleophiles, and catalytic hydrogenation. | Acidic conditions (e.g., TFA, HCl in dioxane).[1][2] | High yield of protection, stable to a wide range of reagents, orthogonal to Cbz and Fmoc. | Requires strong acids for removal, which may not be suitable for acid-sensitive substrates.[1] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Good to High (80-95%) | Stable to acidic conditions and some bases. | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[3][4] | Stable to acid, orthogonal to Boc and Fmoc. | Not compatible with reducible functional groups (e.g., nitro group), requires specialized hydrogenation equipment. |
| Fmoc | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | High (>90%) | Stable to acidic conditions and catalytic hydrogenation. | Basic conditions (e.g., piperidine in DMF).[5][6] | Mild deprotection conditions, orthogonal to Boc and Cbz. | Sensitive to bases, the fluorenyl group can sometimes cause solubility issues. |
Economic Analysis: A Look at Reagent Costs
A crucial aspect of any cost-benefit analysis is the price of the necessary reagents. The following table provides an estimated cost comparison for the protecting group reagents, based on current market prices from various suppliers. Prices are subject to change and may vary based on purity and quantity.
| Reagent | Typical Price (per 25g) |
| Di-tert-butyl dicarbonate ((Boc)₂O) | $32.00 - $68.25[7][8] |
| Benzyl chloroformate (Cbz-Cl) | ~$118.13 (for 250g, smaller quantities vary)[9] |
| 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | $25.00 - $142.00[10][11][12] |
Note: The precursor, 4-fluoro-3-nitrobenzylamine, is commercially available, with prices around $402.80 for 1 gram.
Experimental Protocols: A Step-by-Step Guide
To provide a practical framework for this analysis, we present detailed experimental protocols for the protection of 4-fluoro-3-nitrobenzylamine with Boc, Cbz, and Fmoc groups.
Protocol 1: Synthesis of this compound (Boc Protection)
Rationale: The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base. This method is generally high-yielding and the purification is often straightforward.[1]
Materials:
-
4-fluoro-3-nitrobenzylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-fluoro-3-nitrobenzylamine (1.0 eq) in DCM or THF.
-
Add triethylamine (1.2 eq).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
Expected Yield: >95%
Protocol 2: Synthesis of Benzyl 4-fluoro-3-nitrobenzylcarbamate (Cbz Protection)
Rationale: The Cbz group is introduced using benzyl chloroformate under basic conditions. This method provides good yields but requires careful handling of the corrosive reagent.
Materials:
-
4-fluoro-3-nitrobenzylamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate or Triethylamine
-
Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-fluoro-3-nitrobenzylamine (1.0 eq) in DCM.
-
Add an aqueous solution of sodium bicarbonate (2.0 eq) or triethylamine (1.2 eq).
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.
-
Stir vigorously at room temperature for 3-6 hours, monitoring by TLC.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Expected Yield: 80-95%
Protocol 3: Synthesis of 9H-fluoren-9-ylmethyl 4-fluoro-3-nitrobenzylcarbamate (Fmoc Protection)
Rationale: The Fmoc group is introduced using Fmoc-Cl, offering a high-yielding protection that is stable to acidic conditions.
Materials:
-
4-fluoro-3-nitrobenzylamine
-
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate
-
1,4-Dioxane and water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-fluoro-3-nitrobenzylamine (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C and add a solution of Fmoc-Cl (1.1 eq) in dioxane.
-
Stir at room temperature overnight, monitoring by TLC.
-
Add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Expected Yield: >90%
Visualization of the Decision-Making Workflow
The choice of protecting group is a multi-faceted decision. The following workflow diagram illustrates the key considerations.
Caption: Decision workflow for selecting an amine protecting group.
Deprotection Strategies: The Other Side of the Coin
The ease and selectivity of deprotection are as critical as the protection step itself.
Boc Deprotection
-
Conditions: Typically achieved with strong acids like trifluoroacetic acid (TFA) in DCM or HCl in dioxane.[1][2]
-
Advantages: Fast and efficient.
-
Disadvantages: Harsh conditions may cleave other acid-sensitive groups.
Cbz Deprotection
-
Conditions: Catalytic hydrogenolysis using H₂ gas and a palladium catalyst (Pd/C).[3][4]
-
Advantages: Mild and clean reaction.
-
Disadvantages: Incompatible with other reducible functional groups, such as the nitro group in our substrate. This makes Cbz a less viable option for this specific molecule unless the nitro group is introduced after deprotection.
Fmoc Deprotection
-
Conditions: Mildly basic conditions, typically using a 20% solution of piperidine in DMF.[5][6]
-
Advantages: Very mild conditions, orthogonal to both Boc and Cbz.
-
Disadvantages: The liberated dibenzofulvene can form adducts and may require specific scavengers in some cases.
Conclusion: Making the Right Choice for Your Research
The cost-benefit analysis of using this compound in research reveals it to be a robust and often superior choice for amine protection in this specific chemical context.
-
Performance: The Boc group generally offers the highest protection yields with straightforward purification.
-
Cost-Effectiveness: While the initial cost of (Boc)₂O may be slightly higher than Cbz-Cl, the high yields and simpler purification often translate to lower overall costs in terms of time and solvent usage.
-
Versatility: The stability of the Boc group to a wide range of reaction conditions, particularly its orthogonality to Cbz and Fmoc deprotection conditions, provides significant flexibility in complex synthetic routes.
For syntheses involving the 4-fluoro-3-nitrobenzylamine scaffold, This compound emerges as the recommended choice due to its high efficiency, robustness, and overall favorable economic profile. However, if the downstream synthetic steps involve strongly acidic conditions, the Fmoc protecting group presents a viable and mild alternative. The Cbz group is generally not recommended for this substrate due to the presence of the reducible nitro group.
Ultimately, the optimal choice will always depend on the specific requirements of your synthetic strategy. By carefully considering the factors outlined in this guide, researchers can navigate the complexities of amine protection and accelerate their path to discovery.
References
-
P212121. Fmoc-Chloride | CAS 28920-43-6. [Link]
-
The Lab Depot. FMOC-chloride. [Link]
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CP Lab Safety. Benzyl Chloroformate, 250 grams, Each. [Link]
-
IndiaMART. Benzyl Chloroformate, Purity: 96.0%. [Link]
- Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
-
Oakwood Chemical. Di-tert-butyl dicarbonate. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
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The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
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Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
ResearchGate. How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. [Link]
-
The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
Molecules. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
-
ResearchGate. Methods for Removing the Fmoc Group. [Link]
-
Aapptec. Amino Acid Sidechain Deprotection. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]
-
Semantic Scholar. Efficient solventless technique for Boc-protection of hydrazines and amines. [Link]
-
The Royal Society of Chemistry. Experimental Procedures. [Link]
-
ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. [Link]
-
ResearchGate. Thermal Cleavage of the Fmoc Protection Group. [Link]
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A Technical Guide to Tert-butyl 4-fluoro-3-nitrobenzylcarbamate: A Comparative Analysis for Strategic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic use of protecting groups is a cornerstone of success. The ability to selectively mask and unmask reactive functionalities dictates the efficiency and feasibility of complex molecular construction. Tert-butyl 4-fluoro-3-nitrobenzylcarbamate serves as a key building block and protecting group precursor, offering a unique combination of functionalities that can be strategically exploited. This guide provides an in-depth technical comparison of this reagent with its alternatives, supported by experimental data and protocols to inform rational synthetic design.
Introduction to this compound: A Multifunctional Building Block
This compound is a derivative of 4-fluoro-3-nitrobenzylamine where the primary amine is protected by a tert-butoxycarbonyl (Boc) group. The significance of this molecule lies in the interplay of its constituent parts:
-
The 4-Fluoro-3-nitrobenzyl Moiety: This aromatic core is a valuable pharmacophore and a versatile synthetic handle. The fluorine atom can enhance metabolic stability and binding affinity of a final drug compound. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions and can be readily reduced to an amine, providing a point for further molecular elaboration.
-
The Boc-Protecting Group: The tert-butoxycarbonyl group is one of the most widely used amine protecting groups in organic synthesis.[1] Its popularity stems from its ease of installation, general stability to a wide range of reaction conditions (including basic, hydrogenolytic, and mildly acidic conditions), and its clean, acid-labile removal.[1][2]
This combination makes this compound a valuable reagent for introducing the 4-fluoro-3-nitrobenzylamine unit in a controlled manner during a multi-step synthesis.
Synthesis of this compound: A Practical Protocol
Experimental Protocol: Boc Protection of 4-fluoro-3-nitrobenzylamine
Objective: To synthesize this compound from 4-fluoro-3-nitrobenzylamine.
Materials:
-
4-Fluoro-3-nitrobenzylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-3-nitrobenzylamine (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine (1.2 eq) to the solution and stir at room temperature.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in the same anhydrous solvent.
-
Slowly add the (Boc)₂O solution to the amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Causality Behind Experimental Choices:
-
The use of an anhydrous solvent is crucial to prevent the hydrolysis of (Boc)₂O.
-
A base like triethylamine is required to neutralize the carboxylic acid byproduct formed during the reaction, driving the equilibrium towards the product.
-
The reaction is typically performed at 0 °C initially to control the exothermic nature of the reaction and then warmed to room temperature to ensure completion.
-
The aqueous workup with NaHCO₃ removes any unreacted (Boc)₂O and acidic byproducts.
A Comparative Guide to Amine Protecting Groups for 4-fluoro-3-nitrobenzylamine
The choice of a protecting group is a critical decision in any synthetic strategy. Here, we compare the Boc group with two other commonly used amine protecting groups: Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc), in the context of protecting 4-fluoro-3-nitrobenzylamine.[1][3]
| Feature | Tert-butyl (Boc) Group | Carboxybenzyl (Cbz) Group | 9-Fluorenylmethyloxycarbonyl (Fmoc) Group |
| Structure | (CH₃)₃C-O-CO- | C₆H₅CH₂-O-CO- | C₁₄H₉-CH₂-O-CO- |
| Typical Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) |
| Deprotection Conditions | Strong acids (e.g., TFA, HCl in dioxane)[] | Catalytic hydrogenation (H₂, Pd/C), strong acids (HBr/AcOH) | Base (e.g., 20% piperidine in DMF)[] |
| Stability | Stable to base, hydrogenolysis, and mild acids. | Stable to acidic and basic conditions (mild). | Stable to acidic and hydrogenolytic conditions. |
| Key Advantages | Orthogonal to Cbz and Fmoc.[5] Clean deprotection byproducts (isobutylene and CO₂). | Orthogonal to Boc and Fmoc. Stable to a wide range of non-reductive conditions. | Orthogonal to Boc and Cbz.[5] Very mild deprotection conditions. |
| Potential Limitations | Requires strong acid for removal, which may not be suitable for acid-sensitive substrates. | Incompatible with catalytic hydrogenation conditions. Requires strong acid for non-reductive cleavage. | Not stable to basic conditions. The fluorenyl byproduct can be difficult to remove in some cases. |
Data-Driven Selection:
The choice between Boc, Cbz, and Fmoc depends on the overall synthetic plan and the presence of other functional groups in the molecule. This concept is known as orthogonal protection strategy , where each protecting group can be removed selectively without affecting the others.[5]
-
Choose Boc when: The synthesis involves subsequent steps that require basic or hydrogenolytic conditions. The final deprotection can be achieved under acidic conditions without affecting other parts of the molecule.
-
Choose Cbz when: The molecule is sensitive to strong acids, and subsequent steps do not involve catalytic hydrogenation. It is a good choice for orthogonality with Boc-protected functionalities.
-
Choose Fmoc when: The substrate is sensitive to both acid and hydrogenation. This is particularly common in solid-phase peptide synthesis where repeated mild deprotection is required.[]
Applications in Multi-Step Synthesis: A Workflow Perspective
The utility of this compound is best illustrated in the context of a multi-step synthesis where the protected amine allows for selective transformations elsewhere in the molecule.
Workflow Diagram: General Application
Caption: A generalized workflow illustrating the strategic use of Boc protection.
Conclusion: A Versatile Tool for the Synthetic Chemist
This compound is a valuable reagent for researchers in drug discovery and organic synthesis. Its key advantage lies in providing a stable, Boc-protected form of the 4-fluoro-3-nitrobenzylamine moiety, which is a versatile building block in its own right. The choice of the Boc protecting group, with its well-defined deprotection conditions, allows for its seamless integration into complex, multi-step synthetic routes, particularly when orthogonal strategies are required. A thorough understanding of its properties in comparison to other protecting groups like Cbz and Fmoc is essential for designing efficient and successful synthetic pathways.
References
- BenchChem. (2025, December 6). A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine.
- BenchChem. (2025, December 6). A Researcher's Guide to Amine Protection: Comparative Stability of Cbz, Boc, and Fmoc Groups.
- BenchChem. (2025, December 6). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups.
- YouTube. (2024, October 24). Protecting Groups for Amines: Boc, CBz and FMOC.
- Sigma-Aldrich. Selecting Orthogonal Building Blocks.
- Master Organic Chemistry. (2018, June 7).
- Beilstein Journals. EXPERIMENTAL PROCEDURES.
- The Royal Society of Chemistry. Experimental Procedures.
- Google Patents. (Year). Synthetic method of 3-bromo-4-fluorobenzaldehyde.
- Fisher Scientific. Amine Protection / Deprotection.
- Organic Syntheses. Carbamic acid, tert-butyl ester.
- Semantic Scholar. Efficient solventless technique for Boc-protection of hydrazines and amines.
- ResearchGate. (Year). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group.
- BenchChem. (2025, December 6). A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine.
- BOC Sciences. (Year).
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.
- BenchChem. (2025). Exploring the Versatility of 4-Fluoro-3-nitrobenzoic Acid in Organic Synthesis.
- PMC. (2023, May 1).
- PMC. (2023, September 8). β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives.
- University of Bristol.
- (2025, August 9). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Request PDF.
-
(Year). tert-Butyl carbamate.
- (Year). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.
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Safety Operating Guide
A Guide to the Safe Disposal of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate for Laboratory Professionals
For researchers, scientists, and professionals in the field of drug development, the meticulous management and disposal of chemical reagents are as crucial as the innovative research they enable. This document provides a comprehensive, step-by-step guide for the proper disposal of Tert-butyl 4-fluoro-3-nitrobenzylcarbamate, ensuring the safety of laboratory personnel, adherence to regulatory compliance, and the protection of our environment.
Disclaimer: Specific Safety Data Sheet (SDS) for this compound (CAS No. 885280-67-1) was not available at the time of publication. The following guidance is synthesized from best practices for the disposal of hazardous aromatic nitro compounds and carbamates.[1] It is imperative to consult the SDS for the specific product in use and to operate in full compliance with all applicable federal, state, and local regulations.
Hazard Assessment and Immediate Safety Precautions
This compound incorporates functional groups—an aromatic nitro group and a carbamate—that necessitate careful handling. Aromatic nitro compounds are often classified as hazardous substances and may be suspected carcinogens or skin sensitizers.[1] They can also be potent oxidizing agents with the potential to form explosive mixtures, particularly in the presence of a base or when reacting with reducing agents.[1][2]
Personal Protective Equipment (PPE)
Prior to handling or initiating any disposal procedures, all laboratory personnel must be outfitted with the appropriate PPE to minimize exposure.[3]
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, are mandatory.[3] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.
-
Eye Protection: Safety goggles or a face shield are essential to protect against splashes.[3]
-
Body Protection: A flame-resistant lab coat or a chemical-resistant apron should be worn at all times.[3]
-
Ventilation: All handling and disposal procedures must be conducted within a certified chemical fume hood to ensure adequate ventilation.[3][4]
First-Aid Measures in Case of Exposure
In the event of an accidental exposure, immediate and appropriate first-aid is critical.
-
If Swallowed: Immediately contact a poison control center or a medical professional. Rinse the mouth with water.[3]
-
If on Skin: Remove all contaminated clothing at once and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[3][5]
-
If Inhaled: Move the individual to fresh air and ensure they are in a position that is comfortable for breathing. Contact a poison control center or a medical professional if the individual feels unwell.[3][5]
-
If in Eyes: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. If eye irritation persists, seek medical advice.[3][5]
Waste Segregation and Container Management
Proper segregation and labeling of chemical waste are fundamental to safe laboratory operations and are mandated by regulatory bodies.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility has been definitively confirmed.[4] Incompatible wastes should always be segregated.[6]
-
Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste: this compound," including the date of accumulation.[4][6]
-
Container: Utilize a chemically compatible and sealable container for waste collection. High-density polyethylene (HDPE) is a recommended option.[4] The container must be kept closed except when adding waste.[6]
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Due to the presence of aromatic nitro and carbamate functional groups.[1][7] |
| Container Type | High-Density Polyethylene (HDPE) or other compatible material | To ensure chemical resistance and prevent leaks.[4][8] |
| Labeling Requirements | "Hazardous Waste," Chemical Name, Date of Accumulation | For proper identification, tracking, and safe handling.[4][6] |
| Storage Location | In a designated, well-ventilated satellite accumulation area within the lab | To ensure safety and regulatory compliance. |
Disposal Procedures
The recommended and primary method for the disposal of this compound is through a licensed hazardous waste disposal facility.[4] For small quantities, in-lab chemical neutralization may be considered, but only by highly trained personnel with a thorough understanding of the reaction and its potential hazards.
Disposal via a Licensed Hazardous Waste Facility (Primary Method)
-
Collection: Carefully transfer the this compound waste into a designated and properly labeled hazardous waste container.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, ensuring it is away from incompatible materials.[6]
-
Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
Decontamination of Empty Containers
Empty containers that have held this compound must be properly decontaminated before disposal or recycling.[3]
-
Rinsing: In a chemical fume hood, rinse the container three times with a suitable solvent such as acetone or ethanol.
-
Rinsate Collection: The first rinse must be collected and disposed of as hazardous waste.[6] For highly toxic compounds, the first three rinses should be collected as hazardous waste.[6]
-
Final Disposal: Once decontaminated, the container can be disposed of in accordance with your institution's policies, which may include recycling.[3]
Spill Management
In the event of a spill, prompt and safe cleanup is essential.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
PPE: Don the appropriate PPE as outlined in section 1.1.
-
Containment: For solid spills, carefully sweep up the material and place it in a suitable container for disposal.[5] Avoid generating dust.[5]
-
Decontamination: Clean the spill area with a suitable solvent and collect all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Caption: Decision workflow for the disposal of this compound.
Conclusion
The responsible disposal of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to the procedures outlined in this guide, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe working environment and minimizing environmental impact. Always prioritize safety and consult with your institution's Environmental Health and Safety department for any specific questions or concerns.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
